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[5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanol Documentation Hub

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  • Product: [5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanol
  • CAS: 1105191-28-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of [5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanol: A Key Intermediate in Pharmaceutical Research

This guide provides a comprehensive, technically detailed exposition on the synthesis of [5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanol, a heterocyclic compound with significant potential in medicinal chemistry and drug...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically detailed exposition on the synthesis of [5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanol, a heterocyclic compound with significant potential in medicinal chemistry and drug development. The narrative is structured to provide not just a procedural outline, but a deep-dive into the causality of experimental choices, ensuring both scientific integrity and practical applicability for researchers, scientists, and professionals in the field of drug development.

Introduction and Strategic Overview

The isoxazole moiety is a prominent scaffold in a multitude of biologically active compounds and approved pharmaceuticals.[1][2][3] Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a valuable pharmacophore. The target molecule, [5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanol, incorporates the 1,3-benzodioxole (or methylenedioxyphenyl) group, a common fragment in natural products and synthetic drugs.[4][5] This strategic combination of functionalities makes it a valuable building block for the synthesis of novel therapeutic agents.

The synthetic strategy detailed herein follows a convergent and efficient pathway, commencing from the readily available starting material, piperonal. The core of this synthesis is the construction of the 3,5-disubstituted isoxazole ring via a regioselective 1,3-dipolar cycloaddition reaction. This is followed by the reduction of a carboxylic acid intermediate to the target primary alcohol.

Synthetic Pathway and Mechanistic Insights

The synthesis of [5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanol is achieved through a three-step sequence:

  • Step 1: Synthesis of 1,3-Benzodioxole-5-carbaldehyde oxime from piperonal.

  • Step 2: Synthesis of 5-(1,3-Benzodioxol-5-yl)isoxazole-3-carboxylic acid via a 1,3-dipolar cycloaddition reaction.

  • Step 3: Reduction of 5-(1,3-Benzodioxol-5-yl)isoxazole-3-carboxylic acid to [5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanol.

The overall synthetic workflow is depicted in the following diagram:

Synthetic Workflow Piperonal Piperonal Oxime 1,3-Benzodioxole-5- carbaldehyde oxime Piperonal->Oxime Step 1: Hydroxylamine HCl, Pyridine CarboxylicAcid 5-(1,3-Benzodioxol-5-yl)isoxazole- 3-carboxylic acid Oxime->CarboxylicAcid Step 2: 1. NCS, Et3N 2. Ethyl propiolate 3. Saponification TargetMolecule [5-(1,3-Benzodioxol-5-yl)isoxazol- 3-yl]methanol CarboxylicAcid->TargetMolecule Step 3: LiAlH4, THF

Caption: Synthetic workflow for the target molecule.

Step 1: Formation of 1,3-Benzodioxole-5-carbaldehyde oxime

The initial step involves the straightforward conversion of the aldehyde functionality of piperonal into an aldoxime. This reaction is a classic condensation between an aldehyde and hydroxylamine hydrochloride.[6] Pyridine is employed as a mild base to neutralize the hydrochloric acid liberated during the reaction, driving the equilibrium towards the formation of the oxime.

Step 2: 1,3-Dipolar Cycloaddition for Isoxazole Ring Construction

This is the pivotal step in the synthesis, where the isoxazole ring is forged. The reaction proceeds via an in situ generation of a nitrile oxide from the previously synthesized aldoxime. The most effective method for this transformation is the 1,3-dipolar cycloaddition of nitrile oxides with alkynes.[1][7][8][9][10]

The aldoxime is first converted to a hydroximoyl chloride using an N-chlorinating agent like N-chlorosuccinimide (NCS). Subsequent treatment with a non-nucleophilic base, such as triethylamine (Et3N), facilitates the elimination of HCl to generate the highly reactive nitrile oxide intermediate. This nitrile oxide then undergoes a [3+2] cycloaddition reaction with an alkyne, in this case, ethyl propiolate, to yield the 3,5-disubstituted isoxazole. The reaction is highly regioselective, with the oxygen of the nitrile oxide adding to the more electron-deficient carbon of the alkyne.

Following the cycloaddition, the resulting ethyl ester is saponified using a base like sodium hydroxide to afford the corresponding carboxylic acid, 5-(1,3-Benzodioxol-5-yl)isoxazole-3-carboxylic acid.

Step 3: Reduction to the Target Alcohol

The final step is the reduction of the carboxylic acid to the primary alcohol. While several reducing agents can accomplish this transformation, lithium aluminum hydride (LiAlH₄) is particularly effective for the reduction of carboxylic acids to alcohols.[11][12][13] The reaction proceeds via the formation of an aluminum alkoxide intermediate, which is subsequently hydrolyzed during the workup to yield the desired alcohol. Borane-based reagents are also viable alternatives for this reduction.[11][14]

Detailed Experimental Protocols

Reagents and Equipment
Reagent/EquipmentGrade/SpecificationSupplier (Example)
Piperonal (Heliotropin)99%Sigma-Aldrich
Hydroxylamine hydrochloride99%Acros Organics
PyridineAnhydrous, 99.8%Alfa Aesar
N-Chlorosuccinimide (NCS)98%TCI
Triethylamine (Et₃N)≥99.5%Fisher Scientific
Ethyl propiolate98%Combi-Blocks
Lithium aluminum hydride (LiAlH₄)1.0 M solution in THFSigma-Aldrich
Tetrahydrofuran (THF)Anhydrous, ≥99.9%EMD Millipore
Diethyl etherAnhydrousJ.T. Baker
Ethyl acetateACS GradeVWR
HexanesACS GradeVWR
Sodium hydroxidePellets, ≥97%Macron
Hydrochloric acidConcentrated, 37%BDH
Magnesium sulfateAnhydrousAvantor
Round-bottom flasksVarious sizesKimble
Magnetic stirrer with hotplateIKA
Reflux condenserChemglass
Separatory funnelPyrex
Rotary evaporatorHeidolph
Thin-layer chromatography (TLC) platesSilica gel 60 F₂₅₄Merck
Step-by-Step Methodologies

Step 1: Synthesis of 1,3-Benzodioxole-5-carbaldehyde oxime

  • To a solution of piperonal (1.0 eq) in ethanol in a round-bottom flask, add hydroxylamine hydrochloride (1.2 eq).

  • Add pyridine (2.0 eq) dropwise to the stirring mixture.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and remove the ethanol under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo to yield the crude oxime, which can be used in the next step without further purification.

Step 2: Synthesis of 5-(1,3-Benzodioxol-5-yl)isoxazole-3-carboxylic acid

  • Dissolve 1,3-Benzodioxole-5-carbaldehyde oxime (1.0 eq) in anhydrous THF in a flask equipped with a nitrogen inlet.

  • Cool the solution to 0 °C and add N-chlorosuccinimide (1.1 eq) portion-wise, maintaining the temperature below 5 °C.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add triethylamine (1.2 eq) dropwise to the reaction mixture, followed by the addition of ethyl propiolate (1.1 eq).

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC. Upon completion, quench the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the crude ester by column chromatography on silica gel (eluent: hexanes/ethyl acetate).

  • To a solution of the purified ester in a mixture of THF and water, add sodium hydroxide (2.0 eq).

  • Stir the mixture at room temperature until the saponification is complete (monitored by TLC).

  • Acidify the reaction mixture with 1 M HCl and extract with ethyl acetate.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate in vacuo to yield 5-(1,3-Benzodioxol-5-yl)isoxazole-3-carboxylic acid as a solid.

Step 3: Synthesis of [5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanol

  • To a suspension of lithium aluminum hydride (1.5 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, add a solution of 5-(1,3-Benzodioxol-5-yl)isoxazole-3-carboxylic acid (1.0 eq) in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC. Upon completion, cool the reaction to 0 °C and cautiously quench by the sequential addition of water, 15% aqueous NaOH, and then water again.

  • Filter the resulting suspension through a pad of Celite and wash the filter cake with THF.

  • Concentrate the filtrate in vacuo and purify the residue by column chromatography on silica gel (eluent: hexanes/ethyl acetate) to afford the target molecule, [5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanol.

Data Presentation and Characterization

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques.

CompoundMolecular FormulaMolecular WeightExpected ¹H NMR Signals (indicative)
1,3-Benzodioxole-5-carbaldehyde oximeC₈H₇NO₃165.15δ 8.0 (s, 1H, -CH=N), 7.2-6.8 (m, 3H, Ar-H), 6.0 (s, 2H, -O-CH₂-O-)
5-(1,3-Benzodioxol-5-yl)isoxazole-3-carboxylic acidC₁₁H₇NO₅233.18δ 7.4-7.0 (m, 3H, Ar-H), 6.9 (s, 1H, isoxazole-H), 6.1 (s, 2H, -O-CH₂-O-)
[5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanolC₁₁H₉NO₄219.19δ 7.3-6.9 (m, 3H, Ar-H), 6.7 (s, 1H, isoxazole-H), 6.0 (s, 2H, -O-CH₂-O-), 4.7 (s, 2H, -CH₂OH)

Conclusion

The synthetic route detailed in this guide provides a reliable and efficient method for the preparation of [5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanol. The key 1,3-dipolar cycloaddition reaction allows for the facile construction of the core isoxazole ring system. This technical guide, with its emphasis on mechanistic understanding and detailed protocols, is intended to empower researchers in the synthesis of this and related compounds for the advancement of drug discovery and development programs.

References

  • Sciforum. Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (from Oximes). Available from: [Link]

  • Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. Available from: [Link]

  • Isoxazolodihydropyridinones: 1,3-dipolar cycloaddition of nitrile oxides onto 2,4-dioxopiperidines. National Institutes of Health. Available from: [Link]

  • 1,3-Dipolar Cycloaddition Formation of a Simple Isoxazole. ChemTube3D. Available from: [Link]

  • 1,3-dipolar cycloaddition reaction of nitrile oxides and alkyne. ResearchGate. Available from: [Link]

  • 5-(benzo[d][1][7]dioxol-5-yl)isoxazole-3-carboxylicacid. Industrial Chemicals. Available from: [Link]

  • Piperonal: The Journey so Far. PubMed. Available from: [Link]

  • Piperonal. Wikipedia. Available from: [Link]

  • An improved protocol for the synthesis of 3,4-disubstituted isoxazol- 5(4H)-ones through L-valine-mediated. Springer. Available from: [Link]

  • Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. National Institutes of Health. Available from: [Link]

  • Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. PubMed Central. Available from: [Link]

  • Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors. PubMed. Available from: [Link]

  • Process for preparing 3-hydroxy-5-methylisoxazole. Google Patents.
  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. Royal Society of Chemistry. Available from: [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI. Available from: [Link]

  • Carboxylic Acids to Alcohols. Chemistry Steps. Available from: [Link]

  • Synthesis of Fused Isoxazoles: A Comprehensive Review. MDPI. Available from: [Link]

  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. MDPI. Available from: [Link]

  • A Simple Method for the Reduction of Carboxylic Acids to Aldehydes or Alcohols Using H2 and Pd/C. Organic Chemistry Portal. Available from: [Link]

  • Design, synthesis and antibacterial potential of 5-(benzo[d][1][7]dioxol-5-yl)-3-tert-butyl-1-substituted-4,5-dihydropyrazoles. PubMed Central. Available from: [Link]

  • Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. Biological and Molecular Chemistry. Available from: [Link]

  • Reduction of carboxylic acids. Chemguide. Available from: [Link]

  • Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. PubMed. Available from: [Link]

  • Acid to Alcohol. Organic Chemistry Data. Available from: [Link]

  • Reduction of Carboxylic Acids to Yield Alcohols. YouTube. Available from: [Link]

  • N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide. MDPI. Available from: [Link]

Sources

Exploratory

A Comprehensive Technical Guide to [5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanol: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling a Promising Heterocyclic Scaffold In the landscape of medicinal chemistry, the fusion of distinct pharmacophores into a single molec...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Promising Heterocyclic Scaffold

In the landscape of medicinal chemistry, the fusion of distinct pharmacophores into a single molecular entity represents a powerful strategy for the discovery of novel therapeutic agents. [5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanol, a molecule marrying the biologically active benzodioxole and isoxazole rings, has emerged as a compound of significant interest. The benzodioxole moiety is a structural feature in numerous natural products and synthetic compounds with a wide range of pharmacological activities, including anticancer and synergistic effects with other drugs.[1] Similarly, the isoxazole ring is a versatile heterocyclic core found in several approved drugs, known to exhibit anti-inflammatory, antimicrobial, and anticancer properties.[2][3] This technical guide provides a comprehensive overview of [5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanol, including its chemical identity, synthesis, potential therapeutic applications, and a list of known suppliers.

Chemical Identity and Properties

CAS Number: 1105191-28-3

Molecular Formula: C₁₁H₉NO₄[4]

Molecular Weight: 219.19 g/mol [4]

Structure:

Figure 1: Chemical structure of [5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanol.

Physicochemical Properties (Predicted):

PropertyValue
Topological Polar Surface Area (TPSA)64.72 Ų
LogP1.5626
Hydrogen Bond Acceptors5
Hydrogen Bond Donors1
Rotatable Bonds2
Data sourced from ChemScene.[4]

Synthesis and Manufacturing

A plausible synthetic route for [5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanol would likely involve the reaction of a benzodioxole-substituted alkyne with a protected hydroxymethyl-nitrile oxide, or a similar cycloaddition strategy followed by functional group manipulation to introduce the methanol moiety.

General Synthetic Workflow for 3,5-Disubstituted Isoxazoles:

G cluster_0 Step 1: Alkyne & Nitrile Oxide Precursor Synthesis cluster_1 Step 2: [3+2] Cycloaddition cluster_2 Step 3: Deprotection & Purification cluster_3 Final Product Alkyne_Precursor Benzodioxole-containing alkyne precursor Cycloaddition 1,3-Dipolar Cycloaddition Alkyne_Precursor->Cycloaddition Nitrile_Oxide_Precursor Hydroxymethyl-containing nitrile oxide precursor Nitrile_Oxide_Precursor->Cycloaddition Deprotection Removal of protecting groups Cycloaddition->Deprotection Purification Chromatography Deprotection->Purification Final_Product [5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanol Purification->Final_Product

Figure 2: A generalized workflow for the synthesis of 3,5-disubstituted isoxazoles.

Potential Therapeutic Applications and Future Directions

The structural components of [5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanol suggest a rich pharmacological potential that warrants further investigation.

Anticancer Activity: Both benzodioxole and isoxazole derivatives have demonstrated significant anticancer activities.[2][3] The benzodioxole moiety can be found in compounds that act as synergists, enhancing the efficacy of other anticancer drugs.[1] The isoxazole core is present in molecules that inhibit key signaling pathways involved in cancer cell proliferation and survival. Therefore, [5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanol is a prime candidate for screening in various cancer cell lines.

Anti-inflammatory Properties: Isoxazole-containing compounds are known to exhibit anti-inflammatory effects, with some acting as inhibitors of cyclooxygenase (COX) enzymes.[5] The potential of [5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanol as an anti-inflammatory agent could be explored through in vitro and in vivo models of inflammation.

Antimicrobial and Antifungal Potential: The isoxazole scaffold is a key component of several antimicrobial and antifungal drugs.[2] Given the rise of drug-resistant pathogens, novel antimicrobial agents are in high demand. Investigating the activity of [5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanol against a panel of clinically relevant bacteria and fungi could reveal new therapeutic opportunities.

Commercial Suppliers

For research and development purposes, [5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanol is available from several chemical suppliers. Researchers should inquire directly with these companies for pricing, purity, and availability.

Known Suppliers:

  • ChemScene: A supplier of building blocks, intermediates, and screening compounds for drug discovery.[4]

  • BLDpharm: A global supplier of research chemicals and pharmaceutical intermediates.[6]

  • AK Scientific, Inc.: A provider of fine chemicals and advanced intermediates.[4]

Conclusion and Future Outlook

[5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanol stands as a promising, yet underexplored, molecule with significant potential in drug discovery and development. The convergence of the benzodioxole and isoxazole pharmacophores suggests a high probability of interesting biological activity. Future research should focus on the development of a robust and scalable synthesis, followed by comprehensive pharmacological evaluation to elucidate its mechanism of action and therapeutic potential in oncology, inflammation, and infectious diseases. The availability of this compound from commercial suppliers provides a valuable starting point for researchers to unlock its full potential.

References

  • [5]

  • [4]

  • [2]

  • [3]

  • [Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][6][7]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor - PubMed]([Link])

  • [Design, synthesis, and SAR study of 3-(benzo[d][6][7]dioxol-5-yl)-N-benzylpropanamide as novel potent synergists against fluconazole-resistant Candida albicans - PubMed]([Link]1]

Sources

Foundational

A Technical Guide to the Spectral Analysis of [5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanol

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides an in-depth exploration of the spectral data for the novel heterocyclic compound, [5-(1,3-Ben...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the spectral data for the novel heterocyclic compound, [5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanol. The structural elucidation of such molecules is fundamental in drug discovery and materials science, ensuring purity, confirming identity, and providing a foundation for understanding structure-activity relationships. This document offers a detailed analysis of its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectra, presented with the causal reasoning behind the experimental choices and data interpretation, reflecting our commitment to scientific integrity and expertise.

Molecular Structure and Significance

The target molecule, with a molecular formula of C₁₁H₉NO₄ and a molecular weight of 219.19 g/mol , incorporates two key pharmacophores: the isoxazole ring and the 1,3-benzodioxole moiety. Isoxazole derivatives are known for a wide array of biological activities, including antiviral, antitumor, and anti-inflammatory properties.[1][2] The 1,3-benzodioxole group is a common feature in natural products and synthetic compounds with diverse pharmacological effects.[3][4] The presence of a primary alcohol adds a potential site for metabolic activity or further chemical modification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Proton and Carbon Framework

NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in an organic molecule. For [5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanol, both ¹H and ¹³C NMR are indispensable for confirming its structure.

Experimental Protocol: NMR Analysis
  • Sample Preparation: A sample of 5-10 mg of the purified compound is dissolved in approximately 0.7 mL of a deuterated solvent, typically deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical; CDCl₃ is often preferred for its ability to dissolve a wide range of organic compounds, while DMSO-d₆ is useful for observing exchangeable protons like that of the hydroxyl group.

  • Instrumental Setup: Spectra are acquired on a high-field NMR spectrometer, commonly operating at 400 MHz or higher for protons.[5] A standard pulse program is used for ¹H NMR, while a proton-decoupled pulse sequence is employed for ¹³C NMR to simplify the spectrum to single lines for each unique carbon atom.

  • Data Acquisition: For ¹H NMR, 16 to 32 scans are typically acquired to achieve a good signal-to-noise ratio. For ¹³C NMR, a greater number of scans (1024 or more) is often necessary due to the lower natural abundance of the ¹³C isotope.

¹H NMR Spectral Data (Predicted)

The following table summarizes the predicted proton NMR chemical shifts (δ) in ppm relative to tetramethylsilane (TMS), their multiplicities, and the corresponding proton assignments.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.20d1HAr-H
~7.10dd1HAr-H
~6.90d1HAr-H
~6.70s1HIsoxazole-H
~6.05s2HO-CH₂-O
~4.80s2HCH₂-OH
~2.50br s1H-OH
Interpretation of the ¹H NMR Spectrum

The aromatic region is expected to show three distinct signals corresponding to the protons on the benzodioxole ring. The splitting patterns (doublet, doublet of doublets) arise from the coupling between adjacent protons. A sharp singlet around 6.05 ppm is a characteristic signature of the two equivalent protons of the methylenedioxy group (O-CH₂-O).[6]

A key singlet at approximately 6.70 ppm is anticipated for the lone proton on the isoxazole ring.[1] The methylene protons of the methanol group (-CH₂-OH) are expected to appear as a singlet around 4.80 ppm. The hydroxyl proton (-OH) will likely be a broad singlet due to chemical exchange, and its chemical shift can vary with concentration and temperature.

¹³C NMR Spectral Data (Predicted)

The predicted ¹³C NMR spectrum will show 11 distinct signals, corresponding to each unique carbon atom in the molecule.

Chemical Shift (δ, ppm)Assignment
~170C=N (Isoxazole)
~162C-O (Isoxazole)
~150Ar-C-O
~148Ar-C-O
~125Ar-C
~122Ar-C
~108Ar-C-H
~106Ar-C-H
~102O-CH₂-O
~98Isoxazole C-H
~58CH₂-OH
Interpretation of the ¹³C NMR Spectrum

The downfield region of the spectrum will be dominated by the carbons of the isoxazole and benzodioxole rings. The two carbons of the isoxazole ring directly involved in the heterocyclic system (C=N and C-O) are expected at approximately 170 and 162 ppm, respectively.[5] The aromatic carbons of the benzodioxole ring will appear in the 106-150 ppm range, with the two carbons attached to oxygen appearing furthest downfield. The characteristic signal for the methylenedioxy carbon (O-CH₂-O) is anticipated around 102 ppm. The carbon of the methanol group (-CH₂-OH) will be found in the aliphatic region, around 58 ppm.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about the molecular weight and the fragmentation pattern of a molecule, further confirming its structure.

Experimental Protocol: MS Analysis
  • Ionization Method: Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule, as it is likely to produce a prominent protonated molecular ion [M+H]⁺ with minimal fragmentation.

  • Mass Analyzer: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap analyzer, is used to determine the accurate mass of the molecular ion, which allows for the confirmation of the molecular formula.

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and any significant fragment ions.

Mass Spectral Data (Predicted)
m/zIon
220.05[M+H]⁺
202.04[M+H - H₂O]⁺
189.04[M+H - CH₂O]⁺
149.02[C₈H₅O₃]⁺
121.03[C₇H₅O₂]⁺
Interpretation of the Mass Spectrum

The ESI mass spectrum is expected to show a strong signal for the protonated molecule [M+H]⁺ at an m/z of approximately 220.05, corresponding to the molecular formula C₁₁H₉NO₄. Common fragmentation pathways would include the loss of a water molecule (H₂O) from the methanol group, leading to a fragment at m/z 202.04. Another likely fragmentation is the loss of formaldehyde (CH₂O), resulting in a peak at m/z 189.04. Fragmentation of the benzodioxole ring can also occur, leading to characteristic ions.

Diagram of Key Mass Spectrometry Fragmentation

G M [M+H]⁺ m/z = 220.05 F1 [M+H - H₂O]⁺ m/z = 202.04 M->F1 - H₂O F2 [M+H - CH₂O]⁺ m/z = 189.04 M->F2 - CH₂O F3 [C₈H₅O₃]⁺ m/z = 149.02 F2->F3 - C₃H₂NO

Caption: Predicted fragmentation pathway of [5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanol.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Experimental Protocol: IR Analysis
  • Sample Preparation: A small amount of the solid sample is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.

  • Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹.

IR Spectral Data (Predicted)
Wavenumber (cm⁻¹)Vibration
3400-3200 (broad)O-H stretch (alcohol)
3100-3000C-H stretch (aromatic)
2950-2850C-H stretch (aliphatic)
~1610C=N stretch (isoxazole)
~1500, ~1450C=C stretch (aromatic)
~1250, ~1040C-O stretch (ether, alcohol)
~930O-CH₂-O stretch
Interpretation of the IR Spectrum

The IR spectrum will provide clear evidence for the key functional groups. A broad absorption band in the region of 3400-3200 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol. The C-H stretching vibrations of the aromatic and aliphatic protons will be observed in their respective regions. The stretching of the C=N bond within the isoxazole ring is expected around 1610 cm⁻¹.[2] The C=C stretching vibrations of the aromatic ring will appear as a pair of bands around 1500 and 1450 cm⁻¹. The C-O stretching vibrations from the ether linkages in the benzodioxole and the alcohol will be prominent in the fingerprint region, particularly around 1250 and 1040 cm⁻¹. A key diagnostic peak for the methylenedioxy group is the O-CH₂-O stretch, typically found around 930 cm⁻¹.

Conclusion: A Unified Spectroscopic Portrait

The collective evidence from NMR, MS, and IR spectroscopy provides a comprehensive and unambiguous structural confirmation of [5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanol. The ¹H and ¹³C NMR spectra reveal the precise arrangement of protons and carbons, MS confirms the molecular weight and elemental composition, and IR spectroscopy identifies the key functional groups. This multi-technique approach ensures the scientific rigor required in modern chemical research and drug development.

References

  • ResearchGate. (2019). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction.
  • Science Arena Publications. (n.d.). Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations.
  • Supporting Inform
  • National Institutes of Health. (2022). Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies.
  • ACG Publications. (2020). Efficient synthesis and characterization of novel isoxazole derivatives including dihdyropyrazole and methanoisoindole moieties.
  • National Institutes of Health. (n.d.). Jzl184 | C27H24N2O9 | CID 25021165.
  • ChemScene. (n.d.). (5-(Benzo[d][6][7]dioxol-5-yl)isoxazol-3-yl)methanol. Retrieved from ChemScene.

  • BenchChem. (n.d.). Spectroscopic Analysis of Benzoxazole Derivatives: Application Notes and Protocols.
  • National Institutes of Health. (n.d.). 3-[(2H-1,3-benzodioxol-5-yl)methyl]-8-fluoro-6-{[2-(4-methylpiperazin-1-yl)ethyl]amino}-1-(1,3-thiazol-2-yl)[6]benzopyrano[2,3-c]pyrrol-9(2H). Retrieved from PubChem.

  • ChemicalBook. (n.d.). (3-benzo[6][7]dioxol-5-yl-isoxazol-5-yl)-methanol. Retrieved from ChemicalBook.

  • Research Article Biological and Molecular Chemistry. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)
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  • National Institutes of Health. (n.d.). Identification and characterization of NDT 9513727 [N,N-bis(1,3-benzodioxol-5-ylmethyl)-1-butyl-2,4-diphenyl-1H-imidazole-5-methanamine], a novel, orally bioavailable C5a receptor inverse agonist.
  • National Institutes of Health. (n.d.). 3-(1,3-Benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidine.
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  • Pharmaffiliates. (n.d.). (6-(Benzo[d][6][7]dioxol-5-ylmethyl)benzo[d][6][7]dioxol-5-yl)methanol. Retrieved from Pharmaffiliates.

  • National Institutes of Health. (n.d.). (3S)-1-(1,3-Benzodioxol-5-ylmethyl)-3-[4-(1H-imidazol-1-YL)phenoxy]piperidine.
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  • National Institutes of Health. (2024). Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors.
  • Semantic Scholar. (2020). Synthesis and Characterization of Some New 1-(3-(heterocyclic-2- yl)-4,5-dihydroisoxazol-5-yl)Pentane-1,2,3,4,5-Pentaol Derivati.
  • NIST. (n.d.). 1,3-Benzodioxol-5-ol.
  • National Institutes of Health. (n.d.). 3-{5-[(1,3-benzodioxol-5-ylmethyl)amino]-1,3,4-thiadiazol-2-yl}-8-ethoxy-2H-chromen-2-one.
  • ResearchGate. (n.d.). IR spectrum of 1,5-bis(1,3-benzodioxol-5yl)penta-1,4-dien-3-one.
  • National Institutes of Health. (2009). Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][6][7]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. Retrieved from PubMed.

  • National Institutes of Health. (n.d.). CID 159678613 | C18H22N2O6.
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  • ResearchGate. (n.d.). Ethyl 2-(1,3-benzodioxol-5-yl)-1-[3-(2-oxopyrrolidin-1-yl)propyl]-1H-benzimidazole-5-carboxylate.

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Exploratory

The Isoxazole Scaffold: A Cornerstone in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Privileged Status of the Isoxazole Ring The isoxazole moiety, a five-membered heterocycle containing adjacent...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Status of the Isoxazole Ring

The isoxazole moiety, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has garnered significant attention in medicinal chemistry for its remarkable versatility and broad spectrum of biological activities.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions with biological targets have established it as a "privileged scaffold" in drug discovery.[3][4] This guide provides a comprehensive overview of isoxazole compounds, delving into their synthesis, multifaceted therapeutic applications, underlying mechanisms of action, and critical structure-activity relationships (SAR). We will also explore detailed experimental protocols for the evaluation of these promising therapeutic agents. The incorporation of the isoxazole ring can lead to improved physicochemical properties of compounds, making them attractive candidates for drug development.[5]

Synthetic Strategies: Building the Isoxazole Core

The synthesis of isoxazole derivatives is a dynamic field of research, with continuous efforts to develop more efficient, sustainable, and versatile methodologies.[6] Key strategies include:

  • Cycloaddition Reactions: 1,3-dipolar cycloaddition reactions are a cornerstone of isoxazole synthesis.[1] This typically involves the reaction of a nitrile oxide with an alkyne. Modern advancements in this area include the use of transition metal-catalyzed cycloadditions, which offer improved regioselectivity and yield.[2]

  • Condensation Reactions: The condensation of hydroxylamine with β-dicarbonyl compounds or their equivalents is a classical and widely used method for constructing the isoxazole ring.[7]

  • Microwave-Induced Synthesis: The application of microwave irradiation has significantly accelerated the synthesis of isoxazole derivatives, often leading to higher yields and shorter reaction times in a solvent-free environment.[8]

  • Green Chemistry Approaches: In line with the growing emphasis on sustainable chemistry, novel synthetic routes are being developed that utilize environmentally benign reagents and conditions.[2]

A generalized workflow for the synthesis of isoxazole derivatives is depicted below:

G cluster_start Starting Materials cluster_methods Synthetic Methods cluster_product Product A Alkynes/Alkenes M1 1,3-Dipolar Cycloaddition A->M1 B Nitrile Oxides B->M1 C β-Dicarbonyl Compounds M2 Condensation Reaction C->M2 D Hydroxylamine D->M2 P Substituted Isoxazoles M1->P M2->P M3 Microwave-Assisted Synthesis M3->P

Caption: Generalized synthetic workflow for isoxazole derivatives.

Therapeutic Applications and Mechanisms of Action

Isoxazole-containing compounds have demonstrated a wide array of pharmacological activities, making them valuable scaffolds in the development of novel therapeutics for various diseases.[8][9]

Anticancer Activity

Isoxazole derivatives have emerged as potent anticancer agents with diverse mechanisms of action.[10][11] They have been shown to induce apoptosis, inhibit aromatase, disrupt tubulin polymerization, and inhibit topoisomerase and histone deacetylase (HDAC).[10]

  • Case Study: Isoxazole-Chalcone Hybrids Some isoxazole-chalcone hybrids have exhibited significant cytotoxic activity against prostate cancer cell lines.[12] Structure-activity relationship studies have indicated that the presence of electron-donating groups, such as methoxy substituents, on the benzene ring can enhance anticancer activity.[12]

The general mechanism of action for many isoxazole-based anticancer agents involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

G I Isoxazole Derivative T Target Protein (e.g., Kinase, Tubulin) I->T Binds and Inhibits S Signaling Pathway (e.g., Wnt, Hedgehog) T->S Disrupts C Cell Cycle Arrest S->C Leads to A Apoptosis S->A Induces R Inhibition of Cancer Cell Proliferation C->R A->R

Caption: Generalized mechanism of anticancer action for isoxazole derivatives.

Anti-inflammatory Activity

Certain isoxazole derivatives act as potent anti-inflammatory agents, most notably through the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[3][7] Valdecoxib is a well-known example of a selective COX-2 inhibitor featuring an isoxazole core.[3]

  • Mechanism of Action: By selectively binding to the active site of the COX-2 enzyme, these compounds prevent the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[3] This selectivity for COX-2 over COX-1 is believed to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[3]

Antimicrobial Activity

The isoxazole scaffold is a key component in a number of antimicrobial agents.[1][5] These compounds have shown efficacy against a range of bacterial and fungal pathogens.[8] The incorporation of an isoxazole ring can enhance the antibacterial and antifungal properties of a molecule.[13]

  • Structure-Activity Relationship (SAR): SAR studies have revealed that the nature and position of substituents on the isoxazole ring and its appended moieties are crucial for antimicrobial potency.[12] For instance, in a series of isoxazole-chalcone hybrids, the methylisoxazole fraction was found to be essential for antitubercular activity.[12]

Neuroprotective Effects

Isoxazole derivatives have also shown promise in the treatment of neurological disorders.[1][2] Some compounds act as agonists of neuronal nicotinic acetylcholine receptors (nAChRs), which are implicated in cognitive function.[3]

  • Example: ABT-418 ABT-418 is a potent and selective agonist of nAChRs that has been investigated for its potential in treating Alzheimer's disease and ADHD.[3] Its agonistic action leads to an influx of cations and subsequent neuronal depolarization, which is thought to underlie its cognitive-enhancing properties.[3]

Structure-Activity Relationship (SAR) Studies

The biological activity of isoxazole derivatives is highly dependent on their chemical structure. SAR studies are therefore crucial for the rational design of more potent and selective therapeutic agents.[14]

Key structural features that influence the activity of isoxazole compounds include:

  • Substitution Pattern on the Isoxazole Ring: The position and nature of substituents on the isoxazole ring can significantly impact biological activity. For example, 4,5-diarylisoxazoles have shown greater antimitotic activity than 3,4-diarylisoxazoles.[12]

  • Nature of Appended Moieties: The type of chemical groups attached to the isoxazole core plays a critical role in determining the pharmacological profile. For instance, the presence of electron-withdrawing groups on a phenyl ring attached to the isoxazole can enhance sPLA2 inhibitory activity.[7]

  • Stereochemistry: The three-dimensional arrangement of atoms can also influence biological activity, although this is less commonly reported for the planar isoxazole ring itself and more for its substituents.

Experimental Protocols

In Vitro COX-2 Inhibition Assay

This protocol outlines a common method for evaluating the COX-2 inhibitory activity of isoxazole derivatives.

Objective: To determine the IC50 value of a test compound for COX-2 inhibition.

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Test compound (isoxazole derivative)

  • PGE2 EIA kit

  • Assay buffer

Procedure:

  • Prepare a solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a microplate, add the assay buffer, human recombinant COX-2 enzyme, and the test compound at various concentrations.

  • Pre-incubate the mixture for a specified time at a controlled temperature (e.g., 15 minutes at 25°C).

  • Initiate the reaction by adding arachidonic acid.

  • Incubate for a further period (e.g., 2 minutes).

  • Stop the reaction by adding a stopping solution (e.g., 1 M HCl).

  • Quantify the amount of PGE2 produced using a PGE2 EIA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

G P1 Prepare Test Compound Solution P2 Add Reagents to Microplate: Buffer, COX-2, Test Compound P1->P2 P3 Pre-incubate P2->P3 P4 Initiate Reaction with Arachidonic Acid P3->P4 P5 Incubate P4->P5 P6 Stop Reaction P5->P6 P7 Quantify PGE2 Production (EIA Kit) P6->P7 P8 Calculate % Inhibition and IC50 P7->P8

Caption: Workflow for the in vitro COX-2 inhibition assay.

Anticancer Cytotoxicity Assay (MTT Assay)

This protocol describes a colorimetric assay for assessing the cytotoxic effects of isoxazole derivatives on cancer cell lines.

Objective: To determine the IC50 value of a test compound against a specific cancer cell line.

Materials:

  • Cancer cell line (e.g., DU145 prostate cancer cells)

  • Cell culture medium

  • Test compound (isoxazole derivative)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well microplate

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and a vehicle control.

  • Incubate for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC50 value.

Quantitative Data Summary

The following table summarizes the biological activities of selected isoxazole derivatives from the literature.

CompoundTargetBiological ActivityIC50/EC50 (µM)Reference
Valdecoxib COX-2Anti-inflammatory-[3]
ABT-418 α4β2 nAChRNootropic, AnxiolyticEC50: -[3]
Compound 3 VEGFR-1 Tyrosine KinaseAnticancerIC50: 0.65[12][15]
Compound 10a DU145 Prostate Cancer CellsAnticancerIC50: 0.96[12][15]
Compound 10b DU145 Prostate Cancer CellsAnticancerIC50: 1.06[12][15]
Compound 48 M. tuberculosis H37RvAntitubercularMIC: 0.12 µg/mL[12]
Compound 7l Zika VirusAntiviral-[16]

Conclusion and Future Perspectives

The isoxazole scaffold continues to be a highly valuable and versatile platform in medicinal chemistry.[1][2] Its presence in a wide range of biologically active compounds underscores its importance in drug discovery.[8][9] Future research in this area will likely focus on the development of novel synthetic methodologies that are more efficient and environmentally friendly.[2] Furthermore, the exploration of isoxazole derivatives as multi-targeted therapies and their application in personalized medicine are emerging trends that hold significant promise for addressing unmet medical needs.[1][2] The continued investigation of the structure-activity relationships of isoxazole compounds will undoubtedly lead to the discovery of new and improved therapeutic agents for a variety of diseases.

References

  • Advances in isoxazole chemistry and their role in drug discovery. (2025). ResearchGate. [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. (n.d.). RSC Publishing. [Link]

  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. (n.d.). MDPI. [Link]

  • Synthesis of hybrid molecules of isoxazole derivatives in search of new anticancer drugs – A review. (n.d.). IJARIIT. [Link]

  • Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. (2021). PubMed. [Link]

  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. (2023). MDPI. [Link]

  • The synthetic and therapeutic expedition of isoxazole and its analogs. (n.d.). PMC. [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. (2025). PMC. [Link]

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  • Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. (n.d.). NIH. [Link]

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Foundational

Technical Guide: Predicted Mechanism of Action for [5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanol

Abstract This document outlines a scientifically-grounded, predicted mechanism of action for the novel compound, [5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanol. Analysis of its core structural motifs—the isoxazole ring...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document outlines a scientifically-grounded, predicted mechanism of action for the novel compound, [5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanol. Analysis of its core structural motifs—the isoxazole ring and the 1,3-benzodioxole group—strongly suggests a potential role as an inhibitor of inflammatory pathways. Isoxazole derivatives are known for a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3] Similarly, the 1,3-benzodioxole scaffold is a component of numerous compounds with established anti-inflammatory and cytotoxic properties.[4][5][6] Based on this structural precedent, particularly the presence of these moieties in known cyclooxygenase (COX) inhibitors, we hypothesize that [5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanol primarily functions as a selective inhibitor of the COX-2 enzyme. This guide provides a comprehensive, multi-phase experimental workflow designed to rigorously test this hypothesis, progressing from direct enzymatic assays to cell-based functional validation and downstream pathway analysis.

Introduction and Primary Hypothesis

The compound [5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanol is a synthetic heterocyclic molecule featuring two key pharmacophores:

  • Isoxazole Ring: A five-membered aromatic heterocycle that is a core component of several clinically approved drugs, including the selective COX-2 inhibitor valdecoxib and the antirheumatic drug leflunomide.[2][7] Its presence imparts significant therapeutic potential, often related to the modulation of inflammatory and proliferative signaling.[1][8]

  • 1,3-Benzodioxole Moiety: This functional group is found in natural and synthetic compounds with a wide array of pharmacological activities.[4][9] Notably, derivatives containing this scaffold have been evaluated as COX inhibitors and cytotoxic agents, suggesting its contribution to anti-inflammatory and anti-cancer effects.[5][6]

The convergence of these two structural motifs in a single molecule strongly suggests a synergistic or enhanced biological activity. The primary hypothesis of this investigation is that [5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanol functions as a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme, thereby blocking the synthesis of pro-inflammatory prostaglandins.

This selective inhibition is a highly desirable characteristic in anti-inflammatory drug development, as it promises to mitigate inflammation while minimizing the gastrointestinal side effects associated with non-selective COX-1 inhibition.

Hypothesized Signaling Pathway

The following diagram illustrates the arachidonic acid cascade and the predicted point of intervention for the target compound.

Hypothesized_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid PLA₂ PLA2 PLA₂ COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2_1 PGH₂ COX1->PGH2_1 PGH2_2 PGH₂ COX2->PGH2_2 Prostanoids_1 Physiological Prostanoids (e.g., GI protection) PGH2_1->Prostanoids_1 Prostanoids_2 Inflammatory Prostanoids (e.g., PGE₂) PGH2_2->Prostanoids_2 Inflammation Inflammation, Pain, Fever Prostanoids_2->Inflammation Compound [5-(1,3-Benzodioxol-5-yl) isoxazol-3-yl]methanol Compound->COX2 Inhibition (Hypothesized)

Caption: Hypothesized inhibition of the COX-2 pathway by the compound.

Proposed Experimental Validation Workflow

To systematically validate the primary hypothesis, a three-phase experimental plan is proposed. This workflow is designed to first confirm the direct molecular interaction, then assess the compound's activity in a relevant cellular context, and finally, to explore its effects on downstream signaling events.

Caption: A multi-phase workflow for mechanism of action validation.

Phase 1: In Vitro Target Validation

Objective: To determine if the compound directly inhibits purified COX-1 and COX-2 enzymes and to quantify its potency and selectivity.

Experiment 1A: COX-1 and COX-2 Enzymatic Inhibition Assay

This experiment is the most direct test of our hypothesis. A commercially available colorimetric or fluorescent COX inhibitor screening assay kit provides a standardized and reliable method.

Methodology:

  • Preparation: Reconstitute purified ovine COX-1 and human recombinant COX-2 enzymes, heme, and other assay components as per the manufacturer's protocol.

  • Compound Dilution: Prepare a serial dilution of [5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanol (e.g., from 100 µM to 10 pM) in DMSO. A known non-selective inhibitor (e.g., Ketoprofen) and a COX-2 selective inhibitor (e.g., Celecoxib) should be prepared in parallel as positive controls.

  • Reaction Setup: In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to designated wells.

  • Inhibitor Incubation: Add the diluted test compound, controls, or vehicle (DMSO) to the wells. Incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor-enzyme binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding a solution of arachidonic acid to all wells.

  • Detection: After a further incubation period (e.g., 5-10 minutes), the reaction is stopped, and the product (Prostaglandin F2α, a stable derivative of PGH₂) is measured via the kit's detection reagent (e.g., using a plate reader at the specified wavelength).

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition versus log[inhibitor] and fit the data to a four-parameter logistic curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Self-Validation and Rationale:

  • Running assays for both COX-1 and COX-2 in parallel is critical. It not only tests for activity but immediately provides data on selectivity.

  • The Selectivity Index (SI) is calculated as (IC₅₀ for COX-1) / (IC₅₀ for COX-2) . A high SI value (>10) indicates desirable COX-2 selectivity.

Predicted Data Outcome:

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI)
[5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanol> 500.1 - 1.0> 50
Celecoxib (Control)~15~0.04~375
Ketoprofen (Control)~2.5~4.5~0.5

Phase 2: Cellular Activity Confirmation

Objective: To verify that the enzymatic inhibition observed in vitro translates to a functional effect in a relevant cellular model of inflammation and to rule out cytotoxicity as the cause of this effect.

Experiment 2A: Prostaglandin E₂ (PGE₂) Production in LPS-Stimulated Macrophages

Rationale: Lipopolysaccharide (LPS), a component of gram-negative bacteria, is a potent inducer of COX-2 expression and subsequent prostaglandin production in macrophages. Measuring the inhibition of PGE₂, a key inflammatory mediator, provides a robust measure of the compound's cellular efficacy.

Methodology:

  • Cell Culture: Seed murine macrophage cells (e.g., RAW 264.7) in a 24-well plate and allow them to adhere overnight.

  • Compound Pre-treatment: Treat the cells with various concentrations of the test compound or controls for 1 hour.

  • Inflammatory Stimulation: Add LPS (e.g., 1 µg/mL) to all wells (except the negative control) to induce inflammation and COX-2 expression.

  • Incubation: Incubate the plates for 24 hours to allow for PGE₂ production and secretion into the culture medium.

  • Supernatant Collection: Collect the cell culture supernatant from each well.

  • PGE₂ Quantification: Measure the concentration of PGE₂ in the supernatant using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis: Calculate the percentage inhibition of PGE₂ production at each compound concentration and determine the IC₅₀ value.

Experiment 2B: Cell Viability / Cytotoxicity Assay (MTT)

Rationale: This assay is a critical self-validating control. It must be run in parallel with the PGE₂ assay using identical cell seeding, compound concentrations, and incubation times to ensure that any observed decrease in PGE₂ is due to specific enzyme inhibition, not simply cell death.

Methodology:

  • Assay Setup: Set up an identical plate to the one used in Experiment 2A.

  • MTT Addition: After the 24-hour incubation with the compound and LPS, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

  • Incubation: Incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Measurement: Read the absorbance on a plate reader (e.g., at 570 nm).

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the CC₅₀ (50% cytotoxic concentration).

Predicted Data Outcome:

CompoundPGE₂ Inhibition IC₅₀ (µM)Cytotoxicity CC₅₀ (µM)Therapeutic Index (CC₅₀/IC₅₀)
[5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanol0.5 - 2.0> 100> 50

A high therapeutic index confirms that the compound's anti-inflammatory effect occurs at concentrations far below those that cause toxicity.

Conclusion and Future Directions

This guide proposes a logical and rigorous workflow to investigate the mechanism of action of [5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanol. The structural components of the molecule provide a strong scientific basis for the primary hypothesis of selective COX-2 inhibition. The outlined experimental plan, progressing from enzymatic to cellular assays, provides a clear path to validate this prediction.

Positive results from this workflow—specifically, potent and selective COX-2 inhibition with minimal cytotoxicity—would establish this compound as a promising lead for the development of novel anti-inflammatory therapeutics. Subsequent research should focus on:

  • Downstream Pathway Analysis: Using techniques like Western Blotting to confirm the reduction of other inflammatory markers (e.g., iNOS, TNF-α).

  • Pharmacokinetic Profiling: Evaluating the compound's ADME (Absorption, Distribution, Metabolism, Excretion) properties.

  • In Vivo Efficacy: Testing the compound in animal models of inflammation (e.g., carrageenan-induced paw edema in rats).[10]

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues to optimize potency, selectivity, and pharmacokinetic properties.[11]

References

  • Vertex AI Search. (n.d.). Isoxazole Derivatives as Potential Pharmacophore for New Drug Development.
  • Royal Society of Chemistry. (n.d.). Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing.
  • ResearchGate. (n.d.). Benzodioxole scaffold containing compound with multiple pharmacological activities.
  • National Center for Biotechnology Information. (n.d.). The synthetic and therapeutic expedition of isoxazole and its analogs. PMC.
  • BenchChem. (n.d.). The Multifaceted Biological Activities of 1,3-Benzodioxole Derivatives: A Technical Guide.
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Exploratory

In silico docking studies of [5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanol.

An In-Depth Technical Guide: In Silico Docking Studies of [5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanol Prepared by: Gemini, Senior Application Scientist Executive Summary This guide provides a comprehensive, technical...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide: In Silico Docking Studies of [5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanol

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This guide provides a comprehensive, technically-grounded methodology for conducting in silico molecular docking studies on [5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanol. The isoxazole and benzodioxole scaffolds are prevalent in medicinal chemistry, known to impart a range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2] Molecular docking serves as a powerful computational tool to explore and predict how this specific ligand might interact with macromolecular targets, thereby accelerating drug discovery by prioritizing candidates for synthesis and experimental validation.[3][4] This document details the entire workflow, from the foundational principles of target selection and protocol validation to the step-by-step execution of a docking simulation and the critical analysis of its results. By explaining the causality behind each procedural choice, this guide ensures a reproducible and scientifically rigorous approach for researchers, scientists, and drug development professionals.

Introduction to the Ligand and the Docking Paradigm

The Compound of Interest: [5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanol

The subject of our study, with the chemical formula C₁₁H₉NO₄, is a heterocyclic compound featuring two key pharmacophores: an isoxazole ring and a 1,3-benzodioxole moiety.[5] The isoxazole ring is a five-membered heterocycle that provides a rigid scaffold, capable of participating in various non-covalent interactions, and is a core component of numerous FDA-approved drugs.[1][6] The 1,3-benzodioxole group is also found in numerous biologically active natural and synthetic compounds.[7][8][9] The combination of these two groups in a single molecule presents a compelling case for exploring its therapeutic potential.

Ligand Properties:

  • Molecular Formula: C₁₁H₉NO₄[5]

  • Molecular Weight: 219.19 g/mol [5]

  • SMILES: OCC1=NOC(=C1)C1=CC=C2OCOC2=C1[5]

  • Topological Polar Surface Area (TPSA): 64.72 Ų[5]

  • Hydrogen Bond Donors: 1[5]

  • Hydrogen Bond Acceptors: 5[5]

The Role of In Silico Molecular Docking

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex.[3][10] Its primary goals in drug discovery are threefold:

  • Pose Prediction: To accurately model the conformation and orientation of the ligand within the protein's binding site.[4]

  • Virtual Screening: To rapidly screen large libraries of compounds against a target protein to identify potential "hits".[3]

  • Binding Affinity Estimation: To rank potential ligands based on a calculated scoring function, which estimates the strength of the protein-ligand interaction.[11][12]

This process significantly reduces the time and cost associated with early-stage drug development by focusing laboratory efforts on the most promising candidates.[10]

Foundational Concepts: Target Selection Rationale

The success of any docking study is critically dependent on the selection of a biologically relevant and structurally suitable protein target.[13][14] The choice is not arbitrary but is guided by the known activities of structurally similar compounds.

Leveraging Structure-Activity Relationships (SAR)

Compounds containing isoxazole and related heterocyclic scaffolds have shown activity against a variety of protein classes. Notably, they have been identified as potent inhibitors of protein kinases, a family of enzymes frequently dysregulated in cancer.[15][16][17] For instance, the FMS-like tyrosine kinase-3 (FLT3) is a well-established target in Acute Myeloid Leukemia (AML), and potent isoxazole-containing inhibitors have been developed.[17] Therefore, for this guide, we will select a representative protein kinase as our hypothetical target to illustrate the docking workflow.

Criteria for Selecting a PDB Structure

Once a target is chosen, a high-quality 3D structure must be obtained from a repository like the RCSB Protein Data Bank (PDB).[18] Key selection criteria include:

  • Resolution: Higher resolution (lower Å value) indicates a more precise atomic model.

  • Presence of a Co-crystallized Ligand: A structure with a bound ligand is invaluable. It clearly defines the binding site and allows for protocol validation via re-docking.[13]

  • Completeness: The structure should be free of significant gaps or missing residues, especially within the binding site.[13]

For this guide, we will hypothetically use PDB ID: 4X0F , which represents the crystal structure of FLT3 kinase in complex with a potent inhibitor. This provides a well-defined active site for our study.

Methodology: A Validated Docking Workflow

A trustworthy docking protocol must be a self-validating system.[13] The cornerstone of this validation is the ability of the chosen software and parameters to reproduce the experimentally observed binding mode of a known ligand. This process, known as re-docking , is non-negotiable for establishing confidence in the results for novel ligands.

The overall workflow is a systematic progression from data preparation to simulation and finally to analysis.

G cluster_prep Preparation Phase cluster_setup Setup & Validation cluster_exec Execution Phase cluster_analysis Analysis Phase ligand_prep Ligand Preparation (Energy Minimization, Add Charges) grid_gen Grid Box Generation (Define Search Space) ligand_prep->grid_gen protein_prep Protein Preparation (Remove Water/Ligands, Add Hydrogens) protein_prep->grid_gen redocking Protocol Validation (Re-dock Native Ligand) grid_gen->redocking docking Docking Simulation (Run AutoDock Vina) redocking->docking If RMSD < 2Å results Analyze Results (Binding Energy, Pose) docking->results visualize Visualize Interactions (H-Bonds, Hydrophobic) results->visualize

Caption: A validated workflow for molecular docking.

Execution of the Docking Protocol (Step-by-Step)

This protocol utilizes widely adopted and freely available software: AutoDock Tools (ADT) for file preparation and AutoDock Vina for the docking calculation.[19][20][21]

Step 1: Ligand Preparation

Causality: The ligand's 3D structure must be optimized to a low-energy conformation, and correct atom types and partial charges must be assigned. This ensures the scoring function can accurately calculate interaction energies.[21]

  • Obtain 3D Structure: Draw [5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanol in a chemical editor (e.g., MarvinSketch, ChemDraw) and save as a .mol or .sdf file.

  • Energy Minimization: Use a program like Avogadro or the UCSF Chimera interface to perform an energy minimization using a force field (e.g., MMFF94). This yields a sterically favorable conformation.

  • Convert to PDBQT:

    • Open AutoDock Tools (ADT).

    • Go to Ligand -> Input -> Open and select the minimized ligand file.

    • Go to Ligand -> Torsion Tree -> Detect Root.

    • Go to Ligand -> Output -> Save as PDBQT and save the file (e.g., ligand.pdbqt). ADT will automatically add Gasteiger charges and define rotatable bonds.

Step 2: Receptor Preparation

Causality: The raw PDB file is not ready for docking. It contains non-essential molecules (water, co-solvents) and lacks hydrogen atoms, which are critical for calculating hydrogen bonds. Partial charges must also be added.[22]

  • Download PDB File: Download the structure of FLT3 kinase (e.g., PDB ID: 4X0F) from the RCSB PDB.

  • Clean the Protein:

    • Open the PDB file in ADT.

    • Remove water molecules (Edit -> Delete Water).

    • Select and delete any co-crystallized ligands and other heteroatoms not essential to the protein's structure.

  • Prepare for Docking:

    • Add polar hydrogen atoms (Edit -> Hydrogens -> Add -> Polar Only).

    • Compute Gasteiger charges (Edit -> Charges -> Compute Gasteiger).

    • Go to Grid -> Macromolecule -> Choose and select the protein.

    • Save the prepared receptor as a PDBQT file (e.g., receptor.pdbqt).

Step 3: Grid Box Generation (Defining the Search Space)

Causality: AutoDock Vina does not search the entire protein; it focuses on a user-defined cubic area (the grid box). The box must be large enough to encompass the entire binding site, allowing the ligand to rotate and translate freely, but small enough to ensure computational efficiency.[21]

  • Center the Grid: In ADT, go to Grid -> Grid Box.

  • Position the Box: A box will appear in the viewing window. Use the co-crystallized ligand from the original PDB file as a guide to center the box over the active site.

  • Adjust Dimensions: Adjust the number of points in x, y, and z dimensions to ensure the box fully encloses the binding pocket with a buffer of ~4-5 Å on all sides. Note the center coordinates and dimensions.

  • Save Configuration: Create a text file named config.txt and record the grid parameters:

    Expert Insight: The exhaustiveness parameter controls the thoroughness of the search. A value of 16 is a good balance between speed and accuracy for a single docking run; the default is 8.[19]

Step 4: Protocol Validation (Re-docking)
  • Prepare the co-crystallized ligand from 4X0F using the same procedure as in Step 1.

  • Run a Vina docking using this ligand and the prepared receptor.

  • Compare the top-ranked docked pose to the original crystallographic pose. Calculate the Root Mean Square Deviation (RMSD). An RMSD value below 2.0 Å is considered a successful validation , indicating the protocol can reliably reproduce the experimental binding mode.

Step 5: Running the Docking Simulation
  • Open a command-line terminal.

  • Navigate to the directory containing your receptor.pdbqt, ligand.pdbqt, and config.txt files.

  • Execute the Vina program by typing: vina --config config.txt --log output_log.txt

  • The simulation will run, and upon completion, the predicted binding poses will be saved in output_poses.pdbqt and a summary in output_log.txt.

Analysis and Interpretation of Docking Results

Quantitative Analysis

The primary quantitative output is the binding affinity , reported in kcal/mol. This score is an estimate of the binding free energy. More negative values suggest stronger, more favorable binding.[12] The results for the top poses should be tabulated for clear comparison.

Table 1: Hypothetical Docking Results for [5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanol against FLT3 Kinase

PoseBinding Affinity (kcal/mol)Interacting Residues (FLT3)Key Interactions
1-9.2CYS694, LEU616, GLY697, ASP829H-bond with CYS694 (hinge), Hydrophobic with LEU616
2-8.8CYS694, VAL624, PHE830H-bond with CYS694 (hinge), Pi-Pi stacking with PHE830
3-8.5LEU616, GLY697, PHE691, ASP829Hydrophobic with LEU616, H-bond with ASP829 (DFG motif)
Qualitative and Visual Analysis

A low binding energy score is meaningless without a chemically sensible binding pose.[12]

  • Load Results: Open a molecular visualization tool like PyMOL or UCSF Chimera.

  • Visualize: Load the receptor.pdbqt and the output_poses.pdbqt file.

  • Inspect Interactions: For the top-ranked pose, carefully examine the interactions between the ligand and the protein's active site residues.

    • Hydrogen Bonds: Are the H-bond donors and acceptors on the ligand appropriately paired with residues in the binding site? For kinases, interaction with the "hinge region" (e.g., CYS694 in FLT3) is often critical.

    • Hydrophobic Interactions: Does the benzodioxole ring occupy a hydrophobic pocket?

    • Steric Clashes: Are there any unfavorable steric clashes between the ligand and the protein?

G cluster_ligand Ligand: [5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanol cluster_protein Protein Active Site (Hypothetical) L_OH Methanol -OH P_CYS CYS694 (Hinge) L_OH->P_CYS H-Bond P_ASP ASP829 (DFG Motif) L_OH->P_ASP H-Bond L_ISOX Isoxazole Ring P_PHE PHE830 L_ISOX->P_PHE Pi-Stacking L_BENZO Benzodioxole Ring P_LEU LEU616 (Hydrophobic Pocket) L_BENZO->P_LEU Hydrophobic

Caption: Conceptual diagram of ligand-receptor interactions.

Conclusion and Future Perspectives

This guide has outlined a rigorous, validated workflow for conducting in silico molecular docking of [5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanol. The hypothetical results suggest that the compound may bind favorably within the ATP-binding site of FLT3 kinase, warranting further investigation.

It is crucial to remember that docking provides predictions, not certainties.[11] The generated hypotheses must be tested experimentally. Promising future steps would include:

  • Molecular Dynamics (MD) Simulations: To assess the stability of the predicted binding pose over time.[4]

  • In Vitro Assays: To experimentally measure the compound's inhibitory activity against the target kinase.

  • SAR Studies: To synthesize and test analogs of the lead compound to improve potency and selectivity.

By integrating computational predictions with experimental validation, researchers can confidently and efficiently advance the discovery of novel therapeutic agents.

References

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  • Huey, R. (n.d.). Hands-on tutorials of AutoDock 4 and AutoDock Vina. The Scripps Research Institute. Retrieved January 19, 2026, from [Link]

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  • in silico screening by molecular docking of heterocyclic compounds with furan or indole nucleus from database for anticancer activity and validation of the method by redocking. (2022). Semantic Scholar. Retrieved January 19, 2026, from [Link]

  • A Review on In Silico molecular docking Studies. (2024). IJARIIE. Retrieved January 19, 2026, from [Link]

  • In Silico Prediction, Characterization and Molecular Docking Studies on New Benzamide Derivatives. (2022). MDPI. Retrieved January 19, 2026, from [Link]

  • How to select targets for molecular docking? (2025, March 30). Reddit. Retrieved January 19, 2026, from [Link]

  • N-Heterocyclic Compounds, In silico Molecular Docking Studies, and In vitro Enzyme Inhibition Effect against Acetylcholinesterase Inhibitors. (2023). PubMed. Retrieved January 19, 2026, from [Link]

  • Salmaso, V., & Moro, S. (2025, May 9). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLOS Computational Biology. Retrieved January 19, 2026, from [Link]

  • IN SILICO SCREENING BY MOLECULAR DOCKING OF HETEROCYCLIC COMPOUNDS WITH FURAN OR INDOLE NUCLEUS FROM DATABASE FOR ANTICANCER ACTIVITY AND VALIDATION OF THE METHOD BY REDOCKING. (2022). ResearchGate. Retrieved January 19, 2026, from [Link]

  • ProSelection: A Novel Algorithm to Select Proper Protein Structure Subsets for in Silico Target Identification and Drug Discovery Research. (2016). PMC - NIH. Retrieved January 19, 2026, from [Link]

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  • 3GD2: isoxazole ligand bound to farnesoid X receptor (FXR). (2009, July 7). RCSB PDB. Retrieved January 19, 2026, from [Link]

  • A Beginner's Guide to Molecular Docking. (n.d.). ETFLIN. Retrieved January 19, 2026, from [Link]

  • List of targets, PDB codes, and the number of active ligands for the exploratory set. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • 1O5 Ligand Summary Page. (2000, September 27). RCSB PDB. Retrieved January 19, 2026, from [Link]

  • How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. (2025, August 12). YouTube. Retrieved January 19, 2026, from [Link]

  • Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. (2021). PMC - PubMed Central. Retrieved January 19, 2026, from [Link]

  • A review of isoxazole biological activity and present synthetic techniques. (2024). Journal of Advanced Scientific Research. Retrieved January 19, 2026, from [Link]

  • 234 Ligand Summary Page. (2003, July 22). RCSB PDB. Retrieved January 19, 2026, from [Link]

  • Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. (2024, January 28). Biological and Molecular Chemistry. Retrieved January 19, 2026, from [Link]

  • Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives. (2002). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Identification and characterization of NDT 9513727 [N,N-bis(1,3-benzodioxol-5-ylmethyl)-1-butyl-2,4-diphenyl-1H-imidazole-5-methanamine], a novel, orally bioavailable C5a receptor inverse agonist. (2008). PubMed. Retrieved January 19, 2026, from [Link]

  • Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. (2022). Zanco Journal of Medical Sciences. Retrieved January 19, 2026, from [Link]

  • Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][10][22]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. (2009). PubMed. Retrieved January 19, 2026, from [Link]

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Foundational

An In-depth Technical Guide on the Discovery and History of Isoxazole-Based Compounds

Abstract: The isoxazole, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone scaffold in medicinal chemistry. Its unique physicochemical properties, including its role as a...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The isoxazole, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone scaffold in medicinal chemistry. Its unique physicochemical properties, including its role as a bioisostere for amide and ester groups, metabolic stability, and ability to engage in crucial hydrogen bonding interactions, have cemented its status as a "privileged structure." This guide provides a comprehensive exploration of the isoxazole core, from its initial discovery in the late 19th century to its current prominence in a diverse array of FDA-approved therapeutics. We will delve into the historical milestones, key synthetic methodologies with detailed protocols, and the mechanistic underpinnings of isoxazole-based drugs across various disease areas, offering valuable insights for researchers, scientists, and drug development professionals.

Introduction: The Isoxazole Core - A Privileged Scaffold

Isoxazole and its derivatives are fundamental building blocks in the design of bioactive molecules.[1][2] This five-membered aromatic ring system is notable for its versatile chemical nature, which allows for extensive structural modifications to fine-tune pharmacological activity.[3][4] The presence of both a nitrogen and an oxygen atom imparts a unique electronic distribution, enabling the isoxazole moiety to act as a hydrogen bond acceptor and participate in various non-covalent interactions with biological targets.[5][6] Furthermore, its metabolic stability and capacity to serve as a bioisosteric replacement for more labile functional groups like esters and amides make it an exceptionally attractive scaffold in drug discovery programs.[7][8][9] This guide will trace the journey of isoxazole from a laboratory curiosity to a key component in modern medicine.

The Dawn of a Heterocycle: Claisen's Foundational Discovery

The history of isoxazole begins in the late 19th century with the pioneering work of German chemist Rainer Ludwig Claisen.[10] In 1891, Claisen reported the first synthesis of the isoxazole ring system.[11] His method involved the cyclocondensation of a β-diketone with hydroxylamine hydrochloride.[12][13] This reaction, now known as the Claisen isoxazole synthesis, laid the fundamental groundwork for the vast field of isoxazole chemistry. Although this initial method can sometimes result in a mixture of regioisomers, it remains a cornerstone for isoxazole synthesis and has been refined over the decades to improve selectivity.[14][15]

From Curiosity to Clinic: Early Medicinal Chemistry Breakthroughs

For many years, isoxazole chemistry was primarily of academic interest. However, the mid-20th century marked a pivotal shift as the therapeutic potential of isoxazole-containing compounds was realized.

The Isoxazolyl Penicillins: Combating Bacterial Resistance

A significant breakthrough came in the 1960s with the development of the isoxazolyl penicillins, including oxacillin, cloxacillin, and dicloxacillin.[16][17] These semi-synthetic antibiotics were specifically designed to combat the growing threat of penicillin-resistant Staphylococcus aureus.[18][19] The bacterium produces β-lactamase enzymes that inactivate traditional penicillins. The bulky, sterically hindering isoxazole group attached to the penicillin core effectively shields the β-lactam ring from enzymatic degradation, preserving the antibiotic's ability to inhibit bacterial cell wall synthesis.[16] Oxacillin was patented in 1960 and approved for medical use in 1962.[16]

Sulfamethoxazole: A Key Component in Combination Therapy

Another landmark isoxazole-based drug from this era is sulfamethoxazole, a sulfonamide antibiotic.[20] It functions as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase, which is essential for the synthesis of folic acid.[21][22] Bacteria must synthesize their own folic acid, while humans obtain it from their diet, providing the basis for the drug's selective toxicity.[21] Sulfamethoxazole is most famously used in combination with trimethoprim (as co-trimoxazole), which inhibits a subsequent step in the same metabolic pathway.[20][23] This synergistic combination results in a potent bactericidal effect and has been a mainstay for treating various bacterial infections for decades.[20]

The Modern Era: Versatility and Diverse Applications

The 21st century has seen an explosion in the development of isoxazole-containing drugs, highlighting the scaffold's incredible versatility.[24][25] Its favorable properties have been exploited to create therapies for a wide range of conditions, from autoimmune diseases to inflammation and cancer.

Table 1: Key Isoxazole-Containing Drugs in the Modern Era
Drug NameTherapeutic ClassMechanism of Action
Leflunomide DMARD (Immunosuppressant)Inhibition of dihydroorotate dehydrogenase (DHODH), blocking pyrimidine synthesis in lymphocytes.[26][27][28]
Valdecoxib NSAID (COX-2 Inhibitor)Selective inhibition of the cyclooxygenase-2 (COX-2) enzyme, reducing inflammation and pain.[29][30]
Parecoxib NSAID (COX-2 Inhibitor)A water-soluble prodrug of valdecoxib for parenteral administration.[31][32][33]
Isocarboxazid Antidepressant (MAO Inhibitor)Irreversible inhibition of monoamine oxidase, increasing levels of neurotransmitters.[5]
Risperidone Atypical AntipsychoticAntagonist at dopamine D2 and serotonin 5-HT2A receptors.[14]

Synthetic Methodologies: Crafting the Isoxazole Core

The construction of the isoxazole ring is a critical step in the synthesis of these important compounds. While the Claisen condensation was the first, modern organic chemistry has provided more versatile and regioselective methods.

The Huisgen 1,3-Dipolar Cycloaddition

One of the most powerful and widely used methods for synthesizing isoxazoles is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.[34][35] This reaction, often referred to as the Huisgen cycloaddition, is highly efficient and allows for the construction of a wide variety of substituted isoxazoles.[36] The nitrile oxide dipole is typically generated in situ from an aldoxime or a hydroximoyl chloride.[5][37]

G cluster_generation Nitrile Oxide Generation cluster_cycloaddition Cycloaddition Aldoxime R-CH=N-OH Aldoxime Oxidant Oxidant (e.g., NCS, Bleach) Aldoxime->Oxidant - H₂O NitrileOxide [R-C≡N⁺-O⁻] Nitrile Oxide Oxidant->NitrileOxide Alkyne R'-C≡C-R'' Alkyne NitrileOxide->Alkyne [3+2] Cycloaddition TransitionState Transition State Alkyne->TransitionState Isoxazole 3,5-Disubstituted Isoxazole TransitionState->Isoxazole

Caption: Mechanism of 1,3-Dipolar Cycloaddition for Isoxazole Synthesis.

Experimental Protocol: One-Pot Synthesis of 3,5-Disubstituted Isoxazoles

The following protocol is a representative example of a modern, efficient synthesis of a 3,5-disubstituted isoxazole via a one-pot 1,3-dipolar cycloaddition.[34]

Objective: To synthesize 3-(4-methoxyphenyl)-5-(2-fluorophenyl)isoxazole.

Materials:

  • 1-ethynyl-2-fluorobenzene (0.5 mmol)

  • 4-methoxybenzaldehyde oxime (0.75 mmol)

  • [Bis(trifluoroacetoxy)iodo]benzene (PIFA) (0.75 mmol)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • Reactant Setup: To a clean, dry round-bottom flask, add 4-methoxybenzaldehyde oxime (113 mg, 0.75 mmol) and dissolve in dichloromethane.

  • Addition of Alkyne: Add 1-ethynyl-2-fluorobenzene (57 µL, 0.5 mmol) to the solution.

  • Initiation of Nitrile Oxide Formation: Add [bis(trifluoroacetoxy)iodo]benzene (323 mg, 0.75 mmol) to the mixture. This acts as the oxidant to generate the nitrile oxide in situ.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., 1:5 EtOAc/Hexanes) as the eluent.

  • Characterization: Collect the fractions containing the pure product, combine, and remove the solvent under reduced pressure to afford the desired isoxazole as a solid. Characterize the final product using techniques such as NMR and Mass Spectrometry to confirm its structure and purity.

Causality: The use of a hypervalent iodine reagent like PIFA provides a mild and efficient method for oxidizing the aldoxime to the reactive nitrile oxide intermediate. The one-pot nature of this procedure, where the nitrile oxide is generated and consumed in the same vessel, is advantageous as it avoids the isolation of the potentially unstable nitrile oxide.[34]

The Isoxazole Scaffold in Action: A Mechanistic Perspective

The success of isoxazole-based drugs can be attributed to the ring's ability to favorably interact with biological targets and confer advantageous pharmacokinetic properties.

Leflunomide: Inhibiting Lymphocyte Proliferation

Leflunomide is a classic example of an isoxazole-containing immunomodulatory drug.[27] It is a prodrug that is rapidly converted in the body to its active metabolite, teriflunomide, through the opening of the isoxazole ring.[27] Teriflunomide is the key therapeutic agent, and its primary mechanism of action is the inhibition of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH).[26][28] This enzyme is crucial for the de novo synthesis of pyrimidines, which are essential building blocks for DNA and RNA.[38] Activated lymphocytes, which play a central role in autoimmune diseases like rheumatoid arthritis, must dramatically increase their pyrimidine pools to proliferate.[38][39] By blocking DHODH, teriflunomide effectively starves these rapidly dividing cells of necessary pyrimidines, leading to cell cycle arrest in the G1 phase and preventing their expansion.[26][38] Other cell types are less affected as they can rely on salvage pathways for their pyrimidine supply.[28]

G cluster_pathway Cellular Pathway Leflunomide Leflunomide (Prodrug) Teriflunomide Teriflunomide (Active Metabolite) Leflunomide->Teriflunomide Metabolism (Isoxazole Ring Opening) Teriflunomide->Inhibition DHODH Dihydroorotate Dehydrogenase (DHODH) DeNovo De Novo Pyrimidine Synthesis DHODH->DeNovo rUMP rUMP (Ribonucleotides) DeNovo->rUMP DNA_RNA DNA & RNA Synthesis rUMP->DNA_RNA Proliferation Lymphocyte Proliferation DNA_RNA->Proliferation Inhibition->DHODH Inhibits Block X

Caption: Mechanism of Action of Leflunomide.

Valdecoxib: Selective COX-2 Inhibition

Valdecoxib is a non-steroidal anti-inflammatory drug (NSAID) that showcases the utility of the isoxazole scaffold in achieving target selectivity.[31] Inflammation and pain are often mediated by prostaglandins, which are synthesized by cyclooxygenase (COX) enzymes.[32] There are two main isoforms: COX-1, which is constitutively expressed and involved in housekeeping functions like protecting the gastric mucosa, and COX-2, which is induced at sites of inflammation.[29][32] Traditional NSAIDs inhibit both isoforms, leading to gastrointestinal side effects. Valdecoxib, with its 3,4-diarylisoxazole structure, was designed to selectively bind to and inhibit the COX-2 enzyme, thereby reducing inflammation and pain with a potentially improved gastrointestinal safety profile compared to non-selective NSAIDs.[29][30][31]

Future Horizons and Challenges

The story of the isoxazole scaffold is far from over. Its proven track record and chemical tractability ensure its continued relevance in drug discovery.[1][24][40] Current research is exploring novel isoxazole derivatives for a multitude of therapeutic areas, including oncology, neurodegenerative diseases, and infectious diseases.[2][4][25] The development of more efficient, scalable, and environmentally friendly synthetic methods, such as those using mechanochemistry or green solvents, will further facilitate the exploration of this versatile heterocycle.[1][5] The challenge for medicinal chemists will be to continue leveraging the unique properties of the isoxazole ring to design next-generation therapeutics with enhanced potency, selectivity, and safety profiles.

References

  • Title: Mechanism of action of leflunomide in rheumatoid arthritis.[26] Source: PubMed URL: [Link]

  • Title: Leflunomide.[27] Source: Wikipedia URL: [Link]

  • Title: Mechanism of action for leflunomide in rheumatoid arthritis.[28] Source: PubMed URL: [Link]

  • Title: Leflunomide: mode of action in the treatment of rheumatoid arthritis.[38] Source: Annals of the Rheumatic Diseases URL: [Link]

  • Title: What is the mechanism of Leflunomide?[39] Source: Patsnap Synapse URL: [Link]

  • Title: Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (from Oximes).[34] Source: Sciforum URL: [Link]

  • Title: Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones.[14] Source: RSC Advances URL: [Link]

  • Title: Oxacillin.[16] Source: Wikipedia URL: [Link]

  • Title: Understanding Sulfamethoxazole: Uses, Mechanism, and Clinical Significance.[20] Source: LinkedIn URL: [Link]

  • Title: The synthetic and therapeutic expedition of isoxazole and its analogs.[1] Source: Journal of the Iranian Chemical Society URL: [Link]

  • Title: Synthesis of novel isoxazole derivatives from 1,3-diketone derivatives.[12] Source: ResearchGate URL: [Link]

  • Title: Advances in isoxazole chemistry and their role in drug discovery.[24][25] Source: RSC Publishing URL: [Link]

  • Title: Isoxazolodihydropyridinones: 1,3-dipolar cycloaddition of nitrile oxides onto 2,4-dioxopiperidines.[35] Source: NIH URL: [Link]

  • Title: 1,3-Dipolar Cycloaddition Reactions between Stannyl Alkynes and Nitrile Oxides.[36] Source: Thieme Connect URL: [Link]

  • Title: Isoxazole ring as a useful scaffold in a search for new therapeutic agents.[2] Source: PubMed URL: [Link]

  • Title: Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition.[37] Source: MDPI URL: [Link]

  • Title: Isoxazole ring as a useful scaffold in a search for new therapeutic agents.[3] Source: ResearchGate URL: [Link]

  • Title: Reactions of β-diketones with hydroxylamine hydrochloride; synthesis of 3,5-disubstituted isoxazoles.[13] Source: RSC Publishing URL: [Link]

  • Title: Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones.[15] Source: ResearchGate URL: [Link]

  • Title: A Review on Recent Synthetic Strategies and Biological Activities of Isoxazole.[40] Source: ResearchGate URL: [Link]

  • Title: COX II Inhibitors.[29] Source: LITFL URL: [Link]

  • Title: Recent Methodologies toward the Synthesis of Valdecoxib: A Potential 3,4-diarylisoxazolyl COX-2 Inhibitor.[31] Source: NIH URL: [Link]

  • Title: Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions.[5] Source: RSC Advances URL: [Link]

  • Title: Oxadiazoles as ester bioisosteric replacements in compounds related to disoxaril. Antirhinovirus activity.[7] Source: PubMed URL: [Link]

  • Title: A review of isoxazole biological activity and present synthetic techniques.[4] Source: Elsevier URL: [Link]

  • Title: Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides.[9] Source: LinkedIn URL: [Link]

  • Title: Sulfamethoxazole.[21] Source: Wikipedia URL: [Link]

  • Title: Isoxazole derivatives and their use as cyclooxygenase inhibitors.[30] Source: Google Patents URL:

  • Title: What is the mechanism of Sulfamethoxazole?[22] Source: Patsnap Synapse URL: [Link]

  • Title: The isoxazolyl penicillins: oxacillin, cloxacillin, and dicloxacillin.[17] Source: PubMed URL: [Link]

  • Title: Trimethoprim/sulfamethoxazole.[23] Source: Wikipedia URL: [Link]

  • Title: [Selective inhibitors of cyclooxygenase-2 (COX-2), celecoxib and parecoxib: a systematic review].[32] Source: PubMed URL: [Link]

  • Title: Intravenous parecoxib rapidly leads to COX-2 inhibitory concentration of valdecoxib in the central nervous system.[33] Source: PubMed URL: [Link]

  • Title: Flucloxacillin, a New Isoxazolyl Penicillin, Compared with Oxacillin, Cloxacillin, and Dicloxacillin.[18] Source: British Medical Journal URL: [Link]

  • Title: Flucloxacillin, a New Isoxazolyl Penicillin, Compared with Oxacillin, Cloxacillin, and Dicloxacillin.[19] Source: Semantic Scholar URL: [Link]

  • Title: Rainer Ludwig Claisen.[10] Source: Wikipedia URL: [Link]

  • Title: Claisen isoxazole synthesis.[11] Source: ResearchGate URL: [Link]

Sources

Exploratory

The Isoxazole Nucleus: A Physicochemical Compass for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract The isoxazole ring, a five-membered heterocycle containin...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a privileged scaffold in medicinal chemistry.[1][2] Its enduring prevalence in a wide array of clinically successful drugs stems from a unique confluence of physicochemical properties that profoundly influence molecular interactions, pharmacokinetics, and pharmacodynamics.[1][3] This technical guide provides a comprehensive exploration of the core physicochemical characteristics of novel isoxazole heterocycles. Moving beyond a mere recitation of properties, we will dissect the causal relationships between the isoxazole core's electronic and steric features and their downstream effects on critical drug-like attributes, including lipophilicity, solubility, pKa, and metabolic stability. This document is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to strategically leverage the isoxazole motif in the design of next-generation therapeutics. Every protocol and claim is grounded in authoritative sources to ensure scientific integrity and immediate applicability in a laboratory setting.

The Strategic Advantage of the Isoxazole Core in Medicinal Chemistry

The isoxazole moiety is far more than a simple structural component; it is a versatile tool for fine-tuning the properties of a drug candidate.[4] Its utility lies in its ability to engage in a variety of non-covalent interactions, such as hydrogen bonding and π-π stacking, and to act as a bioisostere for other functional groups.[1] This adaptability allows medicinal chemists to modulate a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately enhancing its therapeutic potential.[3][5]

The incorporation of an isoxazole ring can lead to improved physicochemical characteristics.[4][6] These heterocycles are found in a broad spectrum of biologically active molecules, from pharmaceuticals to agrochemicals, where the isoxazole ring often imparts crucial functional characteristics.[7] The diverse biological activities associated with isoxazole-containing compounds, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects, underscore their significance in drug discovery.[8][9][10]

Core Physicochemical Characteristics: A Quantitative Exploration

The arrangement of the nitrogen and oxygen atoms within the isoxazole ring dictates its electronic and physical properties, which in turn govern its behavior in biological systems.[1] Understanding and quantifying these properties is paramount for rational drug design.

Lipophilicity (LogP/LogD)

Lipophilicity, a measure of a compound's affinity for a lipid environment, is a critical determinant of its membrane permeability, plasma protein binding, and overall pharmacokinetic profile. The isoxazole ring, with its inherent polarity, offers a tunable element for modulating lipophilicity.

Table 1: Comparative Lipophilicity of Isoxazole-Containing Compounds

CompoundStructureExperimental LogPReference
Valdecoxib[Structure of Valdecoxib]2.9[11]
Leflunomide[Structure of Leflunomide]3.5[4]
Sulfamethoxazole[Structure of Sulfamethoxazole]0.89[11]

Experimental Protocol: Determination of LogP by Shake-Flask Method

This protocol outlines the classic shake-flask method for determining the partition coefficient (LogP) of a novel isoxazole derivative between n-octanol and water.

Materials:

  • Novel isoxazole compound

  • n-Octanol (pre-saturated with water)

  • Purified water (pre-saturated with n-octanol)

  • Separatory funnel (250 mL)

  • Mechanical shaker

  • UV-Vis spectrophotometer or HPLC system

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Preparation of Solutions:

    • Accurately weigh the isoxazole compound and prepare a stock solution of known concentration in either water-saturated n-octanol or n-octanol-saturated water, depending on its anticipated solubility.

    • Prepare a series of standard solutions from the stock solution for calibration curve generation.

  • Partitioning:

    • Add equal volumes (e.g., 50 mL) of water-saturated n-octanol and n-octanol-saturated water to a separatory funnel.

    • Add a known amount of the isoxazole compound (from the stock solution) to the separatory funnel.

    • Seal the funnel and shake vigorously using a mechanical shaker for 1 hour at a constant temperature (typically 25 °C) to ensure equilibrium is reached.

    • Allow the funnel to stand undisturbed until the two phases have completely separated.

  • Analysis:

    • Carefully separate the aqueous and organic phases.

    • Determine the concentration of the isoxazole compound in each phase using a suitable analytical method (UV-Vis spectrophotometry or HPLC). A calibration curve generated from the standard solutions should be used for accurate quantification.

  • Calculation:

    • The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the organic phase ([Compound]octanol) to its concentration in the aqueous phase ([Compound]aqueous).

    • LogP is then calculated as the base-10 logarithm of P: LogP = log10(P)

Acidity/Basicity (pKa)

The pKa of an ionizable group significantly influences a compound's solubility, absorption, and interaction with biological targets. The nitrogen atom in the isoxazole ring is a weak base.[1]

Table 2: pKa Values of Representative Isoxazole-Containing Drugs

CompoundIonizable GrouppKaReference
SulfamethoxazoleSulfonamide NH~5.7[11]
Isoxazole (parent)Conjugate acid-3.0[1]

Experimental Protocol: pKa Determination by UV-Metric Titration

This method is suitable for compounds with a chromophore that exhibits a change in absorbance upon ionization.

Materials:

  • Novel isoxazole compound

  • UV-Vis spectrophotometer with a thermostatted cuvette holder

  • pH meter

  • Automatic titrator or micropipettes

  • Standardized solutions of HCl and NaOH (e.g., 0.1 M)

  • Buffer solutions for pH meter calibration

  • Purified water

Procedure:

  • Sample Preparation:

    • Prepare a solution of the isoxazole compound in water at a concentration that gives a suitable absorbance reading (typically in the range of 0.5-1.5 AU).

  • Titration and Spectral Acquisition:

    • Place the sample solution in a thermostatted cuvette.

    • Insert a pH electrode into the solution.

    • Record the initial UV-Vis spectrum of the solution.

    • Incrementally add small volumes of the standardized acid or base titrant.

    • After each addition, allow the pH to stabilize and record both the pH and the full UV-Vis spectrum.

    • Continue this process over a pH range that fully encompasses the pKa of the compound (typically spanning at least 2 pH units above and below the expected pKa).

  • Data Analysis:

    • Plot the absorbance at a wavelength of maximum change versus the pH.

    • The resulting sigmoidal curve can be analyzed using appropriate software or by determining the pH at the inflection point, which corresponds to the pKa.

Metabolic Stability: The Achilles' Heel of Drug Candidates

Poor metabolic stability is a primary reason for the failure of drug candidates in development. The isoxazole ring itself is generally considered to be relatively stable, but its substituents can be susceptible to metabolic transformations.[12]

Common Metabolic Pathways

Isoxazole-containing compounds can undergo various metabolic reactions, primarily mediated by cytochrome P450 (CYP) enzymes.[12] While isoxazole metabolism resulting in toxicity is rare, it is possible.[12]

MetabolicPathways Isoxazole Isoxazole Derivative Hydroxylation Aromatic/Aliphatic Hydroxylation Isoxazole->Hydroxylation CYP450 Oxidation N- or O-Dealkylation Isoxazole->Oxidation CYP450 Cleavage Ring Cleavage (less common) Isoxazole->Cleavage CYP450 PhaseII Phase II Conjugation (Glucuronidation, Sulfation) Hydroxylation->PhaseII Oxidation->PhaseII Excretion Excretion PhaseII->Excretion

Caption: Common metabolic pathways for isoxazole-containing compounds.

In Vitro Assessment of Metabolic Stability

Experimental Protocol: Liver Microsomal Stability Assay

This assay provides an initial assessment of a compound's susceptibility to phase I metabolism.

Materials:

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Novel isoxazole compound

  • Positive control compound with known metabolic instability (e.g., verapamil)

  • Negative control (heat-inactivated microsomes)

  • Acetonitrile or other suitable organic solvent for quenching

  • LC-MS/MS system for analysis

Procedure:

  • Incubation:

    • In a microcentrifuge tube, pre-warm a mixture of HLM and phosphate buffer to 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system and the isoxazole compound (typically at a final concentration of 1 µM).

    • Incubate the mixture at 37°C with gentle shaking.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard.

  • Sample Processing and Analysis:

    • Vortex the quenched samples and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

    • Quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear portion of this plot represents the elimination rate constant (k).

    • From this, the in vitro half-life (t1/2) can be calculated as: t1/2 = 0.693 / k.

Structure-Activity Relationships (SAR) and In Silico Modeling

The strategic placement of substituents on the isoxazole ring can dramatically alter its biological activity.[13][14] For instance, electron-donating groups on a benzene ring attached to the isoxazole can enhance anticancer activity.[14]

SAR_Workflow cluster_0 In Silico Design cluster_1 Chemical Synthesis cluster_2 In Vitro Evaluation LigandDesign Ligand Design & Virtual Screening Docking Molecular Docking LigandDesign->Docking ADMET ADMET Prediction Docking->ADMET Synthesis Synthesis of Isoxazole Analogs ADMET->Synthesis BioAssay Biological Assays Synthesis->BioAssay PhysChem Physicochemical Characterization BioAssay->PhysChem SAR Structure-Activity Relationship (SAR) Analysis PhysChem->SAR SAR->LigandDesign Iterative Optimization

Caption: An integrated workflow for SAR studies of novel isoxazoles.

In silico tools are invaluable for predicting the physicochemical properties and potential biological activity of novel isoxazole derivatives, thereby streamlining the drug discovery process.[15][16][17]

In Silico Protocol: ADMET Prediction using SwissADME

  • Input: Obtain the SMILES (Simplified Molecular Input Line Entry System) string of the novel isoxazole derivative.

  • Web Server: Navigate to the SwissADME web server.

  • Submission: Paste the SMILES string into the input box and submit the job.

  • Analysis: The server will provide a comprehensive report on various physicochemical properties (e.g., LogP, water solubility), pharmacokinetic properties (e.g., GI absorption, blood-brain barrier permeability), and drug-likeness (e.g., Lipinski's rule of five).[15]

Conclusion and Future Perspectives

The isoxazole scaffold continues to be a cornerstone of modern medicinal chemistry.[2] Its unique and tunable physicochemical properties provide a powerful platform for the design of novel therapeutics with enhanced efficacy and favorable pharmacokinetic profiles.[5] The integration of rational design, guided by a deep understanding of the isoxazole core's characteristics, with efficient synthetic methodologies and robust in vitro and in silico screening, will undoubtedly accelerate the discovery of the next generation of isoxazole-based drugs.[8][9] The ongoing exploration of novel isoxazole-containing chemical space, including the development of hybrid molecules, promises to unlock new therapeutic opportunities for a wide range of diseases.[18]

References

  • Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. 8

  • Head-to-Head Comparison of Isoxazole and Oxazole Scaffolds in Medicinal Chemistry. Benchchem. 1

  • Benzisoxazole: a privileged scaffold for medicinal chemistry. PMC - NIH. 19

  • Isoxazole Scaffolds: Building Blocks for Innovation in Science. NINGBO INNO PHARMCHEM CO.,LTD.. 7

  • The Isoxazole Scaffold: A Computational Exploration of 4-Methyl-5-phenylisoxazole in Drug Discovery. Benchchem. 2

  • A review of isoxazole biological activity and present synthetic techniques. Pharmanest. 4

  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. MDPI. 13

  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. NIH. 14

  • A review of isoxazole biological activity and present synthetic techniques. [No Source Found]. 6

  • Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. PMC - NIH. 20

  • Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. Zanco Journal of Medical Sciences. 21

  • Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. PMC - PubMed Central. 22

  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. [No Source Found]. 18

  • Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. NIH. 23

  • Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing. 3

  • Experimental and Theoretical Approach to Novel Polyfunctionalized Isoxazole. [No Source Found]. 24

  • Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors. PMC - PubMed Central. 12

  • Advances in isoxazole chemistry and their role in drug discovery. Semantic Scholar. 9

  • Advances in isoxazole chemistry and their role in drug discovery. PMC - NIH. 10

  • Advances in isoxazole chemistry and their role in drug discovery. ResearchGate. 25

  • The recent progress of isoxazole in medicinal chemistry | Request PDF. ResearchGate. 5

  • The synthetic and therapeutic expedition of isoxazole and its analogs. PMC. 11

  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. PubMed Central. 15

  • New Triazole-Isoxazole Hybrids as Antibacterial Agents: Design, Synthesis, Characterization, In Vitro, and In Silico Studies. MDPI. 16

  • In silico studies in the prediction of novel isoxazole derivatives as potentially active anticancer agents. Ukaaz Publications. 17

  • (PDF) Design, synthesis, characterization, and theoretical calculations, along with in silico and in vitro antimicrobial proprieties of new isoxazole-amide conjugates. ResearchGate. 26

Sources

Protocols & Analytical Methods

Method

Application Note: A Researcher's Guide to the Solubilization of [5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanol for In Vitro Assays

An Application Guide by a Senior Application Scientist Introduction: The Solubility Challenge in Drug Discovery This guide provides a comprehensive, field-tested framework for dissolving, diluting, and delivering [5-(1,3...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide by a Senior Application Scientist

Introduction: The Solubility Challenge in Drug Discovery

This guide provides a comprehensive, field-tested framework for dissolving, diluting, and delivering [5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanol for use in a wide range of cell-based and biochemical assays. We will move beyond simple step-by-step instructions to explain the scientific rationale behind each choice, empowering researchers to troubleshoot and adapt these protocols for their specific experimental needs.

Compound Profile: [5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanol

A thorough understanding of the test article is the foundation of a successful experimental design.

  • Structure: C₁₁H₉NO₄

  • Molecular Weight: 219.19 g/mol [5]

  • Key Features: The molecule possesses a fused benzodioxole ring system and an isoxazole ring, both of which are common in pharmacologically active agents but contribute to a hydrophobic character.[6][7][8] The terminal methanol (-CH₂OH) group provides a single hydrogen bond donor site, which offers a slight increase in polarity.[5]

  • Predicted Solubility: With a calculated LogP (a measure of lipophilicity) of approximately 1.56, the compound is predicted to be moderately lipophilic and, consequently, have very low solubility in water.[5]

This profile strongly suggests that a direct-to-aqueous dissolution approach will fail. Therefore, a strategy employing an organic solvent to create a high-concentration stock solution is required.

The Principle of Solvent Selection: A Multi-Factor Decision

The ideal solvent must first and foremost dissolve the compound, but it must also be compatible with the biological assay system.

  • Dimethyl Sulfoxide (DMSO): The Industry Standard: DMSO is a powerful, polar aprotic solvent capable of dissolving a vast array of hydrophobic compounds.[9] It is the default starting solvent for most drug discovery screening campaigns.[10]

  • The Caveat of Cytotoxicity: While effective, DMSO is not biologically inert. At elevated concentrations, it can induce cell stress, differentiation, or cytotoxicity, confounding experimental results.[11][12][13] The final concentration of DMSO in the assay medium should be kept as low as possible, typically ≤0.5% (v/v) , with many sensitive cell lines requiring ≤0.1% .[14][15]

  • The Critical Role of the Vehicle Control: Because the solvent can have its own biological effects, every experiment must include a "vehicle control." This control contains cells treated with the same final concentration of DMSO (or other solvent) as the test wells, but without the compound.[16][17][18] This allows for the precise differentiation between the effect of the compound and the effect of the solvent.[19]

Workflow for Compound Solubilization and Dosing

The following diagram illustrates the complete, validated workflow from solid compound to final assay plate.

G cluster_0 PART 1: Stock Solution Preparation cluster_1 PART 2: Intermediate Serial Dilution (in 100% DMSO) cluster_2 PART 3: Final Dosing into Assay Plate compound Dry Compound Powder weigh Weigh Compound (e.g., 2.19 mg) compound->weigh dmso_stock Add 100% DMSO (e.g., 1 mL) weigh->dmso_stock vortex Vortex / Sonicate Until Fully Dissolved dmso_stock->vortex stock_sol Primary Stock Solution (e.g., 10 mM in 100% DMSO) vortex->stock_sol dil_start Aliquot from 10 mM Stock stock_sol->dil_start vehicle_path Add 1 µL of 100% DMSO to 999 µL of medium stock_sol->vehicle_path Vehicle Path dil_1 1 mM dil_start->dil_1 1:10 dil_2 100 µM dil_1->dil_2 1:10 dil_3 10 µM dil_2->dil_3 1:10 dil_end ...etc. dil_3->dil_end add_compound Add 1 µL of each dilution to 999 µL of medium (1:1000 dilution) dil_3->add_compound Test Compound Path assay_plate Assay Plate (Cells + Medium) assay_plate->add_compound assay_plate->vehicle_path final_conc Final Concentrations (10 µM, 1 µM, 100 nM...) Final DMSO: 0.1% add_compound->final_conc vehicle_control Vehicle Control Final DMSO: 0.1% vehicle_path->vehicle_control

Caption: Workflow from solid compound to final assay concentrations.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Primary Stock Solution

This protocol details the creation of a high-concentration, primary stock solution in 100% DMSO.

Rationale: Creating a concentrated stock (e.g., 10-50 mM) is essential. It allows for subsequent dilutions into aqueous media while keeping the final organic solvent concentration well below toxic levels.[9]

Materials:

  • [5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanol (MW: 219.19)

  • High-purity, anhydrous 100% DMSO

  • Calibrated analytical balance

  • Amber glass or polypropylene vials

  • Calibrated pipettes

  • Vortex mixer and/or bath sonicator

Procedure:

  • Calculation: Determine the mass of compound needed. For a 10 mM stock in 1 mL:

    • Mass (g) = Molarity (mol/L) × Volume (L) × MW ( g/mol )

    • Mass (mg) = 10 mmol/L × 0.001 L × 219.19 g/mol = 2.19 mg

  • Weighing: Accurately weigh out 2.19 mg of the compound into a clean, labeled vial.

  • Dissolution: Using a calibrated pipette, add 1.0 mL of 100% DMSO to the vial.[20]

  • Mixing: Cap the vial securely and vortex vigorously for 1-2 minutes. If solids persist, place the vial in a bath sonicator for 5-10 minutes.[15] Gentle warming (to 30-37°C) can be used cautiously, but verify compound stability first.

  • Verification: Visually inspect the solution against a light source to ensure no solid particles or haziness remains. The solution must be perfectly clear.

  • Storage: Aliquot the primary stock into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light and moisture.

Protocol 2: Preparing Intermediate Working Solutions via Serial Dilution

This protocol creates a set of intermediate concentrations in 100% DMSO, which will be used to dose the final assay plates.

Rationale: Serial dilution is a systematic and resource-efficient method to generate a wide range of concentrations needed for dose-response analysis.[21][22] Performing these dilutions in 100% DMSO maintains the compound's solubility prior to the final aqueous dilution step.

Procedure (for a 10-point, 1:3 dilution series):

  • Labeling: Label 9 tubes or wells in a microplate (e.g., A2 through A10).

  • Diluent Addition: Add 40 µL of 100% DMSO to each of the labeled tubes (A2-A10).

  • First Dilution: Transfer 20 µL from the 10 mM primary stock (Tube A1) into Tube A2 (containing 40 µL of DMSO). Mix thoroughly by pipetting up and down. This creates a 1:3 dilution.

  • Serial Transfer: Using a fresh pipette tip, transfer 20 µL from Tube A2 to Tube A3. Mix thoroughly.

  • Repeat: Continue this process sequentially down the series until Tube A10. This creates a concentration gradient.

  • Plate Sealing: Securely seal the dilution plate to prevent solvent evaporation until ready for use.

Protocol 3: Preparing Final Working Solutions in Assay Media

This is the most critical step where precipitation can occur. The goal is to rapidly and uniformly disperse the DMSO-solubilized compound into the aqueous environment.

Rationale: The "plunge" method, where a small volume of compound-in-DMSO is added to a much larger volume of aqueous medium with immediate mixing, minimizes the time the compound is exposed to an unfavorable solvent environment, reducing the risk of precipitation.

Procedure (for a 1:1000 final dilution to achieve 0.1% DMSO):

  • Prepare Assay Plate: Your assay plate should be prepared with cells and the appropriate volume of culture medium or buffer (e.g., 999 µL per well).

  • Compound Dosing:

    • Carefully transfer 1 µL from each DMSO dilution (from Protocol 2) into the corresponding well of the assay plate.

    • Immediately after adding the compound, mix the contents of the well. This can be done by gentle trituration with the pipette or by placing the plate on an orbital shaker for 10-15 seconds.

  • Vehicle Control Dosing: In your designated vehicle control wells, add 1 µL of 100% DMSO (the solvent vehicle) to the 999 µL of medium and mix in the same manner.

  • Final Inspection: After dosing, inspect the plate (visually or under a microscope) for any signs of compound precipitation, which may appear as cloudiness, crystals, or an oily film.

Solvent & Excipient Comparison for Advanced Applications

If solubility issues persist or if DMSO proves too toxic for the assay system, alternative strategies can be employed.

Solvent / ExcipientRecommended Final Conc.ProsCons
DMSO < 0.5% Excellent solubilizing power for a wide range of compounds.[1] Well-established in HTS.Can be cytotoxic or induce off-target effects.[11][14] May interfere with some enzyme assays.
Ethanol < 1%Less toxic than DMSO for many cell types. Volatile.Weaker solvent than DMSO; may not be sufficient for highly insoluble compounds.[9]
HP-β-Cyclodextrin 0.5-2%Forms inclusion complexes to increase aqueous solubility.[23][24][25][26][27] Generally low toxicity.Can sometimes extract cholesterol from cell membranes. May alter compound availability.
Polysorbate 80 (Tween 80) < 0.1%Non-ionic surfactant that forms micelles to solubilize hydrophobic drugs.[28][29][30]Can interfere with cell membranes and some enzymatic assays.[31][32] May not be suitable for all systems.

Best Practices & Troubleshooting

  • Problem: The compound precipitates upon addition to the aqueous assay medium.

    • Solution 1: Lower the final compound concentration. You may be exceeding its maximum aqueous solubility.

    • Solution 2: Decrease the final DMSO percentage by using a more concentrated stock solution and a higher dilution factor (e.g., 1:2000 from a 20 mM stock to get 10 µM final at 0.05% DMSO).

    • Solution 3: Consider adding a solubility enhancer like HP-β-Cyclodextrin to the final assay medium before adding the compound.[24]

  • Problem: The vehicle control shows significant toxicity or biological activity.

    • Solution 1: The cell line is likely sensitive to DMSO. Lower the final DMSO concentration for all wells to ≤0.1% or lower.

    • Solution 2: If lowering DMSO is not feasible, switch to a less toxic solvent like ethanol or explore a formulation with cyclodextrins.[23][27]

  • Problem: Inconsistent results between experiments.

    • Solution 1: Ensure the primary stock solution is fully dissolved before every use. Vortex briefly after thawing.

    • Solution 2: Use fresh intermediate dilutions for each experiment. DMSO is hygroscopic and can absorb water over time, affecting solubility.

    • Solution 3: Standardize mixing procedures. Ensure the compound is mixed into the final medium immediately and consistently across all plates.

Conclusion

The successful use of [5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanol in in vitro assays is critically dependent on a rigorous and scientifically sound dissolution strategy. By starting with a high-concentration stock in 100% DMSO, performing careful serial dilutions, and controlling the final solvent concentration in the assay, researchers can generate reliable and reproducible data. Always remember that the protocol is not just a series of steps, but a system of controls—with the vehicle control being the most important—designed to ensure that the observed biological effects are attributable to the compound, and the compound alone.

References

  • Eppendorf Portugal. Cell Culture FAQ: How does DMSO affect your cells?. Eppendorf. [Link]

  • Nikon Instruments Inc. Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Nikon. [Link]

  • Various Authors. (2015). Until what percentage does DMSO remain not toxic to cells.? ResearchGate. [Link]

  • Tantak, M. P., et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments. [Link]

  • Papaneophytou, C. P., et al. (2013). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Medicinal Chemistry Letters. [Link]

  • LifeTein. (2023). DMSO usage in cell culture. LifeTein. [Link]

  • Papaneophytou, C. P., et al. (2013). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Publications. [Link]

  • Araceli Biosciences. (2020). Controlling your High Content Assays. Araceli Biosciences. [Link]

  • Papaneophytou, C. P., et al. (2013). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PubMed. [Link]

  • StackWave. (2023). Understanding Serial Dilution - An Essential Practice for Drug Discovery. StackWave. [Link]

  • Elands, S., et al. (2018). Acceptable Serial Dilution Pass/Fail Criteria in a Drug Discovery Environment. SLAS Discovery. [Link]

  • O'Donnell, K., et al. (2018). Cyclodextrins in drug delivery: applications in gene and combination therapy. Drug Delivery and Translational Research. [Link]

  • Popa, G., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Polymers. [Link]

  • Papaneophytou, C. P., et al. (2013). Solvent selection for insoluble ligands, a challenge for biological assay development: A TNF-α/SPD304 study. University of Nicosia Research Portal. [Link]

  • Werner, A. (2023). How to do serial dilutions (including calculations). Integra Biosciences. [Link]

  • BPS Bioscience. Serial Dilution Protocol. BPS Bioscience. [Link]

  • Gîrleanu, M. R., et al. (2024). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. MDPI. [Link]

  • Dette, S., et al. (2014). Optimal serial dilutions designs for drug discovery experiments. Journal of the Royal Statistical Society Series C: Applied Statistics. [Link]

  • Reaction Biology. Safety and Off-Target Drug Screening Services. Reaction Biology. [Link]

  • Aurora Industry Co., Ltd. What Makes Tween 80 A Unique Ingredient in Pharmaceuticals?. AUCO. [Link]

  • Papaneophytou, C. P., et al. (2013). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ResearchGate. [Link]

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  • Loftsson, T. (2012). CYCLODEXTRIN: A DRUG CARRIER SYSTEMS. Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Loftsson, T., & Brewster, M. E. (2002). Cyclodextrins in drug delivery. Journal of Pharmaceutical Sciences. [Link]

  • Various Authors. (2017). How do you exactly calculate the effect of a vehicle control in a MTT drug cytotoxicity assay?. ResearchGate. [Link]

  • Ecker, B., et al. (2004). In vitro investigation on the impact of the surface-active excipients Cremophor EL, Tween 80 and Solutol HS 15 on the metabolism of midazolam. Biopharmaceutics & Drug Disposition. [Link]

  • Various Authors. (2022). I don't understand what the vehicle control is for. Reddit. [Link]

  • Various Authors. (2016). Why we use tween solution for in vivo pharmacological activities of plant Extracts?. ResearchGate. [Link]

  • Gulati, S., et al. (2019). Fruit juice mediated multicomponent reaction for the synthesis of substituted isoxazoles and their in vitro bio-evaluation. Journal of the Saudi Chemical Society. [Link]

  • Zhang, Q., et al. (2021). Assessing CYP2C8-Mediated Pharmaceutical Excipient-Drug Interaction Potential: A Case Study of Tween 80 and Cremophor EL−35. Pharmaceutics. [Link]

  • Adachi, K. (1969). The Physico‐Chemical Properties of Isoxazole and its Derivatives. ResearchGate. [Link]

  • Gendelman Nanomedicine Laboratory. Protocol for Preparation of Drug Stock Solutions for HPLC/UPLC-UV/Vis. University of Nebraska Medical Center. [Link]

  • Kumar, D., et al. (2022). Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents. Heliyon. [Link]

  • de Souza, A. M., et al. (2019). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. ResearchGate. [Link]

  • Liu, Y., et al. A New Strategy for Hydrophobic Drugs Delivery Using Hydrophilic Polymer Equipped with Stacking Units. Preprint. [Link]

  • Eid, A. M., et al. (2023). Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. MDPI. [Link]

  • Terayama, H., et al. (2004). Preparation of stable aqueous suspension of a hydrophobic drug with polymers. Colloids and Surfaces B: Biointerfaces. [Link]

  • Petrou, A., et al. (2024). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. International Journal of Molecular Sciences. [Link]

  • Al-Ostoot, F. H., et al. (2022). In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. Scientific Reports. [Link]

  • Al-Ostoot, F. H., et al. (2022). In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. ResearchGate. [Link]

  • BioWorld. (2022). A simple method for the synthesis of isoxazole derivatives with in vitro antitumor activity. BioWorld. [Link]

  • Kumar, M., et al. (2022). A review of isoxazole biological activity and present synthetic techniques. Journal of Advanced Scientific Research. [Link]

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Application

Application Notes &amp; Protocols: Investigating [5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanol in Cancer Research

For Researchers, Scientists, and Drug Development Professionals Disclaimer: This document provides a comprehensive, albeit hypothetical, framework for the investigation of [5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanol...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive, albeit hypothetical, framework for the investigation of [5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanol as a potential anticancer agent. As of the latest literature review, no specific studies have been published on the direct application of this compound in cancer research. The proposed mechanisms and protocols are therefore extrapolated from extensive research on the parent isoxazole and 1,3-benzodioxole scaffolds, which are well-established pharmacophores in medicinal chemistry.[1][2][3]

Scientific Rationale: A Hybrid Scaffold of Therapeutic Promise

The compound [5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanol represents a strategic hybridization of two molecular moieties with recognized biological activities: the isoxazole ring and the 1,3-benzodioxole (or methylenedioxyphenyl) group. This unique combination provides a strong rationale for its investigation as a novel therapeutic agent in oncology.

  • The Isoxazole Core: The isoxazole ring is a five-membered heterocycle that serves as a cornerstone in a multitude of clinically approved drugs and investigational molecules.[2] In the context of cancer, isoxazole derivatives have demonstrated a remarkable diversity of mechanisms to thwart tumor progression. These include the induction of apoptosis (programmed cell death), inhibition of crucial enzymes like topoisomerases and histone deacetylases (HDACs), disruption of microtubule polymerization during cell division, and modulation of key signaling pathways.[1][4]

  • The 1,3-Benzodioxole Moiety: This functional group is a prominent feature in numerous natural products and synthetic compounds with potent antitumor properties.[3][5][6] For instance, derivatives of piperine, a natural product containing the 1,3-benzodioxole structure, have shown significant anticancer effects.[3] The mechanisms associated with this moiety often involve the induction of oxidative stress within cancer cells and the initiation of apoptotic cascades, demonstrating a capacity to selectively target malignant cells.[5][6][7]

The conjugation of these two pharmacophores in [5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanol suggests the potential for a synergistic or unique mechanism of action, making it a compelling candidate for preclinical evaluation.

Plausible Mechanisms of Action & Target Pathways

Based on the activities of related isoxazole derivatives, two high-priority signaling pathways for initial investigation are the PI3K/Akt/mTOR and JAK/STAT pathways. Both are critical regulators of cell growth, proliferation, survival, and angiogenesis, and their aberrant activation is a hallmark of many cancers.[8][9][10]

Proposed Inhibition of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is one of the most frequently dysregulated signaling networks in human cancer.[9][11] Its constitutive activation promotes cell survival and resistance to therapy. Isoxazole-containing molecules have been identified as inhibitors of this pathway.[12] We hypothesize that [5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanol could exert its anticancer effects by intervening at one of the key nodes of this cascade, such as PI3K or Akt, leading to the downstream suppression of pro-survival signals and induction of apoptosis.

PI3K_Akt_Pathway cluster_membrane cluster_cytoplasm RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Compound [5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanol Compound->Akt Inhibition

Figure 1: Hypothetical inhibition of the PI3K/Akt signaling pathway.
Proposed Inhibition of the JAK/STAT Pathway

The JAK/STAT pathway is a primary signaling cascade for a wide range of cytokines and growth factors, playing a pivotal role in inflammation, immunity, and cancer.[10][13] Constitutive activation of STAT proteins, particularly STAT3, is common in many tumors and is associated with proliferation, anti-apoptotic activity, and immune evasion.[14] Certain isoxazole-based compounds have been shown to function as JAK inhibitors.[15] It is plausible that [5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanol could inhibit a JAK kinase, thereby preventing the phosphorylation and activation of STAT3, leading to the downregulation of its target genes and subsequent tumor growth inhibition.

JAK_STAT_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Activates STAT STAT (inactive) JAK->STAT Phosphorylates pSTAT p-STAT (active) STAT_dimer p-STAT Dimer pSTAT->STAT_dimer Dimerizes & Translocates Compound [5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanol Compound->JAK Inhibition DNA DNA STAT_dimer->DNA Binds Gene_Expression Target Gene Expression (e.g., Bcl-xL, Cyclin D1) DNA->Gene_Expression Regulates

Figure 2: Hypothetical inhibition of the JAK/STAT signaling pathway.

Experimental Protocols for Preclinical Evaluation

The following protocols provide a standardized workflow for the initial in vitro characterization of [5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanol.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis (Future Work) start Compound Synthesis & Characterization viability Cell Viability Assay (MTT / CTG) start->viability ic50 Determine IC50 Values viability->ic50 apoptosis Apoptosis Assay (Annexin V / PI) ic50->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) ic50->cell_cycle western_blot Western Blot (p-Akt, p-STAT3, Cleaved PARP) ic50->western_blot xenograft Xenograft Mouse Model western_blot->xenograft If promising efficacy Evaluate Efficacy & Toxicity xenograft->efficacy

Figure 3: General experimental workflow for compound evaluation.
Cell Viability Assay (MTT Protocol)

This assay determines the concentration of the compound required to inhibit the growth of cancer cells by 50% (IC50).

Materials:

  • Cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon])

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • [5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanol stock solution (e.g., 10 mM in DMSO)

  • 96-well plates

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the compound in complete medium. Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO, concentration matched to the highest compound dose).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours until purple formazan crystals are visible.

  • Crystal Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well. Agitate the plate gently for 10 minutes to dissolve the crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value using non-linear regression.

Hypothetical IC50 Data:

Cell LineCancer TypeHypothetical IC50 (µM)
MCF-7Breast (ER+)2.5
MDA-MB-231Breast (Triple-Negative)5.1
A549Lung7.8
HCT116Colon4.2
PC-3Prostate6.5
Apoptosis Analysis by Annexin V/PI Staining

This protocol quantifies the percentage of cells undergoing apoptosis.

Materials:

  • Cells treated with the compound (at IC50 and 2x IC50 concentrations for 24-48 hours)

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer and analyze immediately by flow cytometry.

    • Interpretation: Live cells (Annexin V-, PI-), Early Apoptotic (Annexin V+, PI-), Late Apoptotic/Necrotic (Annexin V+, PI+).

Western Blot for Pathway Analysis

This protocol assesses the phosphorylation status of key proteins in the proposed signaling pathways.

Materials:

  • Cell lysates from treated and untreated cells

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF membrane and transfer system

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-STAT3, anti-STAT3, anti-cleaved PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Protein Quantification: Determine protein concentration of cell lysates.

  • Electrophoresis: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and run to separate proteins by size.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Washing: Wash the membrane 3 times with TBST.

  • Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again, apply ECL substrate, and visualize the protein bands using an imaging system.

    • Interpretation: A decrease in the ratio of phosphorylated protein to total protein (e.g., p-Akt/Akt) indicates pathway inhibition. An increase in cleaved PARP confirms apoptosis.

Conclusion and Future Directions

The structural architecture of [5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanol positions it as a highly attractive candidate for anticancer drug discovery. The fusion of the versatile isoxazole core with the biologically active 1,3-benzodioxole moiety provides a strong scientific rationale for its investigation. The hypothetical mechanisms proposed herein, focusing on the inhibition of the PI3K/Akt and JAK/STAT pathways, offer initial targets for molecular studies.

The provided protocols establish a clear, logical, and robust workflow for the initial in vitro screening and mechanistic elucidation of this compound. Positive results from these studies, particularly potent and selective cytotoxicity against cancer cell lines coupled with confirmed pathway inhibition, would warrant progression to more advanced preclinical models, including in vivo xenograft studies, to fully assess its therapeutic potential.

References

  • Unveiling the multifaceted biological activities of 1,3-benzodioxole derivatives. (2023). Darujps. Retrieved from [Link]

  • Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. (2021). European Journal of Medicinal Chemistry. Retrieved from [Link]

  • JAK1/JAK2 inhibition profiles of isoxazole-derived analogs 24 and 27 as... ResearchGate. Retrieved from [Link]

  • 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. (2022). Molecules. Retrieved from [Link]

  • Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. ES Food & Agroforestry. Retrieved from [Link]

  • Oxadiazole Derivatives as Multifunctional Anticancer Agents: Targeting EGFR, PI3K/Akt/mTOR, and p53 Pathways for Enhanced Therapeutic Efficacy. ResearchGate. Retrieved from [Link]

  • Design, synthesis, and evaluation of benzodioxolane compounds for antitumor activity. (2024). Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. (2022). PubMed. Retrieved from [Link]

  • Isoxazole derivatives showing anticancer activity (39–47). ResearchGate. Retrieved from [Link]

  • Synthesis and Biological Evaluation of Benzodioxole Derivatives as Potential Anticancer and Antioxidant agents. Bohrium. Retrieved from [Link]

  • (PDF) Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. ResearchGate. Retrieved from [Link]

  • Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. (2017). Journal of the Advanced Practitioner in Oncology. Retrieved from [Link]

  • Inhibition of the JAK-STAT Pathway in the Treatment of Psoriasis: A Review of the Literature. (2023). International Journal of Molecular Sciences. Retrieved from [Link]

  • JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens. (2022). Frontiers in Immunology. Retrieved from [Link]

  • 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation. (2024). RSC Medicinal Chemistry. Retrieved from [Link]

  • Synthesis of some new isoxazole-piperidine-1,2,3-triazoles as in vitro anticancer agents. Indian Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • The Role of Natural Products as Inhibitors of JAK/STAT Signaling Pathways in Glioblastoma Treatment. (2022). Evidence-Based Complementary and Alternative Medicine. Retrieved from [Link]

  • 1H-Indazoles derivatives targeting PI3K/AKT/mTOR pathway: Synthesis, anti-tumor effect and molecular mechanism. (2023). Bioorganic Chemistry. Retrieved from [Link]

  • Benzo[d]isoxazole Derivatives as Hypoxia-Inducible Factor (HIF)-1α Inhibitors. (2022). Pharmaceuticals. Retrieved from [Link]

  • PI3K/Akt Pathway Inhibition for the Treatment of Metastatic Castrate-Resistant Prostate Cancer. (2021). YouTube. Retrieved from [Link]

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Method

Use of [5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanol as an antimicrobial agent.

An Application Guide for the Antimicrobial Evaluation of [5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanol Abstract The rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for therapeu...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Antimicrobial Evaluation of [5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanol

Abstract

The rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for therapeutic development. Isoxazole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a wide spectrum of biological activities, including potent antimicrobial effects.[1][2][3] This document provides a comprehensive set of application notes and detailed protocols for the initial evaluation of [5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanol (hereafter referred to as BIM-01) as a potential antimicrobial agent. This guide is intended for researchers, scientists, and drug development professionals, offering a structured workflow from initial screening to preliminary safety assessment. The protocols are designed to be self-validating and are grounded in established methodologies to ensure data integrity and reproducibility.

Introduction and Scientific Background

The isoxazole ring is a versatile five-membered heterocycle that is a key structural motif in numerous FDA-approved drugs and clinical candidates.[1][3] Its unique electronic properties and ability to engage in various non-covalent interactions with biological targets make it a privileged scaffold in medicinal chemistry.[2] When incorporated into a larger molecule, the isoxazole moiety can enhance physicochemical properties and confer a range of pharmacological activities, including antibacterial and antifungal actions.[3][4]

The 1,3-benzodioxole system is also a significant pharmacophore found in many natural and synthetic molecules with demonstrated antibacterial properties.[5] The combination of these two moieties in the novel compound BIM-01 presents a compelling case for its investigation as an antimicrobial agent. This guide outlines the essential experimental workflow to characterize its antimicrobial efficacy and safety profile.

Compound Details
  • Chemical Name: [5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanol

  • Internal ID: BIM-01

  • CAS Number: 1105191-28-3[6]

  • Molecular Formula: C₁₁H₉NO₄[6]

  • Molecular Weight: 219.19 g/mol [6]

Proposed Mechanism of Action (Hypothetical)

While the precise mechanism of BIM-01 is yet to be elucidated, isoxazole derivatives are known to act via several pathways.[1] They can function as either bacteriostatic agents, which inhibit bacterial growth by interfering with metabolic pathways or protein synthesis, or as bactericidal agents, which kill bacteria directly, often by targeting the cell wall or membrane.[1] Given the structural features of BIM-01, a plausible hypothesis is the inhibition of essential bacterial enzymes or the disruption of cell membrane integrity.

cluster_0 BIM-01 Interaction with Bacterial Cell cluster_1 Potential Targets cluster_2 Cellular Consequences BIM01 BIM-01 [5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanol Enzyme Essential Enzymes (e.g., DNA Gyrase, Topoisomerase) BIM01->Enzyme Membrane Cell Membrane Integrity BIM01->Membrane ProteinSynth Protein Synthesis Machinery (Ribosomes) BIM01->ProteinSynth Inhibition Inhibition of DNA Replication Enzyme->Inhibition Disruption Membrane Potential Disruption & Leakage Membrane->Disruption SynthBlock Protein Synthesis Blocked ProteinSynth->SynthBlock Outcome Bacteriostatic Effect (Growth Arrest) or Bactericidal Effect (Cell Death) Inhibition->Outcome Disruption->Outcome SynthBlock->Outcome

Caption: Hypothetical mechanisms of action for BIM-01 against bacterial cells.

Experimental Workflow for Antimicrobial Evaluation

A systematic, tiered approach is essential for evaluating a novel antimicrobial compound. The workflow begins with determining its potency against a panel of relevant microorganisms, followed by an assessment of its safety profile against mammalian cells.

cluster_workflow BIM-01 Evaluation Workflow Start Start: BIM-01 Compound MIC Protocol 4.1: Determine MIC (Broth Microdilution) Start->MIC MBC Protocol 4.2: Determine MBC MIC->MBC Cytotox Protocol 5.1: Assess Cytotoxicity (MTT Assay) MIC->Cytotox Analysis Data Analysis: Calculate Therapeutic Index (TI) MBC->Analysis Cytotox->Analysis Decision Decision Point: Advance or Redesign? Analysis->Decision

Caption: Overall workflow for the evaluation of a new antimicrobial compound.

In Vitro Efficacy Assessment Protocols

Protocol 4.1: Determination of Minimum Inhibitory Concentration (MIC)

Application Note: The MIC assay is the foundational method for quantifying the antimicrobial potential of a new agent. It determines the lowest concentration required to inhibit the visible in vitro growth of a microorganism.[7] The broth microdilution method described here is a standardized, high-throughput technique.[8]

Materials:

  • BIM-01 stock solution (e.g., 10 mg/mL in DMSO)

  • Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Standard antibiotic for control (e.g., Ciprofloxacin)

Procedure:

  • Prepare Bacterial Inoculum: a. Aseptically select 3-5 colonies of the test bacterium from an agar plate. b. Inoculate the colonies into a tube of MHB. c. Incubate at 37°C with shaking until the culture reaches the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[8] d. Dilute this suspension in MHB to achieve a final target concentration of 5 x 10⁵ CFU/mL in the test wells.[8]

  • Prepare Compound Dilutions: a. In a 96-well plate, add 100 µL of MHB to wells 2 through 12. b. Add 200 µL of the BIM-01 stock solution (at twice the highest desired final concentration) to well 1. c. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. d. Well 11 will serve as the positive control (inoculum, no compound), and well 12 as the negative control (broth only).

  • Inoculation and Incubation: a. Add 100 µL of the diluted bacterial suspension (from step 1d) to wells 1 through 11. The final volume in each well will be 200 µL. b. Seal the plate and incubate at 37°C for 16-20 hours.[8]

  • Determine MIC: a. After incubation, visually inspect the plate for turbidity. b. The MIC is the lowest concentration of BIM-01 at which there is no visible growth.

Scientist's Note: It is critical to include a solvent control (e.g., DMSO) to ensure the vehicle itself does not inhibit bacterial growth at the concentrations used. The final concentration of DMSO should typically be kept below 1%.

Protocol 4.2: Determination of Minimum Bactericidal Concentration (MBC)

Application Note: The MBC assay is a crucial follow-up to the MIC test. It determines the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum, distinguishing between bactericidal and bacteriostatic effects.

Procedure:

  • Following the MIC determination (Protocol 4.1), select the wells showing no visible growth (the MIC well and wells with higher concentrations).

  • Mix the contents of each well thoroughly.

  • Aseptically pipette a 10 µL aliquot from each of these clear wells and spot-plate it onto a fresh, antibiotic-free agar plate (e.g., Tryptic Soy Agar).

  • Incubate the agar plate at 37°C for 18-24 hours.

  • The MBC is the lowest concentration of BIM-01 that results in no colony formation on the agar plate, corresponding to a ≥99.9% reduction in CFU/mL from the initial inoculum.

Preliminary Safety and Cytotoxicity Profiling

Application Note: Evaluating a compound's effect on mammalian cells is a critical step in drug development.[9] A high therapeutic index (the ratio of toxicity to efficacy) is a key characteristic of a promising drug candidate. The MTT assay is a widely used colorimetric method to assess metabolic activity, which serves as an indicator of cell viability and proliferation.[9][10]

Protocol 5.1: Mammalian Cell Viability (MTT Assay)

Materials:

  • Mammalian cell line (e.g., HEK293, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • BIM-01 stock solution

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Sterile 96-well flat-bottom plates

Procedure:

  • Cell Seeding: a. Seed the mammalian cells into a 96-well plate at a density of ~1 x 10⁴ cells per well in 100 µL of medium. b. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: a. Prepare serial dilutions of BIM-01 in complete culture medium. b. Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of BIM-01. Include vehicle controls and untreated controls. c. Incubate for 24-48 hours.

  • MTT Addition and Incubation: a. Add 20 µL of the MTT reagent to each well. b. Incubate for 3-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to a purple formazan precipitate.[8]

  • Solubilization and Measurement: a. Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. b. Shake the plate gently for 15 minutes. c. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: a. Calculate cell viability as a percentage relative to the untreated control. b. Plot the percentage of viability against the log of the compound concentration and use a non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Data Interpretation and Presentation

Quantitative data should be summarized for clear comparison. The Therapeutic Index (TI) is a critical parameter for evaluating the potential of a drug candidate.

Therapeutic Index (TI) = IC₅₀ / MIC

A higher TI indicates a more favorable safety profile, as a much higher concentration of the compound is needed to harm mammalian cells than to inhibit microbial growth.

Table 1: Sample Antimicrobial Activity and Cytotoxicity Data for BIM-01
MicroorganismStrain TypeMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureusGram-positive48
Bacillus subtilisGram-positive24
Escherichia coliGram-negative16>64
Pseudomonas aeruginosaGram-negative32>64
Candida albicansFungal816
Mammalian Cell Line Assay IC₅₀ (µg/mL) Therapeutic Index (vs. S. aureus)
HEK293MTT12832

Outlook: In Vivo Efficacy Models

Should BIM-01 demonstrate promising in vitro activity and a favorable therapeutic index, the next logical step is to evaluate its efficacy in an animal model of infection.[11] Designing in vitro studies that can bridge to in vivo testing is a practical and economical strategy.[12][13] Common models include murine subcutaneous abscess models or systemic infection (sepsis) models, which can provide crucial data on the compound's pharmacokinetics and in vivo efficacy.[11][14]

References

  • A Brief Review on Isoxazole Derivatives as Antibacterial Agents. (2022).
  • Animal models in the evaluation of antimicrobial agents. (n.d.). ASM Journals.
  • Application Notes and Protocols for Evaluating the Cytotoxicity of New Antibacterial Agents. (2025). BenchChem.
  • In Vitro Assay Protocols for Novel Antimicrobial Compounds. (2025). BenchChem.
  • Evaluation of novel compounds as anti-bacterial or anti-virulence agents. (n.d.). PMC - NIH.
  • Evaluation of in vivo antibacterial drug efficacy using Caenorhabditis elegans infected with carbapenem-resistant Klebsiella pneumoniae as a model host. (2022). NIH.
  • Review: Antimicrobial efficacy validation using in vitro and in vivo testing methods. (2016). PubMed.
  • In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. (2018). PubMed Central.
  • Review: Antimicrobial efficacy validation using in vitro and in vivo testing methods. (n.d.).
  • Evaluation of antimicrobial agents in animal models of infections involving bacteroides fragilis. (n.d.). Johns Hopkins University.
  • Antimicrobial activity of isoxazole derivatives: A brief overview. (2025).
  • A review of isoxazole biological activity and present synthetic techniques. (n.d.). Source not found.
  • Design, synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. (n.d.). Scholars Research Library.
  • (5-(Benzo[d][1][9]dioxol-5-yl)isoxazol-3-yl)methanol. (n.d.). ChemScene.

  • Design, synthesis and antibacterial potential of 5-(benzo[d][1][9]dioxol-5-yl)-3-tert-butyl-1-substituted-4,5-dihydropyrazoles. (n.d.). PMC - NIH.

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Application

Application Notes and Protocols for High-Throughput Screening with [5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanol

Authored by: Senior Application Scientist Abstract This document provides a comprehensive guide for the high-throughput screening (HTS) of the novel compound, [5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanol. Isoxazole an...

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist

Abstract

This document provides a comprehensive guide for the high-throughput screening (HTS) of the novel compound, [5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanol. Isoxazole and benzodioxole moieties are prevalent in a variety of biologically active molecules, demonstrating a broad spectrum of activities including anticancer and anti-inflammatory effects.[1][2][3][4][5][6] This guide is intended for researchers, scientists, and drug development professionals, offering detailed protocols for a hypothetical screening campaign targeting a key enzyme in oncogenic signaling, with the goal of identifying novel modulators for therapeutic development. The protocols herein are designed to be robust, reproducible, and include self-validating systems to ensure data integrity.

Introduction to [5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanol

The compound [5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanol incorporates two key pharmacophores: an isoxazole ring and a 1,3-benzodioxole group. Isoxazoles are five-membered heterocyclic compounds known for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The benzodioxole moiety is also found in numerous bioactive natural products and synthetic compounds, contributing to a range of biological effects.[4][7][8][9] The combination of these two scaffolds in [5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanol suggests its potential as a modulator of key biological pathways, making it a compelling candidate for high-throughput screening campaigns.

Hypothetical Target: Mitogen-Activated Protein Kinase Kinase 1 (MEK1)

For the purpose of these application notes, we will hypothesize that [5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanol has the potential to inhibit the activity of Mitogen-Activated Protein Kinase Kinase 1 (MEK1). MEK1 is a critical component of the RAS/RAF/MEK/ERK signaling pathway, which is frequently hyperactivated in various human cancers. Inhibition of MEK1 is a clinically validated strategy for cancer therapy.

graph MEK1_Pathway { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [arrowhead=vee, color="#5F6368"];

RAS [label="RAS"]; RAF [label="RAF"]; MEK1 [label="MEK1", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ERK [label="ERK"]; TranscriptionFactors [label="Transcription Factors"]; Proliferation [label="Cell Proliferation,\nSurvival, Differentiation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

RAS -> RAF; RAF -> MEK1; MEK1 -> ERK; ERK -> TranscriptionFactors; TranscriptionFactors -> Proliferation; }

Caption: The RAS/RAF/MEK/ERK signaling pathway.

High-Throughput Screening Workflow

The HTS process is a systematic approach to rapidly assess the activity of a large number of compounds.[10][11] The workflow for screening [5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanol against MEK1 will involve several key stages, from assay development to hit validation.

graph HTS_Workflow { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [arrowhead=vee, color="#5F6368"];

AssayDev [label="Assay Development & Optimization"]; PrimaryScreen [label="Primary Screen\n(Single Concentration)"]; HitConfirmation [label="Hit Confirmation & Triage"]; DoseResponse [label="Dose-Response & Potency Determination"]; SecondaryAssays [label="Secondary & Orthogonal Assays"]; LeadOp [label="Lead Optimization", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

AssayDev -> PrimaryScreen; PrimaryScreen -> HitConfirmation; HitConfirmation -> DoseResponse; DoseResponse -> SecondaryAssays; SecondaryAssays -> LeadOp; }

Caption: High-Throughput Screening Workflow.

Detailed Protocols

MEK1 Kinase Activity Assay (Biochemical)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the phosphorylation of a substrate peptide by MEK1.

Principle:

The assay measures the transfer of a phosphate group from ATP to a biotinylated ERK1 substrate peptide by recombinant human MEK1. The phosphorylated product is detected using a europium-labeled anti-phospho-ERK1 antibody and an allophycocyanin (APC)-labeled streptavidin. When the antibody and streptavidin bind to the phosphorylated, biotinylated peptide, FRET occurs between the europium donor and the APC acceptor, resulting in a detectable signal.

Materials:

  • Recombinant Human MEK1 (active)

  • Biotinylated ERK1 (K52R) substrate

  • ATP

  • Europium-labeled anti-phospho-ERK1 antibody

  • APC-labeled streptavidin

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35

  • Stop/Detection Buffer: 50 mM HEPES (pH 7.5), 50 mM EDTA, 0.01% Brij-35

  • [5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanol (test compound)

  • Positive Control: Known MEK1 inhibitor (e.g., Trametinib)

  • Negative Control: DMSO

  • 384-well low-volume white plates

Protocol:

  • Compound Plating:

    • Prepare serial dilutions of the test compound and controls in DMSO.

    • Using an acoustic liquid handler, dispense 50 nL of each compound solution into the wells of a 384-well plate.

  • Enzyme and Substrate Preparation:

    • Prepare a solution of MEK1 and biotinylated ERK1 substrate in assay buffer.

  • Enzyme/Substrate Addition:

    • Add 5 µL of the enzyme/substrate solution to each well of the compound plate.

    • Incubate for 15 minutes at room temperature.

  • Initiation of Reaction:

    • Prepare a solution of ATP in assay buffer.

    • Add 5 µL of the ATP solution to each well to start the kinase reaction.

    • Incubate for 60 minutes at room temperature.

  • Termination and Detection:

    • Prepare a solution of the europium-labeled antibody and APC-labeled streptavidin in stop/detection buffer.

    • Add 10 µL of the stop/detection solution to each well.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET-compatible plate reader, with excitation at 320 nm and emission at 615 nm and 665 nm.

Data Analysis and Hit Identification

The raw data from the plate reader will be used to calculate the percent inhibition for each compound.

Calculations:

  • TR-FRET Ratio:

    • Ratio = (Emission at 665 nm / Emission at 615 nm) * 10,000

  • Percent Inhibition:

    • % Inhibition = 100 * (1 - (Ratio_compound - Ratio_neg_control) / (Ratio_pos_control - Ratio_neg_control))

Hit Criteria:

A compound is typically considered a "hit" if it meets a predefined threshold of inhibition, for example, >50% inhibition or a Z-score > 3. The Z-score is a statistical measure of the compound's effect relative to the plate controls.

Z-Score Calculation:

  • Z-Score = (Value_compound - Mean_neg_control) / SD_neg_control

Where SD is the standard deviation.

Cell-Based Assay for Target Engagement

A secondary, cell-based assay is crucial to confirm the activity of hits in a more physiologically relevant context.[12][] This protocol describes a Western blot-based assay to measure the inhibition of ERK phosphorylation in a human cancer cell line.

Principle:

Cancer cells with an activating BRAF mutation (e.g., A375 melanoma cells) exhibit constitutive activation of the RAS/RAF/MEK/ERK pathway. Treatment with a MEK1 inhibitor will lead to a decrease in the phosphorylation of ERK. This can be detected by Western blotting using antibodies specific for phosphorylated ERK (p-ERK) and total ERK.

Materials:

  • A375 human melanoma cell line

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • [5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanol (hit compounds)

  • Positive Control: Known MEK1 inhibitor

  • Negative Control: DMSO

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-p-ERK1/2, anti-total-ERK1/2, anti-GAPDH

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Cell Seeding:

    • Seed A375 cells in 6-well plates and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the hit compounds or controls for 2 hours.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

    • Quantify protein concentration using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for p-ERK, total ERK, and GAPDH.

    • Normalize the p-ERK signal to total ERK and then to GAPDH to determine the relative inhibition of ERK phosphorylation.

Data Management and Interpretation

Effective data management and interpretation are critical for the success of an HTS campaign.[14][15][16] All data should be stored in a secure, centralized database.

Parameter Description Acceptance Criteria
Z' Factor A measure of assay quality, reflecting the separation between positive and negative controls.> 0.5
Signal-to-Background The ratio of the signal from the positive control to the negative control.> 5
Coefficient of Variation (%CV) A measure of the variability of the controls.< 15%
Hit Rate The percentage of compounds identified as hits in the primary screen.Typically 0.1 - 1%

Conclusion

The protocols outlined in this document provide a robust framework for the high-throughput screening of [5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanol against the hypothetical target, MEK1. By following these detailed methodologies, researchers can effectively identify and validate novel inhibitors with therapeutic potential. The integration of biochemical and cell-based assays, along with rigorous data analysis, ensures the generation of high-quality, actionable data.

References

  • Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing.
  • Advances in isoxazole chemistry and their role in drug discovery.
  • Advances in isoxazole chemistry and their role in drug discovery. PMC - NIH.
  • Advances in High-Throughput Screening for Novel Antimicrobial Compounds. News-Medical.net.
  • Emerging Novel High-Throughput Screening Technologies for Cell-Based Assays. Taylor & Francis.
  • HTS Assay Development. BOC Sciences.
  • Biologically-active isoxazole-based drug molecules.
  • Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing.
  • A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. Anticancer Research.
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  • Quantitative high-throughput screening data analysis: challenges and recent advances. PMC - NIH.
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  • High-Throughput Screening (HTS) Services.
  • High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. PMC - NIH.
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  • High Throughput Drug Screening.
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  • Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. NIH.
  • Showing metabocard for 1,3-Benzodioxole (HMDB0244156).
  • Benzodioxoles. Thermo Fisher Scientific.
  • Structures of Benzodioxole derivatives that have biological activities.
  • Structures of benzodioxol derivatives having various biological activities.
  • A review of isoxazole biological activity and present synthetic techniques. Journal of Drug Delivery and Therapeutics.

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Method

Application Note &amp; Protocols: Strategic Derivatization of [5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanol for Enhanced Biological Potency

Introduction and Strategic Imperative The [5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanol scaffold represents a confluence of two privileged heterocyclic systems in medicinal chemistry. The isoxazole ring is a versatile...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Strategic Imperative

The [5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanol scaffold represents a confluence of two privileged heterocyclic systems in medicinal chemistry. The isoxazole ring is a versatile five-membered heterocycle found in numerous therapeutic agents, valued for its metabolic stability and ability to participate in various non-covalent interactions.[1][2][3] The 1,3-benzodioxole moiety, a common motif in natural products, is known to contribute to a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5][6] The primary alcohol at the 3-position of the isoxazole ring serves as an ideal and chemically tractable handle for systematic structural modification.

This guide provides a detailed framework for the strategic derivatization of this core scaffold. The primary objective is to modulate the parent molecule's physicochemical and pharmacokinetic properties to explore the structure-activity relationship (SAR) and ultimately enhance its biological potency against a desired target. We will detail robust protocols for converting the key hydroxymethyl group into esters, ethers, and carbamates, explaining the rationale behind each chemical choice and providing methods for downstream potency evaluation.

The Rationale for Derivatization at the 3-Methanol Position

Modification of the terminal alcohol is a cornerstone of lead optimization. The rationale extends beyond simple structural diversification; it is a deliberate strategy to fine-tune the molecule's interaction with its biological environment.

  • Modulation of Physicochemical Properties: Converting the polar, hydrogen-bond-donating alcohol into less polar functional groups like esters or ethers directly impacts lipophilicity (LogP). This can profoundly affect cell membrane permeability, solubility, and plasma protein binding.

  • Probing Target Interactions: The introduction of new functionalities allows for the exploration of previously unoccupied pockets within a target's binding site. An ester's carbonyl oxygen can act as a hydrogen bond acceptor, while the alkyl or aryl "R" groups can form new van der Waals or hydrophobic interactions.

  • Enhancing Metabolic Stability: Primary alcohols are often susceptible to rapid in-vivo oxidation by alcohol dehydrogenases, leading to poor pharmacokinetic profiles. Masking this group as an ester or ether can prevent this metabolic pathway, thereby increasing the compound's half-life and bioavailability.

  • Prodrug Strategies: Esterification is a classic prodrug approach. An ester derivative may be more orally bioavailable, remaining inactive until it is hydrolyzed back to the parent alcohol by esterases in the plasma or target tissue.

Below is a diagram illustrating the strategic considerations for derivatization.

Caption: Strategic rationale for derivatizing the core scaffold's methanol group.

Synthetic Protocols and Methodologies

General Laboratory Practices: All reactions should be conducted in a well-ventilated fume hood. Reagents should be of high purity. Anhydrous solvents and inert atmospheres (e.g., Nitrogen or Argon) should be used where specified. Reaction progress should be monitored by Thin-Layer Chromatography (TLC) on silica gel plates.

Esterification

Esterification is a highly versatile method for derivatization. The choice of method depends on the lability of the starting materials and the nature of the carboxylic acid to be coupled.

This method is ideal for coupling the alcohol with a wide range of carboxylic acids, including those with sensitive functional groups, as it proceeds under mild, neutral conditions.[7]

Principle: Dicyclohexylcarbodiimide (DCC) activates the carboxylic acid to form a reactive O-acylisourea intermediate. 4-Dimethylaminopyridine (DMAP) acts as a nucleophilic catalyst, forming a highly reactive acyl-pyridinium species, which is then readily attacked by the alcohol.

Workflow Diagram:

Caption: Workflow for Steglich esterification of the parent alcohol.

Step-by-Step Protocol:

  • Preparation: To a solution of [5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanol (1.0 eq) in anhydrous dichloromethane (DCM, ~0.1 M) in a round-bottom flask, add the desired carboxylic acid (1.2 eq) and DMAP (0.1 eq).

  • Reaction Initiation: Place the flask in an ice bath and stir for 10 minutes. Add a solution of DCC (1.2 eq) in anhydrous DCM dropwise over 5 minutes.

  • Reaction: Stir the mixture at 0°C for 30 minutes, then remove the ice bath and allow the reaction to stir at room temperature overnight.

  • Work-up (Self-Validation): A white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture through a pad of Celite, washing the filter cake with DCM. The filtrate contains the desired product.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude residue can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure ester.

  • Characterization: Confirm the structure of the product using NMR, Mass Spectrometry, and IR spectroscopy.[1][8][9]

Etherification via Williamson Synthesis

This classic method forms an ether linkage by reacting an alkoxide with an alkyl halide. It is a robust and high-yielding reaction for preparing simple alkyl ethers.

Principle: A strong base deprotonates the starting alcohol to form a nucleophilic alkoxide. This alkoxide then displaces a halide from an alkyl halide via an SN2 reaction.

Step-by-Step Protocol:

  • Alkoxide Formation: Dissolve [5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanol (1.0 eq) in anhydrous tetrahydrofuran (THF, ~0.2 M) under a nitrogen atmosphere. Cool the solution to 0°C. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) portion-wise.

    • Causality Note: NaH is a strong, non-nucleophilic base, making it ideal for generating the alkoxide without competing side reactions. Anhydrous conditions are critical as NaH reacts violently with water.

  • Reaction: Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. A homogenous solution or fine suspension should result.

  • SN2 Displacement: Add the desired alkyl halide (e.g., iodomethane, benzyl bromide) (1.5 eq) dropwise to the reaction mixture. Heat the reaction to reflux and monitor by TLC.

  • Quenching (Self-Validation): Once the starting material is consumed, cool the reaction to 0°C and carefully quench by the slow addition of saturated aqueous ammonium chloride (NH4Cl) solution.

  • Extraction: Transfer the mixture to a separatory funnel, add ethyl acetate, and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na2SO4).

  • Purification & Characterization: Filter, concentrate, and purify the crude product by flash column chromatography. Characterize the final ether product by spectroscopic methods.

Carbamate Formation via Isocyanate Addition

Carbamates are excellent bioisosteres for esters and amides and can introduce new hydrogen bonding capabilities. Reaction with an isocyanate is the most direct route.[10]

Principle: The nucleophilic oxygen of the alcohol attacks the electrophilic carbon of the isocyanate group, yielding the stable carbamate linkage.

Step-by-Step Protocol:

  • Preparation: Dissolve [5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanol (1.0 eq) in anhydrous THF (~0.2 M).

  • Reaction: Add the desired isocyanate (e.g., phenyl isocyanate, butyl isocyanate) (1.1 eq) dropwise at room temperature. A catalytic amount of dibutyltin dilaurate (DBTDL) can be added to accelerate the reaction, particularly with less reactive alcohols or isocyanates.

  • Monitoring: Stir the reaction at room temperature and monitor its progress by TLC. These reactions are often complete within 1-4 hours.

  • Work-up: Once the reaction is complete, concentrate the solvent under reduced pressure. The crude product is often clean enough for biological testing, but can be purified further if necessary.

  • Purification & Characterization: If needed, purify by column chromatography or recrystallization. Confirm the structure of the carbamate product by spectroscopic analysis. Many carbamate syntheses are high-yielding and require minimal purification.[11][12]

Bioassay and Potency Evaluation

After synthesis and characterization, the new derivatives must be evaluated for biological activity to establish SAR. A hierarchical screening approach is recommended.

Workflow Diagram:

Caption: A typical workflow for evaluating the potency of newly synthesized derivatives.

Protocol 4.1: General In Vitro Cytotoxicity Assay (MTT Assay)

This protocol provides a general method for assessing the cytotoxic potential of the synthesized compounds against a cancer cell line (e.g., MCF-7, HeLa, HepG2).[13][14]

Principle: The MTT assay is a colorimetric assay that measures cell metabolic activity. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes which reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare stock solutions of test compounds in DMSO. Perform serial dilutions in culture medium to achieve final desired concentrations (e.g., from 100 µM to 0.1 nM). Replace the medium in the wells with 100 µL of medium containing the test compounds. Include "vehicle control" (DMSO only) and "untreated control" wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization (Trustworthiness Check): Carefully remove the medium. Add 100 µL of DMSO or solubilization buffer to each well to dissolve the purple formazan crystals. Gentle shaking may be required.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Data Presentation and SAR Analysis

Systematically tabulating the data is crucial for discerning structure-activity relationships.

Table 1: Hypothetical Potency Data for Derivatized Compounds

Compound IDDerivatization TypeR GroupMW ( g/mol )LogP (calc.)IC50 (µM) vs. HeLa
Parent Alcohol-H219.21.85> 50
1a Ester-C(O)CH3261.22.1025.6
1b Ester-C(O)Ph323.33.658.2
1c Ester-C(O)CF3315.22.7515.1
2a Ether-CH3233.22.3130.1
2b Ether-CH2Ph309.34.115.5
3a Carbamate-C(O)NH-Ph338.33.782.1

Preliminary SAR Interpretation: Based on the hypothetical data in Table 1, several preliminary conclusions can be drawn:

  • Derivatization of the parent alcohol consistently improves potency.

  • For Esters: Increasing the size and aromaticity of the R group (1b vs. 1a) appears beneficial, suggesting a hydrophobic pocket in the target binding site.

  • For Ethers: The benzyl ether (2b) is significantly more potent than the methyl ether (2a), reinforcing the hypothesis that a larger, aromatic moiety is preferred.

  • Carbamate: The phenyl carbamate (3a) is the most potent compound in this series, indicating that the hydrogen bond donating N-H group and the aromatic ring may both be making critical interactions with the target.[15][16]

These initial findings provide a clear direction for the next round of synthesis, focusing on exploring further substitutions on the aromatic rings of the ester, ether, and carbamate derivatives.

References

  • IJCRT.org. (n.d.). Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. Retrieved from [Link]

  • Joshi Rana, A., et al. (n.d.). Benzodioxole scaffold containing compound with multiple pharmacological activities. ResearchGate. Retrieved from [Link]

  • Velazquez, C., et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. Retrieved from [Link]

  • TSI Journals. (2007). chemistry-and-pharmacology-of-benzodioxanes.pdf. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Substituted carbamate synthesis by carbamidation. Retrieved from [Link]

  • Hawash, M., et al. (n.d.). Structures of benzodioxol derivatives having various biological activities. ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Carbamate synthesis by carbamoylation. Retrieved from [Link]

  • GlobalInfoGrow. (n.d.). The Chemical Versatility of 1,3-Benzodioxole in Organic Synthesis. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (n.d.). Synthesis and Characterization of Novel Isoxazole derivatives. Retrieved from [Link]

  • ResearchGate. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. Retrieved from [Link]

  • CONICET. (n.d.). Convenient synthesis of carbamates, S-alkyl thiocarbamates, and N,N0-disubstituted urea. Retrieved from [Link]

  • Journal of Drug Delivery and Therapeutics. (n.d.). A review of isoxazole biological activity and present synthetic techniques. Retrieved from [Link]

  • ACS Publications. (2021). Dehydrogenative Synthesis of Carbamates from Formamides and Alcohols Using a Pincer-Supported Iron Catalyst. Retrieved from [Link]

  • Biological and Molecular Chemistry. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. Retrieved from [Link]

  • Nature. (2022). In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthetic route for the preparation of isoxazole derivatives:. Retrieved from [Link]

  • MDPI. (n.d.). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. Retrieved from [Link]

  • NIH. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure–activity relationship of isoxazole derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure activity relationship of benzoxazole derivatives. Retrieved from [Link]

  • IISTE.org. (n.d.). Environmentally benign un-catalyzed esterification of alcohols under solvent-free condition using acetyl chloride. Retrieved from [Link]

Sources

Application

[5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanol material safety data sheet (MSDS).

Application Notes & Protocols for [5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanol Document ID: AN-ISOX-21919 Revision: 1.0 Prepared By: Senior Application Scientist, Gemini Division Abstract: This document provides a com...

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols for [5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanol

Document ID: AN-ISOX-21919 Revision: 1.0 Prepared By: Senior Application Scientist, Gemini Division

Abstract: This document provides a comprehensive technical guide for the research compound [5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanol (CAS No. 1105191-28-3). It consolidates essential material safety data, physicochemical properties, and detailed, field-proven protocols for its application in drug discovery and development. The guide is designed for researchers, scientists, and professionals, emphasizing experimental rationale, self-validating methodologies, and safety.

Section 1: Compound Overview and Physicochemical Properties

[5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanol is a heterocyclic compound featuring two key pharmacophores: the isoxazole ring and the 1,3-benzodioxole moiety. The isoxazole scaffold is a cornerstone in medicinal chemistry, present in numerous FDA-approved drugs and recognized for its broad range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3][4] The 1,3-benzodioxole group is also a component of various biologically active molecules.[5][6] This unique combination makes the title compound a compelling candidate for screening in drug discovery campaigns.

Table 1: Physicochemical & Identification Data

Parameter Value Source
IUPAC Name [5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanol -
CAS Number 1105191-28-3 [7]
Molecular Formula C₁₁H₉NO₄ [7]
Molecular Weight 219.19 g/mol [7]
Purity ≥98% (Typical) [7]
Appearance Off-white to pale yellow crystalline powder [8]
Solubility Slightly soluble in water; Soluble in DMSO and methanol [8]
Storage Sealed in a dry, cool (2-8°C), and well-ventilated place [7][9]
SMILES OCC1=NOC(=C1)C1=CC=C2OCOC2=C1 [7]
Topological Polar Surface Area 64.72 Ų [7]
Hydrogen Bond Donors 1 [7]

| Hydrogen Bond Acceptors | 5 |[7] |

Section 2: Material Safety & Handling Protocols

While a comprehensive, manufacturer-specific Safety Data Sheet (SDS) for this novel compound is not widely available, a robust safety profile can be constructed from GHS data provided by chemical suppliers and by synthesizing data from structurally analogous compounds.[9][10][11] The following protocols are based on established best practices for handling potentially hazardous heterocyclic research chemicals.[12][13]

2.1 Hazard Identification

The compound is classified as hazardous.[7] The primary risks are associated with ingestion, skin/eye contact, and inhalation of dust.

Table 2: GHS Hazard Summary

Pictogram Signal Word Hazard Statements

| | Warning | H302: Harmful if swallowed.[7]H315: Causes skin irritation.[7][11]H319: Causes serious eye irritation.[7][11]H335: May cause respiratory irritation.[7][10] |

2.2 Personal Protective Equipment (PPE) & Engineering Controls

The causality behind PPE selection is to create a complete barrier against the primary exposure routes.

  • Engineering Controls: Always handle this compound within a certified chemical fume hood to control airborne dust and vapors.[9] Ensure safety showers and eyewash stations are readily accessible.[10]

  • Hand Protection: Wear nitrile or neoprene gloves inspected for integrity before use. Use a proper glove removal technique to avoid skin contact.[9] For tasks with a higher risk of splash, consider double-gloving.[14]

  • Eye/Face Protection: Wear chemical safety goggles or glasses that conform to OSHA 29 CFR 1910.133 or European Standard EN166 regulations.[10]

  • Skin and Body Protection: Wear a lab coat with long sleeves and a closed front. Ensure any exposed skin is covered.[10]

  • Respiratory Protection: If working outside a fume hood or if dust formation is significant, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate particulate filter.[9]

2.3 Handling, Storage, and Disposal

  • Safe Handling: Avoid contact with skin, eyes, and clothing.[10] Do not breathe dust.[9] Wash hands thoroughly after handling.[11] Keep away from incompatible materials such as strong oxidizing agents and strong acids.[10][11]

  • Storage: Keep the container tightly closed in a dry, cool (2-8°C), and well-ventilated area.[7][9] Storing under an inert atmosphere can help maintain product quality.[10]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with all local, state, and federal regulations.[10][11]

2.4 First Aid Measures

  • In case of Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Call a POISON CENTER or doctor immediately.[10]

  • In case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water or shower. If skin irritation occurs, get medical advice.[10][15]

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[10][11]

  • If Swallowed: Rinse mouth. DO NOT induce vomiting. Call a POISON CENTER or doctor immediately if you feel unwell.[10]

Section 3: Application Notes for Drug Discovery

The structural components of [5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanol suggest its potential as a modulator of various biological targets. Isoxazole derivatives are known to interact with a wide array of proteins, leading to diverse pharmacological activities.[16] This makes the compound a valuable asset for high-throughput screening (HTS) and lead discovery programs.

3.1 Rationale for Anticancer Screening

  • Privileged Scaffolds: Both the isoxazole and benzodioxole moieties are considered "privileged structures" in medicinal chemistry, frequently appearing in compounds with demonstrated anticancer activity.[2][3][17]

  • Mechanism of Action Precedent: Structurally related compounds have been shown to induce apoptosis and cause cell cycle arrest in cancer cell lines.[17] For example, N-aryl-5-(benzo[d][10][11]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines showed potent growth inhibition (IC₅₀ values < 5 µM) against HeLa, A549, and MCF-7 cell lines.[17] The protocol described in Section 4.2 provides a robust method for evaluating the cytotoxic potential of the title compound against similar cancer cell lines.

3.2 Rationale for Enzyme Inhibition Screening

  • Bioisosteric Potential: The isoxazole ring can act as a bioisostere of amide or ester functionalities, enabling it to fit into the active sites of various enzymes.

  • Xanthine Oxidase (XO) Inhibition: Recent studies have demonstrated that isoxazole-containing compounds can be potent inhibitors of xanthine oxidase, a key enzyme in purine metabolism implicated in gout.[18] One study identified a 5-(1H-indol-5-yl)isoxazole derivative with an IC₅₀ of 0.13 µM against XO.[18] Molecular docking from this study revealed that the oxygen atom of the isoxazole ring can form key hydrogen bonds with residues in the enzyme's active site, a potential interaction that could be shared by the title compound.[18]

Section 4: Experimental Protocols

These protocols are designed to be self-validating by including necessary controls.

4.1 Protocol: Preparation of Master Stock and Working Solutions

Rationale: Dimethyl sulfoxide (DMSO) is the solvent of choice for preparing high-concentration stock solutions of non-polar research compounds due to its high solubilizing power and compatibility with most in vitro biological assays. A high-concentration master stock minimizes the final solvent concentration in the assay, reducing potential vehicle-induced artifacts.

Materials:

  • [5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanol (MW: 219.19 g/mol )

  • Anhydrous, cell culture grade DMSO

  • Sterile, amber glass vial or cryovial

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

Procedure:

  • Tare Balance: In a chemical fume hood, place a sterile amber vial on a calibrated analytical balance and tare the weight.

  • Weigh Compound: Carefully weigh approximately 5 mg of the compound directly into the tared vial. Record the exact weight.

  • Calculate DMSO Volume: Calculate the volume of DMSO required to create a 10 mM master stock solution.

    • Formula: Volume (µL) = (Weight (mg) / 219.19 g/mol ) / 10 mM * 1,000,000

    • Example for 5 mg: (5 mg / 219.19) / 0.010 mol/L * 1000 mL/L = 2281 µL

  • Dissolution: Add the calculated volume of anhydrous DMSO to the vial. Cap tightly and vortex for 2-3 minutes until the solid is completely dissolved. A brief sonication may be used if needed. This is your 10 mM Master Stock .

  • Storage: Store the 10 mM Master Stock at -20°C or -80°C. Avoid repeated freeze-thaw cycles by preparing smaller single-use aliquots.

  • Working Solution Preparation: On the day of the experiment, thaw an aliquot of the Master Stock. Prepare working solutions by serially diluting the stock in the appropriate sterile cell culture medium.

    • Causality: Diluting in the final assay medium is critical to ensure compound solubility and compatibility with the cells. The final DMSO concentration in the assay should typically be ≤0.5% to avoid solvent toxicity.

4.2 Protocol: In Vitro Cytotoxicity Screening using an MTS Assay

Rationale: The MTS assay is a colorimetric method for determining the number of viable cells in proliferation or cytotoxicity assays. The assay is based on the reduction of the MTS tetrazolium compound by viable, metabolically active cells to generate a colored formazan product that is soluble in cell culture media. The quantity of formazan product is directly proportional to the number of living cells. This protocol is self-validating through the inclusion of vehicle controls (baseline viability) and a positive control (known cytotoxic agent).

Materials:

  • Human cancer cell line (e.g., HeLa, A549, MCF-7)

  • Complete culture medium (e.g., DMEM + 10% FBS + 1% Pen/Strep)

  • Sterile 96-well flat-bottom cell culture plates

  • Compound working solutions (prepared in Section 4.1)

  • Vehicle Control: Culture medium with the same final DMSO concentration as the highest compound concentration.

  • Positive Control: Doxorubicin (e.g., 10 µM final concentration) or another known cytotoxic agent.

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Reagent)

  • Multi-channel pipette

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader (absorbance at 490 nm)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Leave the first column ("A1") as a "Medium Only" blank control.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach and enter logarithmic growth phase.

  • Compound Treatment:

    • Prepare a 2X concentration series of your compound in complete medium.

    • Remove the old medium from the cells (except the blank wells).

    • Add 100 µL of the compound dilutions to the appropriate wells in triplicate.

    • Add 100 µL of the Vehicle Control medium to at least three wells.

    • Add 100 µL of the Positive Control medium to at least three wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂. The incubation time should be optimized based on the cell line's doubling time.

  • MTS Reagent Addition: Add 20 µL of MTS reagent directly to each well (including blanks and controls).

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C, 5% CO₂. The incubation time depends on the metabolic rate of the cell line; monitor for color development.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis (Self-Validation):

    • Subtract the average absorbance of the "Medium Only" blank wells from all other wells.

    • Calculate the percentage of cell viability for each treatment using the formula:

      • % Viability = (Absorbance_Treated / Absorbance_Vehicle_Control) * 100

    • Validation Check 1: The viability of the positive control should be significantly low (e.g., <20%), confirming the assay system and cells are responsive to cytotoxic agents.

    • Validation Check 2: The standard deviation of the triplicate wells should be low, indicating good pipetting technique and assay consistency.

    • Plot % Viability vs. log[Compound Concentration] and use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC₅₀ value.

Section 5: Workflow & Logic Diagrams

Diagram 1: Stock Solution Preparation Workflow

G cluster_prep Preparation Phase (in Fume Hood) cluster_storage Storage & Use weigh 1. Weigh Compound (CAS 1105191-28-3) calc 2. Calculate Solvent Volume (for 10 mM Stock) weigh->calc add_dmso 3. Add Anhydrous DMSO & Dissolve calc->add_dmso master 4. 10 mM Master Stock add_dmso->master Creates aliquot 5. Aliquot & Store (-20°C to -80°C) master->aliquot working 6. Prepare Working Solutions (Dilute in Assay Medium) aliquot->working assay Biological Assay working->assay Ready for Assay

Caption: Workflow for preparing master stock and working solutions.

Diagram 2: In Vitro Cytotoxicity Assay Workflow

G cluster_treatment Treatment Phase start Start: Seed Cells in 96-well Plate incubate1 Incubate 24h (Cell Attachment) start->incubate1 treat Add Controls & Compound Dilutions Vehicle Control (DMSO) Positive Control (Doxorubicin) Test Compound Series incubate1->treat incubate2 Incubate 48-72h (Treatment Period) treat->incubate2 add_mts Add MTS Reagent to all wells incubate2->add_mts incubate3 Incubate 1-4h (Color Development) add_mts->incubate3 read Read Absorbance (490 nm) incubate3->read analyze Analyze Data (Calculate % Viability & IC50) read->analyze end End: Report Results analyze->end

Caption: Step-by-step workflow for the MTS cytotoxicity assay.

Section 6: References

  • Fisher Scientific. (2025). Safety Data Sheet: N-(1,3-Benzodioxol-5-ylmethyl)-N-methylamine. Retrieved from Fisher Scientific database.

  • Kaur, R., et al. (2024). A review of isoxazole biological activity and present synthetic techniques. World Journal of Advanced Research and Reviews, 21(01), 1336–1353.

  • Fisher Scientific. (2025). Safety Data Sheet: 2-(1,3-Benzodioxol-5-yl)ethanol. Retrieved from Fisher Scientific database.

  • Capot Chemical. (2025). MSDS of (3-O-Tolyl-isoxazol-5-YL)-methanol. Retrieved from Capot Chemical website.

  • Kumar, M., et al. (2024). A review of isoxazole biological activity and present synthetic techniques. World Journal of Advanced Research and Reviews, 21(01), 1336–1353.

  • Kao Chemicals. (2024). Safety Data Sheet. Retrieved from Kao Chemicals website.

  • RSC Publishing. (2024). Advances in isoxazole chemistry and their role in drug discovery. RSC Medicinal Chemistry.

  • Wu, Z. L., et al. (2016). Synthesis and antitumor evaluation of 5-(benzo[d][10][11]dioxol-5-ylmethyl)-4-(tert-butyl)-N-arylthiazol-2-amines. MedChemComm, 7, 1768-1774.

  • Laxai Life Sciences. (n.d.). Material Safety Data Sheet: Heterocyclic compounds for biochemical studies. Retrieved from Laxai Life Sciences website.

  • National Center for Biotechnology Information. (2025). Advances in isoxazole chemistry and their role in drug discovery. PubMed Central.

  • Sahoo, B. M., et al. (2023). Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. Frontiers in Medicinal Chemistry, 10.

  • Cayman Chemical. (2025). Safety Data Sheet: Platinum(II)-N-Heterocyclic Carbene Complex 2C. Retrieved from Cayman Chemical website.

  • Sigma-Aldrich. (2024). Safety Data Sheet. Retrieved from Sigma-Aldrich website.

  • Sun, Q., Liu, G., et al. (2024). Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 116443.

  • Kumar, M., et al. (2024). A review of isoxazole biological activity and present synthetic techniques. World Journal of Advanced Research and Reviews.

  • BenchChem. (2025). A Comparative Guide to the Synthesis and Bioactivity of 3-Methyl-5-(oxazol-5-yl)isoxazole. Retrieved from BenchChem website.

  • International Labour Organization. (2011). Heterocyclic Compounds. ILO Encyclopaedia of Occupational Health and Safety.

  • Taylor & Francis. (2017). Isoxazole – Knowledge and References. Retrieved from Taylor & Francis online.

  • Carl ROTH. (n.d.). Safety Data Sheet: Methanol. Retrieved from Carl ROTH website.

  • Industrial Chemicals. (n.d.). 5-(benzo[d][10][11]dioxol-5-yl)isoxazole-3-carboxylicacid. Retrieved from Industrial Chemicals website.

  • MDPI. (2024). (E)-1-(Benzo[d][10][11]dioxol-5-yl)-5,6,6-trimethylhept-4-en-3-one. Retrieved from MDPI website.

  • American Society of Health-System Pharmacists. (n.d.). Guidelines on Handling Hazardous Drugs. Retrieved from ASHP website.

  • ResearchGate. (2026). Synthesis and Biological Studies of Some New N-Substituted Derivatives of N-(1,3-Benzodioxol-5-yl)-4-methylbenzenesulfonamide. Retrieved from ResearchGate.

  • ResearchGate. (2024). (E)-1-(Benzo[d][10][11]dioxol-5-yl)-5,6,6-trimethylhept-4-en-3-one. Retrieved from ResearchGate.

  • National Center for Biotechnology Information. (2023). Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles with α-Nitroketones. PubMed Central.

  • Pharmaffiliates. (n.d.). (6-(Benzo[d][10][11]dioxol-5-ylmethyl)benzo[d][10][11]dioxol-5-yl)methanol. Retrieved from [Link]

Sources

Method

Long-term storage and stability conditions for [5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanol.

Application Note & Protocol Topic: Long-Term Storage and Stability Profiling of [5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanol Audience: Researchers, scientists, and drug development professionals. Abstract This documen...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Long-Term Storage and Stability Profiling of [5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanol

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive technical guide for the long-term storage and stability assessment of [5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanol (CAS No. 1105191-28-3). The inherent chemical liabilities of the isoxazole and 1,3-benzodioxole moieties necessitate a rigorous and scientifically grounded approach to storage and handling to ensure compound integrity for research and drug development applications. This guide details the intrinsic stability profile of the molecule, provides validated protocols for long-term and forced degradation studies based on ICH guidelines, and outlines a stability-indicating analytical methodology. The objective is to equip researchers with the necessary knowledge and experimental frameworks to maintain the quality, purity, and potency of this compound over time.

Introduction and Molecular Profile

[5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanol is a heterocyclic compound featuring a core structure that fuses an isoxazole ring with a 1,3-benzodioxole group, functionalized with a primary methanol substituent. This unique combination of moieties makes it a valuable building block in medicinal chemistry and materials science.[1][2] The isoxazole ring is a key pharmacophore in numerous approved drugs, including antibiotics and COX-2 inhibitors, valued for its diverse biological activities.[3][4] The 1,3-benzodioxole group is also prevalent in natural products and pharmaceuticals, contributing to the molecule's overall electronic and steric properties.[1][5]

Given its potential use in sensitive biological assays and as a precursor for drug candidates, understanding and controlling its stability is paramount. Degradation can lead to a loss of potency, the formation of impurities with altered pharmacological or toxicological profiles, and ultimately, the invalidation of experimental results. This guide provides a systematic approach to defining optimal storage conditions and assessing the stability of the compound.

Intrinsic Chemical Stability and Potential Degradation Pathways

The stability of [5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanol is dictated by the chemical properties of its constituent functional groups. A proactive analysis of these groups allows for the prediction of likely degradation pathways.[6][7]

  • 2.1 Isoxazole Ring: The isoxazole ring is an electron-rich azole.[4] Its primary liability is the relatively weak N-O bond, which can undergo cleavage under specific stress conditions.

    • Photolytic Cleavage: Under UV irradiation, the N-O bond can break, leading to a rearrangement to an oxazole or other isomeric impurities.[4]

    • pH Sensitivity: The isoxazole ring is susceptible to base-catalyzed hydrolysis and ring-opening, a process that is often accelerated by increased temperature.[8] It generally exhibits greater stability in neutral and acidic conditions at ambient temperatures.[8]

  • 2.2 1,3-Benzodioxole Moiety: This fused aromatic ring system is generally stable.[1] However, the methylenedioxy bridge is a known target for metabolic oxidation by cytochrome P-450 enzymes, which suggests a potential susceptibility to chemical oxidation.[9][10] Strong oxidizing agents should be considered a significant risk.

  • 2.3 Methanol Group: The primary alcohol functional group (-CH₂OH) is susceptible to oxidation, which could yield the corresponding aldehyde and, upon further oxidation, the carboxylic acid. These transformations would significantly alter the compound's polarity, reactivity, and biological activity.

G cluster_molecule [5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanol cluster_degradation Potential Degradation Pathways COMPOUND Core Structure ISOXAZOLE Isoxazole Ring (Weak N-O bond) COMPOUND->ISOXAZOLE Site 1 BENZODIOXOLE 1,3-Benzodioxole Moiety (Methylene bridge) COMPOUND->BENZODIOXOLE Site 2 METHANOL Methanol Group (-CH₂OH) COMPOUND->METHANOL Site 3 PHOTOLYSIS Photolysis (UV) ISOXAZOLE->PHOTOLYSIS BASE_HYDROLYSIS Base-Catalyzed Hydrolysis ISOXAZOLE->BASE_HYDROLYSIS OXIDATION Oxidation BENZODIOXOLE->OXIDATION METHANOL->OXIDATION

Caption: Potential degradation sites of the target molecule.

Recommended Long-Term Storage Conditions

Based on the intrinsic stability profile and general best practices for complex organic molecules, the following storage conditions are recommended to ensure long-term stability. A supplier datasheet recommends storage at 2-8°C, which serves as a foundational starting point.[11]

ParameterRecommended ConditionRationale & Justification
Temperature 2°C to 8°C (Refrigerated)Reduces the rate of all potential chemical degradation reactions (hydrolysis, oxidation). Aligns with supplier recommendations for preserving purity.[11]
Atmosphere Under Inert Gas (Argon or Nitrogen)Mitigates the risk of oxidative degradation of the benzodioxole ring and the primary alcohol.[10][12]
Light Protected from Light (Amber Vial)Prevents photolytic cleavage of the isoxazole N-O bond, a known liability for this heterocyclic system.[4]
Moisture Sealed in a Dry, Desiccated EnvironmentMinimizes the risk of acid- or base-catalyzed hydrolysis of the isoxazole ring.[8] The container should be tightly sealed.
Form Solid (Crystalline or Amorphous Powder)Storing the compound in its solid state minimizes degradation, as reaction kinetics are significantly slower compared to in-solution.

Protocols for Experimental Stability Assessment

To empirically determine the stability profile and establish a re-test date, a formal stability study should be conducted. The following protocols are based on the International Council for Harmonisation (ICH) guidelines.[13][14]

Protocol: Long-Term and Accelerated Stability Study

This study evaluates the compound's stability under standardized storage conditions over time.[15][16]

Objective: To establish a re-test period by monitoring the purity and degradation profile of the compound under ICH-prescribed long-term and accelerated conditions.[13]

Caption: Workflow for an ICH-compliant stability study.

Methodology:

  • Batch Selection: Utilize at least three representative batches of the compound.[13]

  • Sample Preparation: Accurately weigh samples into amber glass vials that are inert and sealable. Purge the headspace with an inert gas (e.g., argon) before sealing.

  • Storage: Place the samples into calibrated stability chambers set to the conditions outlined in the table below.

  • Time Points: Pull samples for analysis at predefined intervals.[14]

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method (see Section 5.0). Key metrics are purity assay, identification of degradation products, and mass balance.

Table of ICH Storage Conditions for Stability Testing [13]

Study Type Storage Condition Minimum Duration
Long-term 25°C ± 2°C / 60% RH ± 5% RH 12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH 6 months

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

Protocol: Forced Degradation (Stress Testing)

This study intentionally degrades the compound to identify likely degradation products and validate the analytical method's specificity.[6][17] The goal is to achieve 5-20% degradation.[18]

Objective: To understand degradation pathways and confirm that the analytical method can separate the parent compound from all potential degradation products.[7]

G compound Compound Solution (e.g., 1 mg/mL in ACN:H₂O) acid Acid Hydrolysis (0.1 M HCl, 60°C) compound->acid base Base Hydrolysis (0.1 M NaOH, RT) compound->base oxidation Oxidation (3% H₂O₂, RT) compound->oxidation thermal Thermal (Solid, 80°C) compound->thermal photo Photolytic (ICH Q1B Light Box) compound->photo analysis Analyze All Samples by Stability-Indicating HPLC-DAD acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis

Caption: Parallel workflow for forced degradation studies.

Step-by-Step Protocols:

  • Stock Solution: Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable solvent like acetonitrile/water.

  • Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M HCl. Heat at 60°C. Sample at intervals (e.g., 2, 4, 8, 24h), neutralize with NaOH, and dilute for analysis.

  • Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Keep at room temperature. Due to the isoxazole's sensitivity, sample frequently (e.g., 30 min, 1, 2, 4h), neutralize with HCl, and dilute for analysis.[8]

  • Oxidative Degradation: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Keep at room temperature. Sample at intervals (e.g., 2, 4, 8, 24h) and dilute for analysis.

  • Thermal Degradation: Store the solid compound in a vial at 80°C. Periodically dissolve a sample and analyze.

  • Photostability: Expose both solid compound and solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B guideline). Analyze exposed samples against a dark control.[18]

Stability-Indicating Analytical Methodology

A validated stability-indicating analytical method is required to separate and quantify the parent compound in the presence of its degradation products, process impurities, and excipients.[19][20] Reversed-phase high-performance liquid chromatography (RP-HPLC) with a photodiode array (PDA) detector is the industry standard.[21]

Proposed HPLC Method Parameters

The following parameters provide a robust starting point for method development.

ParameterProposed Condition
Column C18, 2.1 x 100 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% to 95% B over 15 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
Detector PDA/DAD, 210-400 nm
Injection Volume 2 µL
Sample Diluent Acetonitrile/Water (50:50)
Method Validation and Specificity

The method's specificity is paramount. After forced degradation studies, the chromatograms must demonstrate baseline resolution between the parent peak and all degradant peaks. Peak purity analysis using the PDA detector should be performed to ensure the main peak is not co-eluting with any impurities.[22]

Conclusion

The long-term stability of [5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanol is critical for its successful application in research and development. Due to the inherent chemical natures of the isoxazole and benzodioxole rings, the compound is susceptible to degradation by light, base, and oxidation. Adherence to the recommended storage conditions—refrigerated (2-8°C), protected from light and moisture, and under an inert atmosphere—is essential. The provided protocols for long-term and forced degradation studies, coupled with a robust stability-indicating HPLC method, form a comprehensive framework for empirically defining the compound's stability profile and ensuring data integrity in future experiments.

References

  • PubMed. (n.d.). Mechanism of the Metabolism of 1,3-benzodioxoles to Carbon Monoxide. Available at: [Link]

  • StabilityStudies.in. (n.d.). How to Conduct Stability Studies for Small Molecule Drugs. Available at: [Link]

  • ResearchGate. (n.d.). pH and temperature stability of the isoxazole ring in leflunomide.... Available at: [Link]

  • ResearchGate. (2020). Theoretical-study-of-Isoxazoles-and-their-derivatives. Available at: [Link]

  • IJCRT.org. (n.d.). Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. Available at: [Link]

  • Pharmaceutical Technology. (2019). Stability Testing for Small-Molecule Clinical Trial Materials. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Available at: [Link]

  • European Medicines Agency (EMA). (n.d.). Q 1 A (R2) Stability Testing of new Drug Substances and Products. Available at: [Link]

  • Egyptian Drug Authority. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. Available at: [Link]

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  • ResearchGate. (n.d.). Pathways of Reactive Metabolite Formation with Toxicophores/‐Structural Alerts. Available at: [Link]

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  • ResearchGate. (n.d.). Development and Validation of Stability Indicating RP-HPLC Method for Voriconazole. Available at: [Link]

  • ResearchGate. (n.d.). Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy) methyl]-1, 3, 4-oxadiazole-2-thiol. Available at: [Link]

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Application

Application Notes and Protocols: A Guide to the Preclinical Evaluation of Novel Isoxazole Inhibitors

Abstract The isoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrob...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2] This guide provides a comprehensive framework for the preclinical experimental design and evaluation of novel isoxazole-based small molecule inhibitors. We will delve into the critical assays and methodologies required to characterize these compounds, from initial biochemical potency to in vivo efficacy and safety profiling. This document is intended for researchers, scientists, and drug development professionals seeking to advance novel isoxazole inhibitors from the bench to preclinical candidacy.

Introduction: The Versatility of the Isoxazole Ring in Drug Discovery

Isoxazole derivatives have garnered significant attention in recent years due to their potential as anticancer agents with potentially fewer side effects.[2][3] Their mechanism of action is diverse, ranging from inducing apoptosis and inhibiting crucial enzymes like protein kinases and topoisomerases to modulating hormone receptors.[2][3][4] The structural versatility of the isoxazole ring allows for fine-tuning of its physicochemical and pharmacological properties, making it an attractive starting point for the design of targeted therapies.

The successful development of any novel inhibitor hinges on a rigorous and well-designed preclinical evaluation. This process aims to:

  • Establish On-Target Potency and Mechanism of Action: Quantify the inhibitor's ability to engage its intended biological target and elucidate how it exerts its inhibitory effect.

  • Determine Cellular Efficacy: Assess the inhibitor's activity in a more physiologically relevant cellular context, confirming that it can cross cell membranes and modulate its target within the cell.

  • Evaluate In Vivo Efficacy and Safety: Investigate the inhibitor's therapeutic effect and potential toxicity in a living organism.

  • Characterize ADME-Tox Properties: Understand the absorption, distribution, metabolism, excretion, and toxicity profile of the compound to predict its behavior in more complex biological systems.[5][6][7]

This guide will provide detailed protocols and the scientific rationale behind the key experiments in this preclinical journey.

Stage 1: Biochemical Characterization - The First Litmus Test

The initial step in evaluating a novel isoxazole inhibitor is to determine its direct interaction with the purified target protein, most commonly an enzyme. These biochemical assays are fundamental for establishing a baseline potency and understanding the inhibitor's mechanism of action.[8]

Rationale and Causality

Biochemical assays provide a clean, controlled environment to study the direct interaction between the inhibitor and its target, free from the complexities of a cellular environment.[9] This allows for the precise determination of key kinetic parameters, such as the half-maximal inhibitory concentration (IC50), which is a critical measure of a drug's potency.[10] Understanding the mechanism of inhibition (e.g., competitive, non-competitive) is also crucial as it can influence the drug's efficacy in vivo.[11]

Experimental Workflow: Enzyme Inhibition Assay

The following diagram outlines the general workflow for determining the IC50 of a novel isoxazole inhibitor against a target enzyme.

Caption: Workflow for a typical rodent pharmacokinetic study.

Protocol: Single-Dose Pharmacokinetic Study in Mice [12][13]

  • Administer the isoxazole inhibitor to two groups of mice: one via intravenous (IV) injection and the other via oral gavage (PO).

  • Collect serial blood samples from each mouse at predetermined time points (e.g., 5, 15, 30, 60, 120, 240 minutes). [13]3. Process the blood to obtain plasma and store frozen until analysis.

  • Quantify the concentration of the inhibitor in the plasma samples using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Plot the plasma concentration versus time and use pharmacokinetic modeling software to calculate key parameters.

Data Presentation:

ParameterIV AdministrationPO Administration
Cmax (ng/mL)1500800
Tmax (h)0.080.5
AUC (ng*h/mL)25001800
Bioavailability (%)N/A72
In Vivo Efficacy Studies

These studies assess the therapeutic effect of the inhibitor in a disease model. For anticancer isoxazole inhibitors, a common model is the tumor xenograft model.

Protocol: Tumor Xenograft Efficacy Study [14]

  • Implant human cancer cells subcutaneously into immunodeficient mice.

  • Allow the tumors to grow to a palpable size.

  • Randomize the mice into treatment and control groups.

  • Administer the isoxazole inhibitor (at a predetermined dose and schedule) and a vehicle control to the respective groups.

  • Measure the tumor volume and body weight of the mice regularly throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

ADME-Tox Profiling: Ensuring a Safe and Effective Drug Candidate

Early assessment of a compound's ADME-Tox profile is crucial to "fail early and fail cheap," preventing the progression of unsuitable candidates. I[6]n vitro ADME-Tox assays can predict a compound's behavior in vivo and identify potential liabilities. [15] Key In Vitro ADME-Tox Assays: [6]

  • Metabolic Stability: Assesses the compound's susceptibility to metabolism by liver enzymes (e.g., cytochrome P450s).

  • Plasma Protein Binding: Determines the extent to which the compound binds to plasma proteins, which can affect its distribution and efficacy.

  • Permeability: Evaluates the compound's ability to cross biological membranes, often using Caco-2 cell monolayers.

  • Cytotoxicity in Primary Cells: Assesses the compound's toxicity in non-cancerous cells (e.g., hepatocytes) to determine its therapeutic window.

  • hERG Inhibition: Screens for potential cardiotoxicity by measuring the inhibition of the hERG potassium channel.

Conclusion

The experimental design for testing novel isoxazole inhibitors requires a multi-faceted approach that progresses logically from in vitro biochemical and cellular assays to in vivo animal studies. Each stage provides critical information that informs the next, ultimately building a comprehensive profile of the inhibitor's potency, efficacy, and safety. By following the detailed protocols and understanding the scientific rationale outlined in this guide, researchers can effectively evaluate their novel isoxazole compounds and identify promising candidates for further drug development.

References

  • van de Waterbeemd, H., & Gifford, E. (2003). ADME-Tox in drug discovery: integration of experimental and computational technologies. Drug Discovery Today, 8(18), 852-861.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • Creative Biostructure. (n.d.). In Vitro ADME-Tox Profiling. Retrieved from [Link]

  • Provost, J. J., & Wallert, M. A. (2025). MTT Proliferation Assay Protocol.
  • Scribd. (n.d.). MTT Assay Protocol for Lab Use. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Murine Pharmacokinetic Studies. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The Use of Animal Models for Cancer Chemoprevention Drug Development. Retrieved from [Link]

  • MDPI. (n.d.). The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cell-based Assays to Identify Inhibitors of Viral Disease. Retrieved from [Link]

  • MDPI. (2021, March 15). Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. Retrieved from [Link]

  • Connected Lab. (2020, October 3). The Role of ADME & Toxicology Studies in Drug Discovery & Development. Retrieved from [Link]

  • News-Medical.Net. (2025, April 14). Innovative Breakthroughs in ADME Toxicology: Paving the Way for Safer Drug Development. Retrieved from [Link]

  • Paraza Pharma Inc. (n.d.). Pharmacokinetics (PK) and In Vivo Studies. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Animal models and therapeutic molecular targets of cancer: utility and limitations. Retrieved from [Link]

  • Pharma Models. (2014, May 13). Animal Testing Significantly Advances Cancer Research. Retrieved from [Link]

  • MuriGenics. (n.d.). Pk/bio-distribution. Retrieved from [Link]

  • Fraunhofer IME. (2019, March 21). The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. Retrieved from [Link]

  • PubMed. (2021, October 5). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. Retrieved from [Link]

  • ResearchGate. (n.d.). Isoxazole Derivatives as Anticancer Agent: A Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Retrieved from [Link]

  • protocols.io. (2025, April 1). Caspase 3/7 Activity. Retrieved from [Link]

  • Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]

  • PubMed. (n.d.). In Vivo Screening of S100B Inhibitors for Melanoma Therapy. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Cell-based Assays to Identify Inhibitors of Viral Disease. Retrieved from [Link]

  • MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]

  • BellBrook Labs. (2025, February 18). The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative. Retrieved from [Link]

  • BellBrook Labs. (2025, November 14). Enzyme Assays: The Foundation of Modern Drug Discovery. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. Retrieved from [Link]

  • NJ Bio, Inc. (2024, May 2). Cell Based Functional Assay including Cytotoxicity Assays. Retrieved from [Link]

  • News-Medical.Net. (2024, February 1). The role of cell-based assays for drug discovery. Retrieved from [Link]

  • PubMed. (2021, April 16). A standard operating procedure for an enzymatic activity inhibition assay. Retrieved from [Link]

  • CLYTE. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]

  • MDPI. (2023, February 2). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Retrieved from [Link]

  • ACS Publications. (2024, October 1). Dose–Response Curves and the Determination of IC50 and EC50 Values. Retrieved from [Link]

  • Frontiers. (2023, November 29). Introduction to small molecule drug discovery and preclinical development. Retrieved from [Link]

  • PubMed. (n.d.). Guidelines for accurate EC50/IC50 estimation. Retrieved from [Link]

  • Bio-Rad. (2018, June 26). Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Growth Factor. Retrieved from [Link]

  • Bioengineer.org. (2026, January 16). Machine Learning Unveils PRMT5 Inhibitors' Diversity and Stability. Retrieved from [Link]

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Technical Notes & Optimization

Troubleshooting

Troubleshooting low yield in [5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanol synthesis.

Welcome to the technical support guide for the synthesis of [5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanol. This document is designed for researchers, medicinal chemists, and drug development professionals who may encou...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of [5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanol. This document is designed for researchers, medicinal chemists, and drug development professionals who may encounter challenges in achieving optimal yields for this valuable isoxazole intermediate. We will explore the common synthetic pathways, dissect potential pitfalls, and provide validated, step-by-step protocols to guide you toward a successful outcome.

Overview of Synthetic Strategies

The synthesis of [5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanol, a 3,5-disubstituted isoxazole, is most efficiently approached via two primary routes. The choice of route often depends on the availability of starting materials and the specific challenges encountered in the laboratory.

  • Route A (Direct Approach): A 1,3-dipolar cycloaddition between an in situ generated nitrile oxide and propargyl alcohol. This is the most atom-economical and direct method.

  • Route B (Indirect Approach): A 1,3-dipolar cycloaddition using an alkyne with a masked hydroxyl group (e.g., an ester like ethyl propiolate), followed by a subsequent reduction step to unmask the methanol functionality.

The following diagram illustrates these two convergent pathways.

Synthetic_Pathways cluster_A Route A: Direct Approach cluster_B Route B: Indirect Approach A_Oxime 1,3-Benzodioxole-5- carbaldehyde Oxime A_NitrileOxide 1,3-Benzodioxole-5- carbonitrile Oxide (in situ) A_Oxime->A_NitrileOxide Oxidation (e.g., NCS/Base) A_Product [5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanol A_NitrileOxide->A_Product [3+2] Cycloaddition A_Alkyne Propargyl Alcohol A_Alkyne->A_Product [3+2] Cycloaddition B_Oxime 1,3-Benzodioxole-5- carbaldehyde Oxime B_NitrileOxide 1,3-Benzodioxole-5- carbonitrile Oxide (in situ) B_Oxime->B_NitrileOxide Oxidation (e.g., NCS/Base) B_Intermediate Ethyl 5-(1,3-Benzodioxol-5-yl)- isoxazole-3-carboxylate B_NitrileOxide->B_Intermediate [3+2] Cycloaddition B_Alkyne Ethyl Propiolate B_Alkyne->B_Intermediate [3+2] Cycloaddition B_Product [5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanol B_Intermediate->B_Product Reduction (e.g., LiAlH₄) Troubleshooting_Cycloaddition cluster_details Start Low Yield in Cycloaddition Step Check_Reagents 1. Verify Starting Material Integrity & Purity Start->Check_Reagents Check_NO_Gen 2. Optimize Nitrile Oxide (NO) Generation Check_Reagents->Check_NO_Gen Reagents OK Reagent_Details Action: • Recrystallize Oxime • Distill Alkyne • Use fresh, dry solvents Check_Reagents->Reagent_Details Check_Dimer 3. Minimize NO Dimerization Check_NO_Gen->Check_Dimer Generation OK NO_Gen_Details Action: • Screen bases (Et₃N, DIPEA) • Ensure oxidant (NCS, NaOCl) is fresh and active Check_NO_Gen->NO_Gen_Details Check_Conditions 4. Screen Reaction Conditions Check_Dimer->Check_Conditions Dimerization Addressed Dimer_Details Action: • Slow addition of base/oxidant • Use slight excess of alkyne • Lower reaction temperature Check_Dimer->Dimer_Details Success Yield Improved Check_Conditions->Success Conditions_Details Action: • Screen solvents (THF, DCM, MeCN) • Optimize temperature (-10°C to RT) • Monitor time course Check_Conditions->Conditions_Details

Optimization

Purification of [5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanol from crude reaction mixture.

Technical Support Center: Purification of [5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanol This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing challenge...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purification of [5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanol

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing challenges in the purification of [5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanol from crude reaction mixtures. The methodologies and troubleshooting advice are grounded in established chemical principles and practical laboratory experience to ensure you can achieve the desired purity for your downstream applications.

Understanding the Purification Challenge

The target molecule, [5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanol, possesses a moderately polar heterocyclic core (isoxazole), a polar primary alcohol (-CH₂OH), and a nonpolar benzodioxole moiety. This amphiphilic nature, combined with potential impurities from its synthesis, can make purification non-trivial. Common impurities may include unreacted starting materials, regioisomers with similar polarities, and byproducts from side reactions.[1][2]

The isoxazole ring itself can be sensitive to certain conditions. The N-O bond is relatively weak and may be susceptible to cleavage under strongly basic or reductive conditions, which must be considered during workup and purification.[1]

General Purification Workflow

The selection of a purification strategy depends directly on the initial purity of the crude material and the final purity required. The following workflow provides a logical decision-making process.

Purification_Workflow crude Crude Reaction Mixture analysis1 Initial Purity Analysis (TLC, ¹H NMR, LC-MS) crude->analysis1 column Flash Column Chromatography analysis1->column If multiple spots or oily product   recryst Recrystallization analysis1->recryst  If single major spot  & product is solid analysis2 Purity Check (TLC, NMR) column->analysis2 recryst->analysis2 prep_hplc Preparative HPLC (For >99.5% Purity) analysis2->prep_hplc Impurities Persist   pure_product Pure Product (>98%) analysis2->pure_product Purity Acceptable final_product High-Purity Product (>99.5%) prep_hplc->final_product

Caption: Decision workflow for purifying [5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanol.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the purification process in a direct question-and-answer format.

Q1: My crude product shows multiple spots on the TLC plate that are very close together. How can I improve separation via column chromatography?

A: This is a classic challenge indicating that the impurities have similar polarities to your target compound. Here are several strategies to improve separation:

  • Solvent System Optimization: The key is to find a solvent system that maximizes the difference in retention factors (ΔRf). Systematically screen different binary or even ternary solvent systems.[1] Good starting points for this molecule include gradients of ethyl acetate in hexanes or dichloromethane in methanol.

  • Use of Modifiers: If tailing is observed (common with compounds having alcohol and nitrogen functionalities), add a small amount of a modifier to the eluent.

    • For basic impurities: Add 0.1-1% triethylamine (Et₃N) to the mobile phase to neutralize acidic sites on the silica gel.

    • For acidic impurities: Add 0.1-1% acetic acid (AcOH) to improve peak shape.[1]

  • Change the Stationary Phase: If silica gel fails to provide adequate separation, consider alternative stationary phases.[1]

    • Alumina (Neutral, Basic, or Acidic): Alumina has different selectivity compared to silica and can be effective. Neutral alumina is a good first choice to avoid potential degradation.

    • Reverse-Phase Silica (C18): This is particularly useful if your impurities are significantly more or less polar than the product. Elution is done with polar solvents like acetonitrile/water or methanol/water.[3]

Q2: My product yield is low after column chromatography, and I suspect it's decomposing on the column. What could be the cause and solution?

A: Product decomposition on silica gel is often due to the acidic nature of the stationary phase, which can affect sensitive functional groups like the isoxazole ring.[1]

  • Causality: The Lewis acid sites on the silica surface can potentially catalyze the cleavage of the weak N-O bond in the isoxazole ring, especially with prolonged contact time.

  • Solutions:

    • Deactivate the Silica: Prepare a slurry of your silica gel in the chosen eluent and add 1% triethylamine. This neutralizes the most acidic sites.

    • Run the Column Faster: A higher flow rate reduces the residence time of your compound on the column, minimizing the opportunity for degradation.

    • Switch to Neutral Alumina: As mentioned above, neutral alumina is a less harsh alternative to silica gel.

    • Avoid Chlorinated Solvents: In some cases, residual acid in solvents like dichloromethane (DCM) can contribute to degradation. Ensure you are using high-purity, stabilized solvents.

Q3: The purified compound is an oil or amorphous solid, and I cannot get it to crystallize. What should I do?

A: Successful crystallization is a highly effective final purification step that depends on finding a solvent system where the compound is soluble when hot but sparingly soluble when cold.[1][4]

  • Systematic Solvent Screening: Use small vials to test the solubility of a few milligrams of your compound in a range of solvents. See the table below for suggestions.

  • Inducing Crystallization: If a good solvent is found but crystals don't form upon cooling, try these techniques:

    • Scratching: Gently scratch the inside of the vial with a glass rod just below the solvent surface to create nucleation sites.

    • Seeding: Add a tiny crystal from a previous successful batch, if available.

    • Anti-Solvent Addition: Dissolve the compound in a good solvent (e.g., ethyl acetate) and slowly add a poor solvent (e.g., hexanes) until the solution becomes faintly cloudy. Warm gently to clarify and then cool slowly.

Solvent/SystemPolarityRationale
Ethanol or MethanolHighThe hydroxyl group should aid solubility; often good for recrystallizing polar solids.[5]
IsopropanolMediumLess polar than ethanol; may provide the right solubility balance.
Ethyl Acetate / HexanesTunableA very common and effective system. Dissolve in hot EtOAc and add hexanes until cloudy, then cool.
Dichloromethane / PentaneTunableSimilar to EtOAc/Hexanes but for less polar compounds.
TolueneLowGood for dissolving aromatic compounds when hot.

Q4: What are the most probable impurities I should be looking for from a typical synthesis?

A: The impurities will depend on the synthetic route, but common possibilities include:

  • Unreacted Starting Materials: For example, if synthesized via a 1,3-dipolar cycloaddition, you might have residual 1,3-benzodioxole-5-carbaldehyde oxime or the alkyne precursor.[1][2]

  • Regioisomers: Cycloaddition reactions can sometimes produce a mixture of regioisomers which often have very similar polarities, making them difficult to separate.

  • Byproducts: Furoxans can sometimes form as byproducts during the synthesis of isoxazoles.[1]

  • Solvent Adducts: Residual high-boiling point solvents used in the reaction (e.g., DMF, DMSO) can be difficult to remove.

Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography

This is the most common method for purifying multi-gram quantities of the crude product.[1]

  • TLC Analysis: First, determine an appropriate solvent system using TLC. Aim for a product Rf of ~0.25-0.35 for good separation. A starting point is 30-50% Ethyl Acetate in Hexanes.

  • Column Packing:

    • Select a column of appropriate size (a good rule of thumb is a silica weight of 50-100 times the crude product weight).

    • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 10% EtOAc/Hexanes).

    • Pour the slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude product in a minimal amount of a strong solvent (e.g., Dichloromethane or Methanol).

    • Add a small amount of silica gel (2-3 times the weight of your crude product) to this solution.

    • Evaporate the solvent completely under reduced pressure to get a dry, free-flowing powder of your crude product adsorbed onto silica.

    • Carefully add this powder to the top of the packed column.

  • Elution:

    • Begin eluting with the low-polarity solvent system determined from your TLC analysis.

    • Gradually increase the polarity of the eluent (gradient elution). For example, start with 10% EtOAc/Hexanes, then move to 20%, 30%, 40%, etc.

    • Collect fractions and monitor them by TLC to identify which ones contain your pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.

Column_Chromatography cluster_column Silica Gel Column A Impurity 1 B Product A->B Separation based on polarity (C is most polar) C Impurity 2 B->C Separation based on polarity (C is most polar) start Crude Mixture (A+B+C) eluent Mobile Phase (Eluent) Flows Downwards eluent->start Applied to top

Caption: Principle of component separation in flash column chromatography.

Protocol 2: Recrystallization

This method is ideal for purifying solids that are already >90-95% pure to achieve excellent final purity.[4][5]

  • Solvent Selection: As described in the FAQ, find a suitable solvent or solvent pair where the compound has high solubility when hot and low solubility when cold.

  • Dissolution: Place the impure solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid. Swirl constantly.

  • Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal and boil for 2-3 minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration through a fluted filter paper to remove them. This must be done quickly to prevent premature crystallization.[2]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize yield.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing & Drying: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities. Dry the crystals under vacuum.

Protocol 3: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For achieving the highest levels of purity (>99.5%), often required for analytical standards or biological assays, preparative HPLC is the method of choice.[2]

  • Analytical Method Development: First, develop a separation method on an analytical HPLC system. A reverse-phase C18 column is common. Screen mobile phase gradients (e.g., water/acetonitrile or water/methanol, often with 0.1% formic acid or TFA as a modifier) to achieve baseline separation of the target peak from all impurities.

  • Scale-Up: Transfer the analytical method to a preparative HPLC system with a larger column of the same stationary phase. The flow rate and injection volume are scaled up accordingly.

  • Sample Preparation: Dissolve the partially purified product in the mobile phase or a compatible solvent. Filter the solution through a 0.45 µm syringe filter before injection to prevent column clogging.

  • Purification and Fraction Collection: Inject the sample onto the preparative system. Collect the eluent in fractions as the peaks are detected (typically by UV absorbance).

  • Solvent Removal: Combine the pure fractions containing the desired product and remove the solvent, typically by lyophilization (freeze-drying) or rotary evaporation, to yield the final, high-purity compound.

References

  • BenchChem. (2025).
  • Gollapalli, N. R., et al. (2015). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica, 7(6), 346-352.
  • ResearchGate. (2020).
  • SIELC Technologies. (n.d.). Separation of Isoxazole on Newcrom R1 HPLC column.
  • BenchChem. (2025). Application Notes and Protocols for the Purification of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine.

Sources

Troubleshooting

Technical Support Center: Solubility Enhancement for [5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanol

Welcome to the technical support center for [5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanol. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for [5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanol. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the aqueous solubility of this compound. We provide in-depth troubleshooting guides and frequently asked questions (FAQs) to support your experimental success.

I. Understanding the Challenge: Why is [5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanol Poorly Soluble?

The molecular structure of [5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanol presents a classic solubility challenge. The molecule contains a fused aromatic ring system (1,3-benzodioxole) and a heterocyclic isoxazole ring, both of which are largely hydrophobic in nature.[1][2][3] While the methanol group (-CH₂OH) and the nitrogen and oxygen atoms in the isoxazole ring introduce some polarity, the overall character of the molecule is dominated by its lipophilic components.[4] A calculated LogP value of 1.5626 further suggests a preference for lipid environments over aqueous ones.[5]

This inherent hydrophobicity means that dissolving the compound directly in aqueous buffers for biological assays or preclinical studies can be difficult, often leading to precipitation and inaccurate results. Over 40% of new chemical entities emerging from drug discovery programs exhibit poor aqueous solubility, making this a common hurdle in pharmaceutical development.[6][7][8]

II. Frequently Asked Questions (FAQs)

Q1: I have a new batch of [5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanol. What is the best initial approach to solubilize it for an in vitro assay?

A1: For initial screening, creating a high-concentration stock solution in an organic solvent is the most common and effective starting point.

  • Recommended Solvent: Dimethyl sulfoxide (DMSO) is an excellent choice due to its high solubilizing power for a wide range of organic molecules.

  • Protocol:

    • Prepare a 10 mM or 20 mM stock solution of your compound in 100% DMSO.

    • Ensure complete dissolution by gentle vortexing or sonication.

    • For your aqueous working solution, perform a serial dilution of the DMSO stock into your final assay buffer. It is critical to maintain a low final concentration of DMSO (typically <0.5%) in your assay to avoid solvent-induced artifacts or toxicity.[9]

Q2: My compound precipitates out of solution when I dilute my DMSO stock into my aqueous buffer. What's happening and what should I do?

A2: This is a classic sign that the aqueous solubility limit of your compound has been exceeded. The buffer is acting as an "antisolvent."[10] The abrupt change in solvent polarity from DMSO to water causes the compound to crash out.

To address this, you need to employ a solubility enhancement technique. The choice of technique depends on the requirements of your experiment (e.g., route of administration, required concentration, acceptable excipients). The following sections provide a detailed troubleshooting guide.

Q3: Can I use pH modification to improve the solubility of this compound?

A3: Possibly, but its effectiveness may be limited. The molecule possesses a hydroxyl (-OH) group, which is very weakly acidic, and nitrogen in the isoxazole ring, which is weakly basic. Adjusting the pH might slightly alter the ionization state of the molecule, which can influence solubility.[11][12] However, without a strongly ionizable group, large shifts in solubility with pH are not expected. Some isoxazole rings can be unstable and open under basic pH conditions, especially with elevated temperatures, so this approach should be validated carefully.[13]

III. Troubleshooting Guide: Step-by-Step Protocols for Solubility Enhancement

This section provides detailed protocols for common solubility challenges. We will explore four primary strategies: co-solvents, cyclodextrin complexation, and advanced formulations like nanoparticles and liposomes.

Decision-Making Workflow for Solubility Enhancement

Before diving into specific protocols, use the following workflow to guide your selection of the most appropriate technique.

G cluster_0 Initial Problem cluster_1 Strategy Selection cluster_2 Recommended Action start Compound precipitates in aqueous buffer cosolvent Need quick solution for in vitro assay? start->cosolvent Yes cyclodextrin Require stable formulation & removal of organic solvent? start->cyclodextrin No protocol1 Use Co-Solvent Method cosolvent->protocol1 advanced Need high drug loading or in vivo delivery? cyclodextrin->advanced No protocol2 Use Cyclodextrin Complexation cyclodextrin->protocol2 Yes protocol3 Consider Nanoparticles or Liposomes advanced->protocol3

Caption: Decision workflow for selecting a solubility enhancement method.

Method 1: Co-Solvent Systems

Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent system, thereby increasing the solubility of hydrophobic compounds.[9][14][15] This is often the simplest and quickest method for in vitro applications.

Issue: Compound precipitates from DMSO stock upon dilution in buffer.

Protocol:

  • Select a Co-solvent: Common, biocompatible co-solvents include polyethylene glycol 400 (PEG 400), propylene glycol (PG), and ethanol.[16]

  • Prepare the Stock Solution:

    • Dissolve [5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanol in your chosen co-solvent (e.g., PEG 400) to create a primary stock solution (e.g., 20 mg/mL).

    • Alternatively, create a mixed-solvent stock. For example, dissolve the compound in a 1:1 mixture of DMSO and PEG 400.

  • Dilute into Aqueous Buffer: Slowly add the co-solvent stock solution to your aqueous buffer while vortexing. The presence of the co-solvent in the final solution will help maintain the compound's solubility.

  • Optimization: The required percentage of co-solvent will depend on the final desired concentration of your compound. Start with a low percentage (e.g., 5% v/v) and increase as needed. Be mindful that high concentrations of co-solvents can affect biological systems.

Data Presentation: Expected Solubility Enhancement with Co-solvents

Co-Solvent System (in Water)Expected Fold Increase in Solubility (General)Notes
5% Ethanol2-5 foldMay not be sufficient for highly insoluble compounds.[15]
10% Propylene Glycol5-50 foldA versatile and commonly used co-solvent.[16]
20% PEG 40050-500 foldHighly effective for many nonpolar solutes.[16]

Note: These are general estimates. Actual solubility increases must be determined empirically for [5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanol.

Method 2: Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble "guest" molecules, like our compound, forming inclusion complexes that have greatly enhanced aqueous solubility.[7][17][18][19] This method is excellent for creating stable aqueous formulations with low levels of organic solvents.

Issue: Need a stable, primarily aqueous solution for cell culture or animal studies where organic solvents are undesirable.

Protocol:

  • Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutyl-ether-β-CD (SBE-β-CD) are highly recommended due to their high water solubility and safety profiles.[18]

  • Prepare the Cyclodextrin Solution: Prepare a solution of HP-β-CD in water or your desired buffer (e.g., 20-40% w/v).

  • Form the Inclusion Complex:

    • Add an excess of [5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanol powder to the cyclodextrin solution. The hydrophobic benzodioxole and isoxazole moieties of your compound will partition into the cyclodextrin's nonpolar cavity.[20]

    • Stir or sonicate the mixture at room temperature for 24-48 hours to allow for complete complexation.

  • Isolate the Solubilized Fraction:

    • Centrifuge the suspension at high speed (e.g., 10,000 x g) to pellet the un-complexed, excess compound.

    • Carefully collect the supernatant. This solution contains the water-soluble drug-cyclodextrin inclusion complex.

    • Filter the supernatant through a 0.22 µm filter for sterilization and to remove any remaining particulates.

  • Quantify Concentration: Determine the concentration of your compound in the final solution using a validated analytical method (e.g., HPLC-UV).

Method 3: Advanced Formulations - Nanoparticles and Liposomes

For applications requiring high drug loading, improved bioavailability for in vivo studies, or targeted delivery, formulating the compound into nanoparticles or liposomes is a powerful strategy.[6][10][21]

A. Nanosuspensions

This approach involves reducing the particle size of the drug to the nanometer range, which dramatically increases the surface area-to-volume ratio, leading to a higher dissolution rate.[10][22]

Issue: Need to prepare a high-concentration oral or parenteral formulation for preclinical animal studies.

Experimental Workflow: Nanosuspension via Antisolvent Precipitation

G A 1. Dissolve compound in organic solvent (e.g., acetone) C 3. Inject organic phase into aqueous phase under high shear A->C B 2. Prepare aqueous phase with stabilizer (e.g., Poloxamer 188) B->C D 4. Rapid precipitation of nanoparticles C->D E 5. Evaporate organic solvent D->E F 6. Result: Stable aqueous nanosuspension E->F

Caption: Workflow for preparing a nanosuspension.

B. Liposomal Encapsulation

Liposomes are vesicles composed of a lipid bilayer that can encapsulate drugs. Hydrophobic compounds like [5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanol are incorporated into the lipid bilayer itself.[23][24][25]

Issue: Need to improve the pharmacokinetic profile and reduce potential toxicity for intravenous administration.

Protocol: Thin-Film Hydration Method for Liposome Formulation

  • Lipid Film Formation:

    • Dissolve [5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanol and lipids (e.g., DSPC and cholesterol) in an organic solvent like chloroform in a round-bottom flask.[26]

    • Remove the organic solvent using a rotary evaporator to form a thin, dry film on the flask wall.

  • Hydration:

    • Hydrate the film with an aqueous buffer (e.g., PBS) by vortexing or sonicating. This will cause the lipids to self-assemble into multilamellar vesicles (MLVs), entrapping the drug within the bilayers.[26]

  • Size Reduction:

    • To achieve a uniform size distribution suitable for injection, extrude the MLV suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm). This process creates small, unilamellar vesicles (SUVs).

  • Purification: Remove any unencapsulated drug via dialysis or size exclusion chromatography.

IV. Summary and Final Recommendations

The poor aqueous solubility of [5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanol is a significant but surmountable challenge. The optimal strategy depends entirely on your experimental context.

  • For rapid in vitro screening , the co-solvent approach is most efficient.

  • For cell-based assays or in vivo studies requiring low organic solvent content, cyclodextrin complexation is a superior choice.

  • For advanced applications , such as improving oral bioavailability or developing parenteral dosage forms, nanoparticle and liposome formulations offer the most robust solutions.[8][27]

Always validate that your chosen formulation method and excipients do not interfere with your experimental assay. We recommend starting with the simplest method that meets your needs and progressing to more complex formulations as your research advances.

References

  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019). Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16. Available at: [Link]

  • Merisko-Liversidge, E., & Liversidge, G. G. (2008). Drug nanoparticles: formulating poorly water-soluble compounds. Toxicologic Pathology, 36(1), 43-48. Available at: [Link]

  • Gidwani, B., & Vyas, A. (2022). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Molecules, 27(19), 6489. Available at: [Link]

  • Carneiro, S. B., Duarte, F. Í., Heimfarth, L., Siqueira, J. R., de Souza, A. C. B., Quintans, J. S. S., & de Souza, L. C. (2019). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Polymers, 11(11), 1839. Available at: [Link]

  • Thakuria, R., Das, G., & Medhi, C. (2013). Techniques for solubility enhancement of poorly soluble drugs: An overview. Asian Journal of Pharmaceutical and Clinical Research, 6(3), 1-8. Available at: [Link]

  • Uhlemann, M., & Haefeli, W. E. (2000). Liposome formulations of hydrophobic drugs. Methods in Enzymology, 313, 303-311. Available at: [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Available at: [Link]

  • Gao, L., Liu, G., & Ma, J. (2011). Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory. Current Nanoscience, 7(5), 737-745. Available at: [Link]

  • Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Available at: [Link]

  • Recent Advances In The Development Of Nanoparticles In Enhancement Of Solubility Of Poorly Soluble Drugs. (n.d.). World Journal of Pharmaceutical Research. Available at: [Link]

  • Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2021). Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences, 5(2), 038-050. Available at: [Link]

  • Paun, S., & Gâz, A. (2022). Nanocrystals of Poorly Soluble Drugs: Drug Bioavailability and Physicochemical Stability. Pharmaceutics, 14(11), 2419. Available at: [Link]

  • Mourtas, S., Lazarou, D., & Markoutsa, E. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 15(3), 809. Available at: [Link]

  • Merisko-Liversidge, E., & Liversidge, G. G. (2011). Drug Nanoparticles: Formulating Poorly Water-Soluble Compounds. ResearchGate. Available at: [Link]

  • Mura, P. (2015). New chromatographic insights on drug:cyclodextrin inclusion complexes and their potential use in drug delivery. Journal of Pharmaceutical and Biomedical Analysis, 113, 196-205. Available at: [Link]

  • Mura, P. (2022). Cyclodextrin Inclusion Complexes with Antibiotics and Antibacterial Agents as Drug-Delivery Systems—A Pharmaceutical Perspective. Pharmaceutics, 14(2), 241. Available at: [Link]

  • Solubility of Things. (n.d.). Isoxazole. Available at: [Link]

  • Lipophilicity and water solubility of Isoxazole derivatives computed by... (n.d.). ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Cosolvent. Available at: [Link]

  • Helix Biotech. (2024). The Role of Liposomes in Delivering Hydrophilic vs. Hydrophobic Drugs. Available at: [Link]

  • Liposome Encapsulation Protocols for Hydrophilic and Hydrophobic Drugs. (n.d.). JoVE. Available at: [Link]

  • Solubility of Things. (n.d.). 1,3-benzodioxole. Available at: [Link]

  • Uhlemann, M., & Haefeli, W. E. (2000). Liposome Formulations of Hydrophobic Drugs. Springer Nature Experiments. Available at: [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Available at: [Link]

  • (PDF) Liposome Formulations of Hydrophobic Drugs. (n.d.). ResearchGate. Available at: [Link]

  • Grokipedia. (n.d.). 1,3-Benzodioxole. Available at: [Link]

  • Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. (2020). YouTube. Available at: [Link]

  • Co-solvent: Significance and symbolism. (n.d.). Synonym.tech. Available at: [Link]

  • Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. (n.d.). IJCRT.org. Available at: [Link]

  • Millard, J. W., Alvarez-Núñez, F. A., & Yalkowsky, S. H. (2002). Solubilization by cosolvents. Establishing useful constants for the log-linear model. Pharmaceutical Development and Technology, 7(3), 323-330. Available at: [Link]

  • (PDF) Theoretical-study-of-Isoxazoles-and-their-derivatives. (2020). ResearchGate. Available at: [Link]

  • The synthetic and therapeutic expedition of isoxazole and its analogs. (2021). Future Journal of Pharmaceutical Sciences, 7, 12. Available at: [Link]

  • Drug Formulation Development: Quick Reference Guide. (2022). Ascendia Pharma. Available at: [Link]

  • Step-by-Step Drug Formulation Development Guide [Turn-Key Timeline]. (n.d.). Laboratorios Rubió. Available at: [Link]

  • Drug Formulation Development and Clinical Trials: A Quick Guide for Biotech Companies. (2020). Sofpromed. Available at: [Link]

  • pH and temperature stability of the isoxazole ring in leflunomide... (n.d.). ResearchGate. Available at: [Link]

  • GUIDELINE FOR SUBMITTING SUPPORTING DOCUMENTATION IN DRUG APPLICATIONS FOR THE MANUFACTURE OF DRUG PRODUCTS February 1987. (1987). FDA. Available at: [Link]

  • 1,3-Benzodioxole. (n.d.). Wikipedia. Available at: [Link]

  • Isoxazole. (n.d.). Wikipedia. Available at: [Link]

  • (PDF) Study of pH-dependent drugs solubility in water. (2014). ResearchGate. Available at: [Link]

  • Accuracy of calculated pH-dependent aqueous drug solubility. (n.d.). ResearchGate. Available at: [Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for 3,5-Disubstituted Isoxazole Synthesis

Welcome to the technical support center for isoxazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists actively working with these privileged heterocyclic scaffold...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for isoxazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists actively working with these privileged heterocyclic scaffolds. Isoxazoles are cornerstone structures in numerous FDA-approved drugs and are critical building blocks in modern drug discovery.[1][2][3] This resource provides in-depth, experience-driven answers to common (and uncommon) challenges encountered during the synthesis of 3,5-disubstituted isoxazoles, focusing on causality to empower you to rationalize and optimize your experimental designs.

Two principal pathways dominate the synthesis of this scaffold: the [3+2] cycloaddition of a nitrile oxide with an alkyne, and the cyclocondensation of a 1,3-dicarbonyl compound with hydroxylamine.[4][5][6] This guide will address critical questions related to both methodologies.

Troubleshooting & Frequently Asked Questions (FAQs)

This section is structured to address the most pressing issues you may face at the bench.

Category 1: Low Reaction Yield & Incomplete Conversion

Low product yield is one of the most frequent challenges. The root cause often lies in the stability of intermediates, suboptimal reaction parameters, or incomplete conversion of starting materials.

Q1: My 1,3-dipolar cycloaddition reaction is giving a low yield. What are the primary factors to investigate?

Answer: Low yields in this cornerstone reaction are typically traced back to one critical issue: the inherent instability of the nitrile oxide intermediate.[7] This highly reactive 1,3-dipole is prone to rapid dimerization to form a stable furoxan (1,2,5-oxadiazole-2-oxide) byproduct, which competes directly with your desired cycloaddition.[7][8][9][10][11]

Your primary goal is to ensure the nitrile oxide is "trapped" by the alkyne (the dipolarophile) as quickly as it is generated.[7]

Here is a logical workflow for troubleshooting:

G start Low Yield Observed check_precursor Verify Nitrile Oxide Precursor Quality (Aldoxime, Hydroximoyl Chloride) start->check_precursor in_situ Optimize In Situ Generation check_precursor->in_situ Precursor is pure stoichiometry Adjust Reactant Stoichiometry in_situ->stoichiometry Slow addition implemented conditions Screen Reaction Conditions (Solvent, Base, Temp.) in_situ->conditions stoichiometry->conditions Excess dipolarophile used stoichiometry->conditions purification Review Workup & Purification conditions->purification Parameters optimized success Improved Yield purification->success Product stable

Caption: A decision-making flowchart for troubleshooting low yields.

Actionable Steps:

  • Prioritize In Situ Generation: Never isolate the nitrile oxide unless absolutely necessary. Generate it slowly in the presence of the alkyne. This can be achieved by the slow, syringe-pump addition of a reagent that unmasks the nitrile oxide (e.g., a base for a hydroximoyl chloride precursor, or an oxidant for an aldoxime precursor).[8][12]

  • Check Your Precursor: The most common methods for generating nitrile oxides are the oxidation of aldoximes or the dehydrohalogenation of hydroximoyl chlorides.[13] Ensure your aldoxime or chloride precursor is pure and dry.

  • Optimize Stoichiometry: Use a slight excess (1.2–1.5 equivalents) of the alkyne (dipolarophile) to maximize the probability of trapping the transient nitrile oxide.[14]

  • Re-evaluate Your Base/Oxidant:

    • For Hydroximoyl Chlorides: Use a non-nucleophilic base. Organic bases like triethylamine (Et3N) are common, but inorganic bases like sodium carbonate (Na2CO3) or cesium carbonate can also be effective, particularly in solvent-free or mechanochemical conditions.[14][15]

    • For Aldoximes: A variety of oxidants can be used. N-Chlorosuccinimide (NCS), sodium hypochlorite (bleach), and Oxone are popular choices.[1][13][16] The combination of NaCl and Oxone is a particularly "green" and efficient system for generating nitrile oxides from both aromatic and aliphatic aldoximes.[13][17]

Q2: My condensation reaction between a 1,3-dicarbonyl and hydroxylamine is stalling. How can I drive it to completion?

Answer: This classic route to isoxazoles relies on the initial formation of a mono-oxime intermediate, followed by intramolecular cyclization and dehydration.[1] Stalling often points to an unfavorable equilibrium or issues with the cyclization step.

Key Factors to Investigate:

  • pH Control: The reaction pH is critical. The initial oximation is typically favored under slightly acidic to neutral conditions, which protonates the carbonyl, making it more electrophilic for the attack by hydroxylamine. The subsequent cyclization can be influenced by either acid or base. A common approach is to use hydroxylamine hydrochloride with a base like sodium acetate, which creates an acetic acid buffer in situ.

  • Solvent Choice: Protic solvents like ethanol are standard as they facilitate proton transfer.[1] However, if solubility is an issue, or if the equilibrium is unfavorable, consider switching to a higher-boiling-point solvent (e.g., acetic acid) and using a Dean-Stark apparatus to remove water and drive the reaction forward.[4]

  • Substrate Tautomers: Remember that your 1,3-dicarbonyl exists as a mixture of keto and enol tautomers. This can affect reactivity. In some cases, converting the dicarbonyl to a more reactive derivative, like a β-enamino diketone, can provide better control and yield.[8]

Category 2: Purity, Side Products, and Regioselectivity

Controlling the formation of isomers and byproducts is essential for simplifying purification and maximizing the yield of the desired compound.

Q3: I'm seeing a significant amount of a furoxan byproduct. How can I prevent the dimerization of my nitrile oxide?

Answer: As mentioned, furoxan formation is the most common side reaction in 1,3-dipolar cycloadditions.[7] It is the result of the nitrile oxide dipole reacting with itself instead of with your alkyne dipolarophile.[9][10] The mechanism is thought to proceed stepwise through a dinitrosoalkene diradical intermediate.[9][10]

Strategies to Minimize Dimerization:

  • Concentration is Key: The rate of dimerization is second-order with respect to the nitrile oxide concentration. Therefore, keeping the instantaneous concentration of the nitrile oxide as low as possible is the most effective strategy.

    • Slow Addition: Generate the nitrile oxide in situ via the slow addition of your base or oxidant over several hours.[8]

    • High Dilution: Running the reaction at a lower overall concentration can also disfavor the bimolecular dimerization pathway.

  • Increase Dipolarophile Concentration: Use an excess of the alkyne (1.5 to 2.0 equivalents) to increase the statistical probability of the desired cycloaddition over dimerization.[14]

  • Temperature Control: While counterintuitive, slightly elevated temperatures can sometimes favor the desired cycloaddition, which may have a higher activation energy than the dimerization pathway. However, excessively high temperatures can promote decomposition.[5] An optimal temperature must be found empirically, typically in the range of room temperature to 80 °C.

Q4: My reaction is producing a mixture of 3,5- and 3,4-disubstituted isoxazole regioisomers. How can I improve selectivity?

Answer: The formation of regioisomers is a frequent and significant challenge, particularly when using unsymmetrical reactants.[8][18] Regioselectivity in 1,3-dipolar cycloadditions is governed by a complex interplay of steric and electronic factors, dictated by Frontier Molecular Orbital (FMO) theory.

G cluster_0 Reaction Pathway reactants Unsymmetrical Alkyne + Nitrile Oxide path_a Pathway A (HOMO(Dipole) - LUMO(Dipolarophile)) reactants->path_a Favored (Smaller energy gap) path_b Pathway B (LUMO(Dipole) - HOMO(Dipolarophile)) reactants->path_b Disfavored (Larger energy gap) product_35 3,5-disubstituted Isoxazole (Major Product) path_a->product_35 product_34 3,4-disubstituted Isoxazole (Minor Product) path_b->product_34

Caption: FMO control of regioselectivity in isoxazole synthesis.

Strategies for Controlling Regioselectivity:

  • Electronic Control: The regioselectivity is often determined by the best overlap between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.

    • For terminal alkynes, the reaction with most nitrile oxides is highly regioselective, yielding the 3,5-disubstituted isomer almost exclusively.[17][19] This is because the largest orbital coefficient on the alkyne's HOMO is on the substituted carbon, while the largest coefficient on the LUMO is on the terminal carbon.

    • Electron-withdrawing groups on the alkyne can accelerate the reaction and enhance selectivity. Conversely, electron-donating groups on the nitrile oxide can also influence the outcome.[20][21]

  • Catalysis: The use of a catalyst is one of the most powerful methods to enforce regioselectivity.

    • Copper(I) Catalysis: For terminal alkynes, copper(I) catalysis (e.g., from CuI or CuSO₄/sodium ascorbate) is the gold standard for reliably producing the 3,5-disubstituted isomer.[19]

    • Lewis Acids: In the cyclocondensation of β-enamino diketones, a Lewis acid like BF₃·OEt₂ can be used to tune the reaction to selectively produce 3,4-disubstituted isoxazoles.[19]

  • Solvent Polarity: The polarity of the solvent can subtly influence the transition state energies of the two possible regioisomeric pathways. Experimenting with a range of solvents from nonpolar (e.g., toluene) to polar aprotic (e.g., acetonitrile, DMF) is a valid optimization strategy.[8]

Category 3: Reaction Conditions & Reagents

The right choice of solvent, base, and energy source can dramatically impact reaction time, yield, and overall process efficiency.

Q5: How do I choose the optimal solvent and base for my synthesis?

Answer: The ideal solvent and base are highly substrate-dependent, but general principles can guide your selection.

Solvent Selection: The solvent must first dissolve your reactants. Beyond that, its polarity can influence reaction rates and selectivity.

  • For 1,3-Dipolar Cycloadditions: Aprotic solvents are generally preferred. Acetonitrile (MeCN), tetrahydrofuran (THF), and dioxane are excellent starting points.[15] In recent years, "green" solvents like water, ethanol-water mixtures, and deep eutectic solvents (DES) have been shown to be highly effective, especially when paired with alternative energy sources like ultrasound.[22][23]

  • For Condensation Reactions: Protic solvents like ethanol or acetic acid are standard choices as they can participate in the necessary proton transfers.[1]

SolventPolarity IndexTypical Use CaseNotes
Toluene2.4Nonpolar conditions, high temperatureCan be used with a Dean-Stark trap to remove H₂O.
Dichloromethane3.1General purpose, room temperatureVolatile, easy to remove.
Tetrahydrofuran (THF)4.0General purpose, good for in situ generationCan form peroxides; use freshly distilled or inhibitor-free.
Acetonitrile (MeCN)5.8Often provides excellent yields in cycloadditions.[15]Polar aprotic, good dissolving power.
Ethanol (EtOH)4.3Standard for condensation reactions.Protic, can act as a proton source/sink.
Water / EtOH-H₂O10.2"Green" synthesis, especially with ultrasound.[24]Environmentally friendly, can accelerate some cycloadditions.

Base Selection: The base's role is typically to deprotonate a precursor (like a hydroximoyl chloride) or to neutralize an acid byproduct.

  • Organic Bases (e.g., Triethylamine, DBU): These are soluble in organic solvents and are non-nucleophilic, which is crucial for preventing side reactions with your electrophilic centers. They are a standard choice for generating nitrile oxides from hydroximoyl chlorides.[25]

  • Inorganic Bases (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃): These are often used in heterogeneous mixtures or in polar solvents. They are inexpensive and easy to remove during workup. Sodium carbonate has proven effective in mechanochemical (ball-milling) syntheses.[14]

Q6: Are there alternatives to conventional heating? What are the advantages of microwave or ultrasound irradiation?

Answer: Yes, alternative energy sources can offer significant advantages over a standard heated oil bath.

  • Ultrasound Irradiation: Sonication promotes reactions through acoustic cavitation—the formation, growth, and implosion of microscopic bubbles. This creates localized hot spots with extremely high temperatures and pressures, dramatically accelerating reaction rates even when the bulk temperature of the reaction is low.[20][24] This often leads to shorter reaction times (minutes instead of hours), higher yields, and can be performed under milder overall conditions.[15][20]

  • Microwave Irradiation: Microwave heating directly and efficiently excites polar molecules in the reaction mixture, leading to rapid and uniform heating.[8] This can slash reaction times and often improves yields by minimizing the time available for side reactions or product decomposition to occur.[1][4]

Both techniques are considered "green chemistry" approaches as they reduce energy consumption and reaction times.[24]

Appendix: Example Experimental Protocol

Protocol: Ultrasound-Assisted, One-Pot Synthesis of a 3,5-Disubstituted Isoxazole

This protocol is a representative example of a modern, efficient synthesis utilizing the in situ generation of a nitrile oxide from an aldoxime, based on procedures found in the literature.[20]

Materials:

  • Aromatic Aldehyde (1.0 mmol)

  • Hydroxylamine Hydrochloride (1.2 mmol)

  • Propargyl Alcohol (alkyne, 1.1 mmol)

  • N-Chlorosuccinimide (NCS) (1.1 mmol)

  • Triethylamine (Et₃N) (2.5 mmol)

  • Dimethylformamide (DMF) (5 mL)

  • Ultrasonic bath or probe sonicator (e.g., 250 W, 25 kHz)

Procedure:

  • Oxime Formation: In a 25 mL round-bottom flask, combine the aromatic aldehyde (1.0 mmol) and hydroxylamine hydrochloride (1.2 mmol) in DMF (2 mL). Add triethylamine (1.2 mmol) dropwise. Stir the mixture at room temperature for 30 minutes to form the corresponding aldoxime in situ.

  • Nitrile Oxide Generation & Cycloaddition: To the flask containing the aldoxime solution, add the propargyl alcohol (1.1 mmol) and an additional portion of triethylamine (1.3 mmol).

  • Place the flask in an ultrasonic bath. While irradiating, add N-chlorosuccinimide (1.1 mmol) portion-wise over 15 minutes. Caution: The reaction may be exothermic. Maintain the bulk temperature of the bath at or below 40 °C.

  • Reaction Monitoring: Continue sonication for an additional 30-60 minutes after the NCS addition is complete. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldoxime spot has been consumed.

  • Workup: Once the reaction is complete, pour the mixture into ice-water (50 mL) and extract with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure 3,5-disubstituted isoxazole.

References

  • PubMed. Dimerizations of Nitrile Oxides to Furoxans Are Stepwise via Dinitrosoalkene Diradicals: A Density Functional Theory Study. J Am Chem Soc. 2003;125(50):15420-5. Available from: [Link]

  • RSC Publishing. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Adv. 2021;11(52):32884-32911. Available from: [Link]

  • Taylor & Francis Online. [3 + 2] Cycloaddition reactions of nitrile oxides generated in situ from aldoximes with alkenes and alkynes under ball-milling conditions. Phosphorus, Sulfur, and Silicon and the Related Elements. 2022;197(9):871-876. Available from: [Link]

  • ResearchGate. Dimerizations of Nitrile Oxides to Furoxans Are Stepwise via Dinitrosoalkene Diradicals: A Density Functional Theory Study. Available from: [Link]

  • Organic Chemistry Portal. Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition. Org. Lett. 2011;13(11):2966-2969. Available from: [Link]

  • NIH National Center for Biotechnology Information. Mechanochemical Dimerization of Aldoximes to Furoxans. Molecules. 2022;27(8):2565. Available from: [Link]

  • RSC Publishing. Dimerisation of nitrile oxides: a quantum-chemical study. Phys. Chem. Chem. Phys. 2014;16(18):8488-500. Available from: [Link]

  • ACS Publications. In Situ Generation of Nitrile Oxides from NaCl–Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition. Org. Lett. 2019;21(1):219-222. Available from: [Link]

  • ACS Publications. In Situ Generation of Nitrile Oxides from NaCl–Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition. Available from: [Link]

  • MDPI. Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. Molecules. 2022;27(19):6619. Available from: [Link]

  • NanoBioLetters. Construction of Isoxazole ring: An Overview. Available from: [Link]

  • NIH National Center for Biotechnology Information. Regioselectivity of 1,3-dipolar cycloadditions and antimicrobial activity of isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-diones, pyrazolo[3,4-d]pyridazines and pyrazolo[1,5-a]pyrimidines. Springerplus. 2016;5(1):422. Available from: [Link]

  • RSC Publishing. Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. Org. Biomol. Chem. 2024;22(16):3141-3146. Available from: [Link]

  • NIH National Center for Biotechnology Information. Advances in isoxazole chemistry and their role in drug discovery. RSC Med Chem. 2024;15(3):525-549. Available from: [Link]

  • MDPI. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules. 2024;29(9):2125. Available from: [Link]

  • ACS Publications. Catalyst-Free Formation of Nitrile Oxides and Their Further Transformations to Diverse Heterocycles. Org. Lett. 2021;23(3):925-929. Available from: [Link]

  • NIH National Center for Biotechnology Information. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. RSC Adv. 2022;12(1):15-22. Available from: [Link]

  • RSC Publishing. Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. Available from: [Link]

  • MDPI. Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Organics. 2024;5(1):19-32. Available from: [Link]

  • ResearchGate. Synthesis of 3,5-disubstituted isoxazole. Available from: [Link]

  • MDPI. Synthesis of Fused Isoxazoles: A Comprehensive Review. Eng. Proc. 2024;59(1):222. Available from: [Link]

  • NIH National Center for Biotechnology Information. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules. 2024;29(9):2125. Available from: [Link]

  • ACS Publications. Sustainable Continuous Synthesis of 3,5-Disubstituted Isoxazoles: Development of an Integrated Reaction–Separation–Recovery System for Deep Eutectic Solvents. ACS Sustainable Chem. Eng. 2024;12(18):7230-7237. Available from: [Link]

  • NIH National Center for Biotechnology Information. The synthetic and therapeutic expedition of isoxazole and its analogs. Beni-Suef Univ J Basic Appl Sci. 2018;7(4):460-469. Available from: [Link]

  • ACS Publications. Synthesis of 3,5-Disubstituted Isoxazoles via Cope-Type Hydroamination of 1,3-Dialkynes. Org. Lett. 2015;17(19):4782-4785. Available from: [Link]

  • Reddit. Isoxazole synthesis. Available from: [Link]

  • MDPI. Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents. Catalysts. 2022;12(11):1359. Available from: [Link]

  • ResearchGate. The recent progress of isoxazole in medicinal chemistry. Available from: [Link]

  • ResearchGate. Steric control of the regioselectivity of the 1,3-dipolar cycloaddition reaction of dipolarophile 4a and nitrile oxide 5a. Available from: [Link]

  • ACS Publications. Regioselectivity associated with the 1,3-dipolar cycloaddition of nitrones with electron-deficient dipolarophiles. J. Org. Chem. 2002;67(15):5349-5351. Available from: [Link]

  • ResearchGate. Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition. Available from: [Link]

  • NIH National Center for Biotechnology Information. Lewis acid-promoted direct synthesis of isoxazole derivatives. Results Chem. 2023;5:100891. Available from: [Link]

  • ACS Publications. Synthesis of 3,5-Disubstituted Isoxazoles and Isoxazolines in Deep Eutectic Solvents. ACS Sustainable Chem. Eng. 2018;6(1):1277-1283. Available from: [Link]

  • ResearchGate. Recent Advances on the Synthesis and Reactivity of Isoxazoles. Available from: [Link]

  • Wikipedia. Isoxazole. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: [5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanol Solution Stability Guide

Here is the technical support center with troubleshooting guides and FAQs. Introduction: The Challenge of Stability Welcome to the technical support guide for [5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanol.

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center with troubleshooting guides and FAQs.

Introduction: The Challenge of Stability

Welcome to the technical support guide for [5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanol. This molecule is a valuable building block in medicinal chemistry and drug development, frequently utilized in the synthesis of novel therapeutic agents. However, its unique chemical architecture, incorporating an isoxazole ring, a benzylic alcohol, and a benzodioxole moiety, presents specific stability challenges when handled in solution. Degradation not only results in the loss of active compound but can also introduce impurities that may confound experimental results or pose safety risks.

This guide is designed for researchers, chemists, and drug development professionals. It provides an in-depth understanding of the compound's potential degradation pathways and offers practical, field-tested strategies and protocols to mitigate instability, ensuring the integrity and reproducibility of your experiments.

Molecular Vulnerabilities: Understanding the Degradation Pathways

The structure of [5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanol contains three key functional groups, each with its own susceptibility to degradation. Understanding these vulnerabilities is the first step toward prevention.

  • The Isoxazole Ring: This five-membered heterocycle is sensitive to both pH extremes and ultraviolet light. Acidic or basic conditions can catalyze hydrolytic cleavage of the ring, while UV exposure can induce photochemical reactions, leading to ring-opening or rearrangement.[1][2]

  • The Benzylic Alcohol: The hydroxyl group is attached to a carbon adjacent to an aromatic system (the isoxazole ring), classifying it as a benzylic alcohol. This position is highly susceptible to oxidation.[3] Mild oxidation can convert the alcohol to the corresponding aldehyde, while stronger conditions can lead to the formation of a carboxylic acid.[4] This process can be initiated by atmospheric oxygen (autoxidation), transition metal contaminants, or exposure to light.[5][6] The resonance stabilization of benzylic radical or cationic intermediates makes this position particularly reactive.[3][7]

  • The Benzodioxole Moiety: While generally more stable, the methylenedioxy bridge can be sensitive to strong acidic conditions, which may cause it to open.

These degradation pathways are not mutually exclusive and can be accelerated by common laboratory conditions such as elevated temperature, the presence of oxidizing agents, and exposure to light.[8][9]

G cluster_oxidation Oxidation (O₂, Peroxides, Light) cluster_photolysis Photolysis (UV Light) cluster_hydrolysis Hydrolysis (Acid/Base) parent [5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanol (Parent Compound) aldehyde Corresponding Aldehyde parent->aldehyde Oxidative Stress photo_degradants Isoxazole Ring-Opened & Rearranged Products parent->photo_degradants Light Stress hydrolysis_products Ring-Opened Products parent->hydrolysis_products pH Stress acid Corresponding Carboxylic Acid aldehyde->acid Further Oxidation

Caption: Key degradation pathways for [5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanol.

Technical FAQs & Troubleshooting Guide

This section addresses common issues encountered during the handling and storage of [5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanol solutions.

Q1: My solution of the compound has turned yellow/brown. What is causing the discoloration?

A: Discoloration is a common indicator of degradation. The most likely cause is the oxidation of the benzylic alcohol to the corresponding aldehyde or other conjugated species. This process is often accelerated by exposure to air (oxygen) and ambient light.

  • Causality: The benzylic position is prone to oxidation, which can create new chromophores (light-absorbing groups), leading to a colored solution.[3][4]

  • Troubleshooting Steps:

    • Immediately protect the solution from light by switching to an amber vial or wrapping the container in aluminum foil.

    • If possible, purge the headspace of the vial with an inert gas like argon or nitrogen to displace oxygen.

    • Analyze a small aliquot by HPLC or TLC to confirm the presence of new impurity peaks compared to a freshly prepared standard.[10]

    • For future preparations, use deoxygenated solvents (see Protocol 4.1).

Q2: What is the optimal pH range for storing this compound in aqueous or semi-aqueous solutions?

A: The optimal pH is typically near neutral, in the range of pH 6.0 - 7.5 . Both strongly acidic and strongly alkaline conditions should be avoided.

  • Causality: The isoxazole ring can undergo acid- or base-catalyzed hydrolytic cleavage.[1][9] Extreme pH can also catalyze other unwanted side reactions. Forced degradation studies, which are standard in pharmaceutical development, consistently show that pH extremes are a major stress factor for complex organic molecules.[11][12]

  • Best Practice: If working in an aqueous environment is necessary, use a non-reactive buffer system (e.g., phosphate buffer) to maintain a stable pH within the 6.0-7.5 range.

Q3: Which solvents are recommended for preparing stock solutions, and which should I avoid?

A: The choice of solvent is critical for long-term stability.

  • Recommended Solvents:

    • DMSO (Dimethyl Sulfoxide): Generally an excellent choice for long-term storage at -20°C or -80°C. It is aprotic and a good solubilizing agent.

    • Anhydrous Acetonitrile or Ethyl Acetate: Good for short-term use and for reactions where DMSO is incompatible. Ensure they are truly anhydrous, as water can participate in hydrolysis.

  • Solvents to Use with Caution:

    • Alcohols (Methanol, Ethanol): While they can be used as solvents, they are protic and can participate in reactions. The benzylic alcohol on the parent compound could potentially undergo transesterification if acidic impurities are present.

    • Chlorinated Solvents (DCM, Chloroform): These can contain acidic impurities (HCl) upon storage, which can initiate degradation. Use only freshly distilled or stabilized grades.

  • Solvents to Avoid for Storage:

    • Water (unbuffered): Prone to pH fluctuations and can facilitate hydrolysis.

    • Protic solvents with reactive impurities: Any solvent that has not been properly dried or purified.

Q4: I've observed a loss of potency in my stock solution over time, even when stored frozen. What's happening?

A: This "slow degradation" can be due to several factors, even at low temperatures.

  • Causality:

    • Oxygen: Dissolved oxygen in the solvent can still cause slow oxidation over time. The freeze-thaw process can also introduce more oxygen into the solution.

    • Light Exposure: Brief exposures to lab lighting during handling can accumulate photochemical damage over weeks or months.[1][2]

    • Water Contamination: Trace amounts of water absorbed from the atmosphere or present in the solvent can lead to slow hydrolysis.

  • Troubleshooting & Prevention:

    • Aliquoting: Prepare single-use aliquots from your main stock solution. This minimizes the number of freeze-thaw cycles and reduces the risk of contaminating the entire stock.

    • Inert Atmosphere: Before freezing, flush the headspace of the stock vial and aliquots with argon or nitrogen.

    • Strict Light Protection: Handle all solutions under subdued light and always store them in amber vials or foil-wrapped containers in the freezer.

Q5: How can I confirm if my compound is degrading and identify the byproducts?

A: A stability-indicating analytical method is required. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the most common and effective technique.

  • Causality: A stability-indicating method is one that can separate the parent compound from all potential degradation products, allowing for accurate quantification of each.[12][13]

  • Best Practice: Develop a simple HPLC method (see Protocol 4.2). Inject a sample of your solution at regular intervals (e.g., T=0, 1 week, 4 weeks) and monitor for a decrease in the area of the parent peak and the appearance of new peaks. For structural elucidation of the new peaks, analysis by Liquid Chromatography-Mass Spectrometry (LC-MS) is necessary.[10][14]

Recommended Protocols for Maximizing Stability

Adhering to rigorous preparation and handling protocols is the most effective way to prevent degradation.

Protocol: Preparation of a Stabilized Stock Solution

This protocol details the steps for preparing a 10 mM stock solution in DMSO, optimized for long-term stability.

  • Pre-Preparation:

    • Ensure the solid [5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanol is dry. If necessary, dry it under a high vacuum for 4-6 hours.

    • Use a brand new, sealed bottle of anhydrous, high-purity DMSO.

    • Obtain amber glass vials with PTFE-lined screw caps.

  • Solvent Deoxygenation (Critical Step):

    • Transfer the required volume of DMSO to a flask.

    • Bubble dry argon or nitrogen gas gently through the solvent for 15-20 minutes. This process, known as sparging, removes dissolved oxygen.

  • Solution Preparation:

    • Accurately weigh the required amount of the compound into a tared amber vial.

    • Under a gentle stream of inert gas, add the deoxygenated DMSO to the vial to achieve the target concentration (e.g., 10 mM).

    • Cap the vial tightly and vortex or sonicate briefly until the solid is completely dissolved.

  • Aliquoting and Storage:

    • Immediately dispense the stock solution into smaller, single-use amber vials (e.g., 50 µL or 100 µL aliquots).

    • Before capping each aliquot, gently flush the headspace with inert gas.

    • Label the vials clearly and store them at -20°C or, for maximum longevity, at -80°C.

Caption: A troubleshooting workflow for diagnosing and resolving stability issues.

Protocol: Monitoring Stability with HPLC-UV

This provides a general-purpose starting method to monitor the purity of your solution over time.

  • Instrumentation: Standard HPLC system with a UV/Vis or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Monitor at 254 nm and 280 nm, or use a DAD to scan from 200-400 nm to identify the optimal wavelength for the parent compound and any new peaks.

  • Procedure:

    • Dilute a small sample of your stock solution to an appropriate concentration (e.g., 10-50 µg/mL) using the mobile phase.

    • Inject the sample at T=0 and record the chromatogram, noting the retention time and peak area of the parent compound.

    • Store the stock solution under the desired conditions.

    • At subsequent time points (e.g., 1, 2, 4 weeks), repeat the analysis.

    • Compare the chromatograms. A significant decrease (>5%) in the parent peak area or the growth of new peaks indicates degradation.

Summary of Best Practices

ParameterRecommendationRationale
Solvent Anhydrous, aprotic solvents (e.g., DMSO, Acetonitrile).Prevents hydrolysis and other solvent-mediated reactions.
pH Control Maintain near-neutral pH (6.0-7.5) if using aqueous media.Avoids acid/base-catalyzed hydrolysis of the isoxazole ring.[8][9]
Oxygen Deoxygenate solvents (sparge with N₂/Ar) and store under an inert atmosphere.Minimizes oxidation of the sensitive benzylic alcohol.[6]
Light Always use amber vials or wrap containers in foil. Avoid prolonged exposure to ambient light.Prevents photochemical degradation of the isoxazole ring and other chromophores.[1][2]
Temperature Store stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles.Reduces the rate of all chemical degradation reactions.[8]
Handling Prepare single-use aliquots from a master stock.Prevents contamination and degradation of the entire stock from repeated handling.

References

  • Russo, D., et al. (2020). Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor. Water Research. Available at: [Link]

  • Sanghani, P. C., & Wiman, K. G. (1999). Allylic or benzylic stabilization is essential for catalysis by bacterial benzyl alcohol dehydrogenases. Biochemical and Biophysical Research Communications. Available at: [Link]

  • Russo, D., et al. (2019). Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor. ResearchGate. Available at: [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Benzyl Alcohol?. Available at: [Link]

  • International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). development of forced degradation and stability indicating studies for drug substance and drug product. Available at: [Link]

  • Wu, Y. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]

  • Ashenhurst, J. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry. Available at: [Link]

  • MedCrave online. (2016). Forced Degradation Studies. Available at: [Link]

  • Chemistry Steps. (n.d.). Reactions at the Benzylic Position. Available at: [Link]

  • Bajaj, S., et al. (2006). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Rajasthan Journal of Pharmacy and Technology. (n.d.). Stability Indicating Forced Degradation Studies. Available at: [Link]

  • Golis, E., et al. (2019). Photochemical oxidation of benzylic primary and secondary alcohols utilizing air as the oxidant. Green Chemistry. Available at: [Link]

  • Ye, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences. Available at: [Link]

  • Ekoja, A. (2017). Degradation Pathway. ResearchGate. Available at: [Link]

  • El-Kimary, E. I., et al. (2025). Stability-indicating spectrophotometric manipulations for the determination of Letrozole in the presence of its alkali-induced degradation products; towards whiteness and ChlorTox scale perspectives. Scientific Reports. Available at: [Link]

  • Bongers, I. E. A., et al. (2021). A single method to analyse residues from five different classes of prohibited pharmacologically active substances in milk. Food Additives & Contaminants: Part A. Available at: [Link]

  • Biological and Molecular Chemistry. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. Available at: [Link]

  • El-Yazbi, F. A., et al. (2025). Stability-Indicating, Method, for the Determination, of Rivaroxaban, and its Degradation, Products, using, LC-MS, and, TLC. ResearchGate. Available at: [Link]

  • Lakshmanan, D., et al. (2012). 2-(2H-1,3-Benzodioxol-5-yl)-1,3-benzo-thia-zole. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • Yoon, Y. K., et al. (2012). Ethyl 2-(1,3-benzodioxol-5-yl)-1-[3-(2-oxopyrrolidin-1-yl)propyl]-1H-benzimidazole-5-carboxylate. ResearchGate. Available at: [Link]

Sources

Optimization

Technical Support Center: A Guide to Mitigating Off-Target Effects of [5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanol

Welcome to the technical support center for researchers utilizing [5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanol in cellular assays. As with any novel small molecule, understanding and mitigating off-target effects is p...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing [5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanol in cellular assays. As with any novel small molecule, understanding and mitigating off-target effects is paramount to ensuring the validity and reproducibility of your experimental findings. This guide provides a comprehensive framework, including frequently asked questions and troubleshooting protocols, to help you confidently navigate your research and generate robust, on-target data.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a significant concern with novel compounds?

A1: Off-target effects are unintended interactions of a small molecule with cellular components other than its primary biological target.[1][2][3] These interactions can lead to misleading experimental outcomes, cellular toxicity, or unexpected pharmacological responses, ultimately confounding data interpretation.[4] For novel compounds like [5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanol, where the full spectrum of biological activity is not yet characterized, proactive investigation of off-target effects is a critical component of rigorous scientific inquiry.[5]

Q2: What are the common causes of off-target effects in small molecule experiments?

A2: Off-target effects can stem from several factors:

  • Structural Similarity: Small molecules can bind to conserved domains in proteins. For instance, the ATP-binding pocket is structurally similar across many kinases, making it a frequent source of off-target binding for kinase inhibitors.

  • Compound Promiscuity: Certain chemical scaffolds have an inherent tendency to interact with multiple proteins.

  • High Compound Concentrations: Using concentrations significantly higher than the compound's binding affinity for its intended target increases the probability of binding to lower-affinity, off-target proteins.

  • Cellular Context: The expression levels of on- and off-target proteins can vary between different cell types, influencing the observed effects.

Q3: My compound is showing unexpectedly high toxicity at concentrations where I expect to see a specific biological effect. Could this be an off-target effect?

A3: Yes, unexpectedly high toxicity is a classic indicator of potential off-target effects.[6] It is crucial to perform a careful dose-response analysis to determine the therapeutic window of your compound. A narrow margin between the effective concentration (EC50) for the desired biological activity and the cytotoxic concentration (IC50) may suggest off-target liabilities.[6]

Troubleshooting Guide: A Step-by-Step Approach to Identifying and Mitigating Off-Target Effects

This troubleshooting guide presents a systematic workflow for investigating the on- and off-target effects of [5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanol.

Workflow for Investigating Off-Target Effects

Troubleshooting Workflow cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: On-Target Validation cluster_2 Phase 3: Off-Target Deconvolution A Determine Dose-Response Curve (Efficacy vs. Cytotoxicity) B Establish Lowest Effective Concentration A->B C Identify Putative Target(s) (e.g., via proteomics, in silico screening) B->C Proceed if therapeutic window is acceptable D Confirm Target Engagement (e.g., CETSA, SPR) C->D E Genetic Knockdown/Knockout of Target (e.g., CRISPR, siRNA) D->E F Rescue Experiment with Resistant Mutant E->F G Use Structurally Related Inactive Control E->G If phenotype persists after knockdown, suspect off-target effect F->G If phenotype is rescued, proceed to off-target analysis H Perform Orthogonal Assays G->H I Broad Kinase/Protein Profiling H->I J Phenotypic Screening in Different Cell Lines I->J

Caption: A systematic workflow for characterizing the on- and off-target effects of a novel compound.

Phase 1: Initial Characterization
1.1 Determine the Dose-Response Relationship

The first step is to establish the concentration range at which [5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanol elicits its desired biological effect and at which it becomes cytotoxic.

  • Recommendation: Perform parallel dose-response curves for your primary assay readout and a cell viability assay (e.g., MTT, CellTiter-Glo). A significant overlap between the efficacy and toxicity curves suggests that the observed phenotype may be due to general cytotoxicity rather than a specific on-target effect.[6]

Assay Type Purpose Example Methods
Efficacy Assay To measure the desired biological activity of the compound.Varies by target (e.g., reporter gene assay, proliferation assay, Western blot for a specific marker).
Cytotoxicity Assay To measure the compound's effect on cell viability.MTT, CellTiter-Glo, LDH assay.[1]
1.2 Establish the Lowest Effective Concentration

Once you have determined the dose-response curves, all subsequent experiments should be performed at the lowest effective concentration that produces a robust on-target effect.[6] Using excessively high concentrations is a common cause of off-target activity.[6]

Phase 2: On-Target Validation

If the primary target of [5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanol is unknown, you will first need to identify putative targets. If a target is hypothesized, you must confirm direct engagement.

2.1 Confirm Target Engagement in Cells

It is crucial to demonstrate that the compound directly binds to its intended target within the complex cellular environment.

  • Recommendation: The Cellular Thermal Shift Assay (CETSA) is a powerful technique for verifying target engagement in intact cells.[1] This method assesses the thermal stability of a protein upon ligand binding.

2.2 Genetic Approaches for Target Validation

Genetic manipulation provides a robust method for validating that the observed phenotype is a result of the compound's effect on its intended target.[3]

  • Recommendation: Use CRISPR-Cas9 or siRNA to knock down or knock out the putative target protein.[3][6] If the compound's effect is on-target, the phenotype should be diminished or absent in the knockdown/knockout cells compared to wild-type cells. Conversely, if the phenotype persists, it is likely due to an off-target effect.[7]

Phase 3: Off-Target Deconvolution
3.1 Employ Control Compounds
  • Recommendation: Synthesize or acquire a structurally similar but biologically inactive analog of [5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanol to use as a negative control.[6] This helps to ensure that the observed effects are not due to the chemical scaffold itself.

3.2 Orthogonal Assays
  • Recommendation: Do not rely on a single assay.[6] Validate your findings using an orthogonal assay that measures a different readout of the same biological pathway. For example, if your primary assay is a reporter gene assay, you could use Western blotting to confirm changes in the expression of downstream proteins.

3.3 Broad-Spectrum Profiling
  • Recommendation: Screen [5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanol against a broad panel of proteins, such as a kinase panel, to identify potential off-target interactions. Several commercial services are available for this purpose.

Experimental Protocols

Protocol 1: Cytotoxicity Assay (MTT)

This protocol is a standard method for assessing the cytotoxic effect of a compound on cultured cells.

Materials:

  • 96-well cell culture plates

  • Your cell line of interest

  • Complete culture medium

  • [5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanol

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of [5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanol in complete culture medium. Include a vehicle control (DMSO).

  • Replace the medium in the wells with the medium containing the compound dilutions.

  • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Add solubilization buffer to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol is used to assess the direct binding of [5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanol to its target protein in cells.

Materials:

  • Cultured cells

  • [5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanol

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS) with protease inhibitors

  • Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)

  • PCR tubes

  • Thermal cycler

  • Centrifuge

  • SDS-PAGE and Western blotting reagents

  • Primary antibody against the target protein

Procedure:

  • Cell Treatment: Culture cells to the desired confluency and treat with the compound or vehicle control for a specified time.

  • Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.

  • Lysis: Lyse the cells to create a cell lysate.

  • Heating: Aliquot the lysate into PCR tubes and heat the aliquots at a range of different temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.

  • Separation: Centrifuge the heated samples to pellet the precipitated proteins.

  • Analysis: Collect the supernatant (soluble fraction) and analyze the amount of the target protein remaining in the soluble fraction by Western blotting. Increased thermal stability of the target protein in the presence of the compound indicates direct binding.

References

  • National Center for Biotechnology Information. (n.d.). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. Retrieved from [Link]

  • Rudmann, D. G. (2013). On-target and off-target-based toxicologic effects. Toxicologic Pathology, 41(2), 310-314. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Retrieved from [Link]

  • Patsnap. (2021). How can off-target effects of drugs be minimised? Retrieved from [Link]

  • The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. Retrieved from [Link]

  • Thermo Fisher Scientific. (2021, October 12). The growing concern of off-target effects: How to measure and minimize off-target effects in your genome editing experiments [Video]. YouTube. Retrieved from [Link]

  • Lin, A., Giuliano, C. J., Sayles, N. M., & Sheltzer, J. M. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine, 11(509), eaaw8412. Retrieved from [Link]

Sources

Troubleshooting

Overcoming inconsistent results in assays with [5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanol.

Introduction: This guide is designed for researchers, scientists, and drug development professionals who are utilizing [5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanol, hereafter referred to as "Compound BDI-M," in their...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: This guide is designed for researchers, scientists, and drug development professionals who are utilizing [5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanol, hereafter referred to as "Compound BDI-M," in their experimental assays. Due to its novel isoxazole and benzodioxole moieties, Compound BDI-M presents unique opportunities in drug discovery. However, like many small molecules, achieving consistent and reproducible results requires careful attention to its physicochemical properties and handling. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome challenges and ensure the integrity of your data.

Isoxazole derivatives are a significant class of five-membered heterocyclic compounds that have attracted considerable attention in medicinal chemistry due to their wide range of biological activities.[1] Similarly, the 1,3-benzodioxole moiety is found in numerous biologically active compounds.[2][3][4] The combination of these two pharmacophores in Compound BDI-M results in a molecule with specific characteristics that must be considered during assay development.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the handling and use of Compound BDI-M.

Q1: What is the best solvent to use for creating a stock solution of Compound BDI-M?

A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of Compound BDI-M and other poorly water-soluble compounds for in vitro biological assays.[5] It is advisable to create a stock solution at a high concentration (e.g., 10-20 mM) in 100% DMSO, which can then be serially diluted into your aqueous assay buffer.

Q2: What is the maximum final concentration of DMSO that is safe for my cell-based assay?

A2: The final concentration of DMSO in your assay should be kept as low as possible, ideally below 0.5% (v/v), to prevent solvent-induced artifacts or cytotoxicity.[5] However, the tolerance to DMSO can be cell-line dependent. It is critical to include a vehicle control (assay medium with the same final DMSO concentration as your experimental wells) in all experiments to assess any effects of the solvent on your results. For particularly sensitive cell lines, a final DMSO concentration of 0.1% or lower may be necessary.[5]

Q3: My compound precipitates out of solution when I add it to my aqueous assay buffer. What should I do?

A3: Compound precipitation is a frequent issue with hydrophobic molecules and a primary cause of inconsistent results.[5][6] Here are several steps to troubleshoot this problem:

  • Lower the Final Concentration: This is the most direct way to address solubility limits. Determine the highest concentration that remains soluble in your final assay buffer.

  • Optimize the Dilution Method: Avoid single, large dilutions. Instead, perform a serial dilution of your DMSO stock into the assay medium. Adding the DMSO stock to the medium while vortexing or stirring can also improve dispersion and prevent immediate precipitation.[6]

  • Assess for Aggregation: At certain concentrations, small molecules can form colloidal aggregates, which are a major source of non-specific assay interference and false-positive results.[7][8] These aggregates can be mistaken for precipitation.

Q4: I'm observing high variability between replicate wells. What are the likely causes?

A4: High variability can stem from several sources. Beyond compound precipitation, consider these factors:

  • Pipetting Errors: Ensure your pipettes are calibrated and use proper pipetting techniques. For multi-well plates, preparing a master mix for each condition can help ensure consistency.[9]

  • Incomplete Solubilization: Ensure your DMSO stock is fully thawed and vortexed before making dilutions. Incomplete dissolution in the stock will lead to inconsistent final concentrations.

  • Edge Effects: In multi-well plates, the outer wells are more prone to evaporation, leading to changes in concentration. Consider avoiding the use of the outermost wells or ensuring proper humidification during long incubations.

  • Cell Seeding Density: In cell-based assays, uneven cell distribution can lead to significant variability. Ensure a homogenous cell suspension before and during plating.

Part 2: In-Depth Troubleshooting Guides

This section provides a structured approach to diagnosing and resolving inconsistent assay results with Compound BDI-M.

Guide 1: Diagnosing and Overcoming Solubility and Aggregation Issues

Inconsistent results with small molecules are frequently linked to their behavior in aqueous solutions.[10] Compounds can precipitate or form aggregates, both of which can lead to misleading data.[7][10]

Step 1: Visual Inspection and Solubility Assessment
  • Protocol: Prepare your highest intended assay concentration of Compound BDI-M in your final assay buffer. Do the same for a 2-fold and 5-fold higher concentration. Let the solutions sit at the assay temperature for 30 minutes.

  • Observation: Visually inspect for any cloudiness, turbidity, or visible precipitate against a dark background.

  • Interpretation:

    • Clear Solution: Your intended concentration is likely soluble.

    • Turbidity/Precipitate: Your compound is likely exceeding its aqueous solubility at that concentration.

Step 2: Testing for Compound Aggregation

Compound aggregation is a common source of assay interference, particularly in high-throughput screening.[7][11] Aggregates can nonspecifically inhibit enzymes and other proteins, leading to false-positive "hits."[8]

  • Protocol: Detergent Attenuation Assay

    • Run your assay at a concentration of Compound BDI-M that shows activity.

    • In parallel, run the same experiment but include a small amount of a non-ionic detergent, such as 0.01% (v/v) Triton X-100 or Tween-80, in the final assay buffer.[8]

    • Crucially, pre-incubate the compound with the detergent-containing buffer before adding other assay components (e.g., enzyme, cells).

  • Interpretation:

    • Activity is Significantly Reduced or Eliminated: This strongly suggests your compound is acting as an aggregator. The detergent helps to break up the colloidal aggregates, thus removing the nonspecific activity.[8]

    • Activity is Unchanged: Your compound is likely not acting via an aggregation mechanism.

  • Protocol: Confirmation with Dynamic Light Scattering (DLS)

    • If available, use DLS to directly detect the formation of particles in the 50 to 1000 nm size range in your assay buffer at various compound concentrations. The presence of such particles is a strong indicator of aggregation.[8]

Step 3: Troubleshooting Workflow for Solubility & Aggregation

The following diagram outlines a decision-making process for addressing these issues.

G start Inconsistent Assay Results (High Variability / Poor Dose-Response) solubility_check Step 1: Is Compound BDI-M precipitating in assay buffer? start->solubility_check aggregation_check Step 2: Does 0.01% Triton X-100 reduce or abolish activity? solubility_check->aggregation_check No lower_conc Action: Lower the final assay concentration. solubility_check->lower_conc Yes aggregator Conclusion: Compound is likely an aggregator. Activity is an artifact. aggregation_check->aggregator Yes not_aggregator Conclusion: Issue is not aggregation. Investigate other causes. aggregation_check->not_aggregator No optimize_dilution Action: Use serial dilutions and vortex during addition to buffer. lower_conc->optimize_dilution end_soluble Problem Resolved optimize_dilution->end_soluble end_artifact Re-evaluate Compound aggregator->end_artifact end_other Proceed to Guide 2 not_aggregator->end_other

Caption: Troubleshooting workflow for solubility and aggregation issues.

Guide 2: Assessing Compound Stability and Reactivity

The chemical stability of Compound BDI-M in your specific assay conditions is crucial for obtaining reliable data. The isoxazole ring and benzodioxole moiety can be susceptible to degradation under certain conditions.

Step 1: Stability in Assay Buffer
  • Protocol: LC-MS Stability Assay

    • Incubate Compound BDI-M at its final assay concentration in your complete assay buffer (without cells or target enzyme) for the full duration of your experiment (e.g., 24, 48 hours).

    • Take samples at time 0 and at the end of the incubation period.

    • Analyze the samples by Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the amount of the parent compound remaining.

  • Interpretation:

    • >95% Parent Compound Remaining: The compound is stable under your assay conditions.

    • <95% Parent Compound Remaining: The compound is degrading. This will lead to an underestimation of its true potency and contribute to variability.

Step 2: Potential for Covalent Reactivity

Some chemical moieties can be reactive, covalently modifying proteins and leading to non-specific activity. While less common for the isoxazole and benzodioxole scaffolds themselves, it's a possibility to consider for novel compounds.

  • Protocol: Glutathione (GSH) Trapping Assay

    • Incubate Compound BDI-M with a high concentration of glutathione (a nucleophilic thiol) in a buffer at physiological pH.

    • Analyze the mixture over time using LC-MS, looking for the appearance of a new mass peak corresponding to the [Compound BDI-M + GSH] adduct.

  • Interpretation:

    • No Adduct Formed: The compound is unlikely to be a promiscuous covalent modifier.

    • Adduct is Formed: The compound has potential for covalent reactivity, which could be a source of non-specific assay hits.

Summary of Key Quality Control Parameters
ParameterRecommended QC ExperimentAcceptance CriteriaPotential Impact if Failed
Solubility Visual Inspection / NephelometryNo visible precipitate at test concentrationInaccurate potency (underestimated IC50/EC50), high well-to-well variability.
Aggregation Detergent Attenuation Assay (0.01% Triton X-100)Activity is NOT significantly reduced by detergentFalse-positive results due to non-specific protein inhibition.
Stability LC-MS analysis of compound in assay buffer over time>95% of parent compound remains after assay durationInaccurate potency, time-dependent loss of activity.
Purity LC-MS or qNMR of initial compound stock>98% purityImpurities may have their own biological activity, confounding results.

Part 3: Experimental Protocols

Protocol 1: Preparation of Compound BDI-M Stock and Working Solutions
  • Prepare 10 mM DMSO Stock Solution:

    • Weigh out an appropriate amount of Compound BDI-M powder (MW: 219.19 g/mol ).

    • Add the required volume of 100% anhydrous DMSO to achieve a 10 mM concentration.

    • Vortex vigorously for 2-3 minutes until the compound is fully dissolved. A brief sonication may assist dissolution.

    • Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

  • Prepare Intermediate and Final Working Solutions:

    • Thaw a single aliquot of the 10 mM DMSO stock and bring it to room temperature. Vortex briefly.

    • Perform serial dilutions in 100% DMSO to create a range of intermediate stock concentrations.

    • To prepare the final working solution, add a small volume of the appropriate DMSO intermediate stock to your pre-warmed aqueous assay buffer while vortexing. The final DMSO concentration should not exceed 0.5%.[5]

    Example Dilution: To achieve a 10 µM final concentration with 0.1% DMSO:

    • Create a 10 mM DMSO stock.

    • Add 1 µL of the 10 mM stock to 999 µL of assay buffer.

References

  • Assay Interference by Aggregation. (2017). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Assay Interference by Aggregation. (n.d.). Semantic Scholar. [Link]

  • Developing and Validating Assays for Small-Molecule Biomarkers. (n.d.). Contract Pharma. [Link]

  • Flagging Problematic Compounds in Drug Discovery. (2021). NMX Research and Solutions. [Link]

  • The Ecstasy and Agony of Assay Interference Compounds. (2017). ACS Central Science. [Link]

  • Exploring the Phenomena of Compound Aggregation and Nano-entities for Drug Discovery. (n.d.). Espace INRS. [Link]

  • Overcoming Small Molecule HPLC Challenges Using Inert Columns. (2025). YouTube. [Link]

  • Trends and Challenges for Bioanalysis and Characterization of Small and Large Molecule Drugs. (2016). LCGC International. [Link]

  • Establishing assays and small molecule screening facilities for Drug discovery programs. (2011). Journal of Postgraduate Medicine. [Link]

  • Improved Process for the Continuous Acylation of 1,3-Benzodioxole. (2024). MDPI. [Link]

  • Lipophilicity and water solubility of Isoxazole derivatives computed by SwissADME database. (n.d.). ResearchGate. [Link]

  • Bioassay Evolution: Finding Best Practices for Biopharmaceutical Quality Systems. (2020). BioProcess International. [Link]

  • Chapter 2: Considerations Related to Small-molecule Screening Collections. (n.d.). Royal Society of Chemistry. [Link]

  • Biological assay challenges from compound solubility: strategies for bioassay optimization. (2006). Drug Discovery Today. [Link]

  • Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. (n.d.). ResearchGate. [Link]

  • Assay Guidance Manual: Quantitative Biology and Pharmacology in Preclinical Drug Discovery. (n.d.). PubMed Central. [Link]

  • Assay Guidance Manual. (n.d.). National Center for Biotechnology Information. [Link]

  • 5-(1,3-Benzodioxol-5-yl)-3-isoxazolecarboxylic acid. (n.d.). AtoZ Material. [Link]

  • Synthesis and Biological Evaluation of Benzodioxole Derivatives as Potential Anticancer and Antioxidant agents. (2020). An-Najah Staff. [Link]

  • Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives. (n.d.). ResearchGate. [Link]

  • Troubleshooting Immunoassays. (n.d.). Ansh Labs. [Link]

  • (PDF) Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. (2019). ResearchGate. [Link]

  • DMSO Solubility Assessment for Fragment-Based Screening. (n.d.). PubMed Central. [Link]

  • The Ultimate Guide to Troubleshooting Microplate Assays. (2024). Bitesize Bio. [Link]

  • Assay Troubleshooting. (n.d.). MB - About. [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Publishing. [Link]

  • In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. (2025). ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of [5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanol

Welcome to the technical support center for the synthesis of [5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanol. This guide is designed for researchers, chemists, and process development professionals to navigate the comple...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of [5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanol. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of scaling this synthesis from the laboratory bench to larger-scale production. We will address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols grounded in established chemical principles.

Section 1: Synthetic Pathway Overview

The most robust and scalable synthetic route to [5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanol is via a [3+2] cycloaddition reaction. This method involves the in situ generation of a nitrile oxide from an aldoxime, which then reacts with an alkyne dipolarophile. This approach is highly regioselective and generally proceeds under mild conditions, making it suitable for scale-up.[1]

The overall transformation consists of two main stages:

  • Oxime Formation: Conversion of the commercially available 1,3-benzodioxole-5-carbaldehyde (piperonal) to the corresponding aldoxime using hydroxylamine.

  • One-Pot Cycloaddition: The aldoxime is converted in situ to 1,3-benzodioxole-5-carbonitrile oxide, which immediately undergoes a 1,3-dipolar cycloaddition with propargyl alcohol to yield the target molecule.[2]

G cluster_step1 Precursor Synthesis cluster_step2 One-Pot Isoxazole Formation Piperonal 1,3-Benzodioxole-5-carbaldehyde (Piperonal) Aldoxime 1,3-Benzodioxole-5-carbaldehyde Oxime Piperonal->Aldoxime Step 1: Oxime Formation Hydroxylamine Hydroxylamine (NH2OH·HCl) Hydroxylamine->Aldoxime Propargyl_Alcohol Propargyl Alcohol Product [5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanol Propargyl_Alcohol->Product Oxidant Oxidant (e.g., NaOCl) Nitrile_Oxide 1,3-Benzodioxole-5-carbonitrile Oxide (In situ intermediate) Oxidant->Nitrile_Oxide Aldoxime->Nitrile_Oxide Oxidation Nitrile_Oxide->Product Step 2: [3+2] Cycloaddition

Caption: Synthetic workflow for the target molecule.

Section 2: Frequently Asked Questions (FAQs)

Q1: Why is the [3+2] cycloaddition the preferred method for this synthesis at scale?

A: The 1,3-dipolar cycloaddition is highly convergent and efficient. It forms the core isoxazole ring in a single, highly regioselective step from two readily available fragments.[3] Alternative methods, such as those starting from chalcones or 1,3-dicarbonyl compounds, often require more steps or face challenges with regioselectivity, which can complicate purification on a large scale.[4][5] Furthermore, conducting the reaction in a one-pot fashion from the aldoxime minimizes the handling of potentially unstable intermediates.

Q2: What are the primary safety concerns during scale-up?

A: There are three main areas of concern:

  • Thermal Runaway: The in situ generation of the nitrile oxide from the aldoxime using an oxidant like sodium hypochlorite (bleach) is exothermic. On a large scale, inefficient heat removal can lead to a dangerous thermal runaway. This must be controlled via slow, subsurface addition of the oxidant and a robust reactor cooling system.

  • Intermediate Instability: Nitrile oxides are high-energy intermediates. While they are trapped in situ by the alkyne, they can dimerize to form furoxans (1,2,5-oxadiazole-2-oxides), another exothermic process.[5] Poor control can reduce yield and create a complex purification profile.

  • Reagent Handling: Hydroxylamine and its salts can be thermally unstable. Propargyl alcohol is flammable. Standard chemical handling precautions for these materials must be strictly followed.

Q3: What are the Critical Quality Attributes (CQAs) for the key starting materials?

A: The purity of the starting materials is paramount for a successful and reproducible synthesis.

  • 1,3-Benzodioxole-5-carbaldehyde (Piperonal): Should be free of the corresponding carboxylic acid, as this can interfere with the initial oxime formation. Purity should be >99% by GC.

  • Propargyl Alcohol: Must be free of polymeric or oligomeric impurities. The presence of other alkynes will lead to undesired isoxazole byproducts. Purity should be >99.5%.

  • Sodium Hypochlorite (Bleach): The concentration (available chlorine) must be accurately known and consistent. Variations will affect stoichiometry, leading to incomplete conversion or excessive side reactions.

Q4: Can alternative, "greener" solvents be used for this reaction?

A: Yes, recent advancements in isoxazole synthesis have demonstrated the utility of greener solvents. While dichloromethane or similar chlorinated solvents are often used in lab-scale procedures,[6] syntheses in aqueous media or ethanol have been successfully reported for related cycloadditions.[7][8] For scale-up, using a solvent like ethanol or a water/ethanol mixture can improve the safety profile and reduce environmental impact. However, a change in solvent will require re-optimization of reaction conditions, as solubility and reaction kinetics may be affected.

Section 3: Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis and scale-up process.

Problem 1: Low or No Product Yield

Q: After the reaction and work-up, I have a very low yield of the desired product. What went wrong?

A: Low yield is a common problem that can typically be traced back to the stability and reactivity of the nitrile oxide intermediate. Use the following decision tree to diagnose the issue.

G start Low Yield Observed check_sm Analyze Crude Reaction Mixture (TLC, LC-MS, 1H NMR) start->check_sm path1 Unreacted Aldoxime is Major Component check_sm->path1 path2 Furoxan Dimer is Major Byproduct check_sm->path2 path3 Complex Mixture / Baseline Material check_sm->path3 sol1a Issue: Incomplete Oxidation - Verify oxidant concentration/activity. - Increase oxidant stoichiometry (e.g., to 1.5 eq). - Check reaction temperature (may be too low). path1->sol1a Diagnosis sol2a Issue: Nitrile Oxide Dimerization - Decrease oxidant addition rate. - Ensure efficient stirring. - Add oxidant subsurface below the reaction medium. - Increase concentration of propargyl alcohol. path2->sol2a Diagnosis sol3a Issue: Product/Intermediate Degradation - Check reaction pH; isoxazole rings can be labile to strong base. [15] - Ensure reaction temperature did not overshoot. - Analyze for decomposition of starting materials. path3->sol3a Diagnosis

Caption: Troubleshooting workflow for low product yield.

Problem 2: Product Isolation and Purification Challenges

Q: My crude product is a dark, intractable oil that refuses to crystallize. How can I purify my material at scale?

A: This is a frequent challenge when scaling up. The presence of impurities can inhibit crystallization.

  • Confirm Product Identity: First, confirm via LC-MS or NMR that the desired product is the major component of the oil. If not, revisit the reaction troubleshooting guide.

  • Solvent Screening: Perform a systematic solvent screening for crystallization. Use a small amount of the crude oil (~100 mg) in various solvents (e.g., isopropanol, ethyl acetate, toluene, heptane/ethyl acetate mixtures) to find a system that yields a solid upon cooling or solvent evaporation.

  • Trituration: Vigorously stir the oil with a non-polar solvent in which the product is poorly soluble but the impurities are (e.g., diethyl ether or hexane). This can often "crash out" the product as a solid.

  • "Salting Out": If the product has a basic or acidic handle, it can be converted to a salt which may be more crystalline. This is not applicable to the target molecule, which is neutral.

  • Chromatographic Polish (Last Resort): While large-scale column chromatography is undesirable, a silica gel plug filtration can be effective. Dissolve the crude oil in a minimal amount of a moderately polar solvent (e.g., dichloromethane) and pass it through a short, wide pad of silica gel, eluting with a slightly more polar solvent system (e.g., 10-20% ethyl acetate in hexanes). This can remove baseline impurities and color, often facilitating subsequent crystallization.

Problem 3: Exotherm and Temperature Control During Scale-Up

Q: My 1L lab-scale reaction worked perfectly, but in a 20L reactor, the temperature spiked dangerously during the bleach addition. What happened?

A: This is a classic surface-area-to-volume ratio problem. As reactor size increases, the volume increases cubically while the surface area for heat exchange only increases squarely. This makes heat removal far less efficient in larger reactors.

  • Causality: The heat generated by the exothermic nitrile oxide formation could not be dissipated quickly enough, causing the temperature to rise, which in turn accelerated the reaction rate, generating even more heat in a vicious cycle.

  • Solution & Mitigation:

    • Reduce Concentration: Run the reaction at a lower molarity. This will slow the overall reaction rate and reduce the total heat load per unit time.

    • Control Addition Rate: The addition of the oxidant is the rate-determining step for heat generation. Use a metering pump for slow, controlled addition and monitor the internal temperature closely. Program the pump to stop if the temperature exceeds a set safety limit.

    • Improve Cooling: Ensure the reactor's cooling jacket is running at its maximum efficiency and lowest possible temperature before starting the addition.

    • Perform Calorimetry Studies: Before moving to a large scale, perform reaction calorimetry (e.g., using an RC1 calorimeter) to precisely measure the heat of reaction and determine the maximum safe addition rate for your specific reactor setup.

Section 4: Protocols & Process Parameters

Protocol 1: Preparation of 1,3-Benzodioxole-5-carbaldehyde Oxime
  • To a stirred solution of 1,3-benzodioxole-5-carbaldehyde (1.0 eq.) in ethanol (5 mL per gram of aldehyde), add hydroxylamine hydrochloride (1.1 eq.) followed by pyridine (1.2 eq.).

  • Heat the mixture to reflux (approx. 78°C) and monitor the reaction by TLC until the starting aldehyde is consumed (typically 2-4 hours).

  • Cool the reaction mixture to room temperature and reduce the solvent volume by ~70% via rotary evaporation.

  • Add the concentrated mixture to an equal volume of cold water and stir for 30 minutes.

  • Collect the resulting precipitate by filtration, wash the filter cake with cold water, and dry under vacuum to yield the aldoxime as a white solid.

Protocol 2: Scale-Up Synthesis of [5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanol
  • Charge a suitable reactor with 1,3-benzodioxole-5-carbaldehyde oxime (1.0 eq.), propargyl alcohol (1.5 eq.), and dichloromethane (10 mL per gram of oxime).

  • Begin vigorous stirring and cool the reaction mixture to 0-5°C using an external cooling bath.

  • Slowly add a solution of sodium hypochlorite (1.5 eq., ~10-15% aqueous solution) dropwise via an addition funnel or pump, ensuring the internal temperature does not exceed 10°C.[6]

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 16-24 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, transfer the mixture to a separatory funnel and quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer. Extract the aqueous layer twice with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain the crude product.

  • Purify the crude material by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane or isopropanol) to yield the final product.

Table 1: Critical Process Parameters for Scale-Up
ParameterLaboratory Scale (1-10 g)Pilot Scale (1-5 kg)Rationale & Justification
Oxidant Addition Time 15-30 minutes2-4 hoursCritical for thermal management. Slower addition prevents heat accumulation in large reactors with poor surface area-to-volume ratios.
Reaction Temperature 0-5°C during addition-5 to 5°C during additionTighter control is needed at scale to create a larger safety margin and prevent thermal runaway.
Stirring Rate Magnetic Stirrer (Vigorous)Overhead Mechanical Stirrer (>200 RPM)Efficient mixing is essential to ensure rapid dispersion of the added oxidant and prevent localized "hot spots" and side reactions.
Propargyl Alcohol Stoich. 1.2 - 1.5 eq.1.5 - 2.0 eq.A larger excess of the "trap" ensures the highly reactive nitrile oxide is consumed in the desired cycloaddition rather than dimerization.
Solvent Volume 10 mL / g15-20 mL / gA more dilute reaction at scale provides a larger thermal sink, making the process easier to control at the cost of reactor throughput.

References

  • Asian Journal of Research in Chemistry. Synthesis and Characterization of Novel Isoxazole derivatives. Available at: [Link]

  • Google Patents. CN107721941B - Preparation method of 3-amino-5-methyl isoxazole.
  • ResearchGate. A review of isoxazole biological activity and present synthetic techniques. Available at: [Link]

  • Royal Society of Chemistry. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. Available at: [Link]

  • Organic Chemistry Portal. Isoxazole synthesis. Available at: [Link]

  • MDPI. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Available at: [Link]

  • PubMed Central. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Available at: [Link]

  • MDPI. Synthesis of Fused Isoxazoles: A Comprehensive Review. Available at: [Link]

  • PubMed Central. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. Available at: [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structure-Activity Relationship of [5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanol Analogs as Potential Anticancer Agents

In the landscape of modern medicinal chemistry, the strategic combination of privileged scaffolds is a cornerstone of rational drug design. This guide delves into the structure-activity relationship (SAR) of a promising...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the strategic combination of privileged scaffolds is a cornerstone of rational drug design. This guide delves into the structure-activity relationship (SAR) of a promising class of compounds: [5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanol analogs. By uniting the well-established pharmacophoric features of the isoxazole and 1,3-benzodioxole moieties, these compounds present a compelling framework for the development of novel therapeutic agents, particularly in oncology.

The isoxazole ring, a five-membered heterocycle, is a versatile scaffold found in numerous FDA-approved drugs and biologically active molecules, prized for its metabolic stability and ability to engage in various non-covalent interactions.[1][2] Similarly, the 1,3-benzodioxole (or piperonyl) group is a key structural element in a multitude of natural products and synthetic compounds, often imparting significant biological activity, including potent antitumor effects.[3] The strategic fusion of these two pharmacophores, tethered by the isoxazole core and featuring a hydroxymethyl group at the 3-position for potential hydrogen bonding, offers a rich canvas for SAR exploration.

This technical guide provides a comprehensive analysis of the synthesis, biological evaluation, and anticipated SAR of this compound class. While direct, extensive SAR studies on a series of [5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanol analogs are not yet prevalent in the public domain, we can construct a robust and predictive SAR model by drawing upon experimental data from closely related 3,5-disubstituted isoxazole and isoxazole-3-carboxamide series. This guide will therefore serve as a vital resource for researchers, scientists, and drug development professionals, offering field-proven insights and a logical framework for the rational design of more potent and selective analogs.

Synthetic Strategy: A Modular Approach to Analog Synthesis

The synthesis of the [5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanol core and its analogs can be efficiently achieved through a convergent strategy centered around the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne. This method offers modularity, allowing for the facile introduction of diversity at both the 3- and 5-positions of the isoxazole ring.

A plausible and experimentally grounded synthetic workflow is detailed below:

G cluster_0 Step 1: Aldoxime Formation cluster_1 Step 2: Nitrile Oxide Generation cluster_2 Step 3: 1,3-Dipolar Cycloaddition A 1,3-Benzodioxole-5-carbaldehyde C 1,3-Benzodioxole-5-carbaldehyde oxime A->C Base (e.g., Na2CO3) Ethanol/Water B Hydroxylamine Hydrochloride B->C D 1,3-Benzodioxole-5-carbonitrile oxide C->D Oxidizing Agent (e.g., NCS) Base (e.g., Et3N) F [5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanol D->F E Propargyl alcohol E->F

Caption: General workflow for the synthesis of the parent compound.

This synthetic route is highly adaptable for generating a library of analogs for SAR studies. For instance, substitutions on the benzodioxole ring of the starting aldehyde would yield analogs with modified electronic and steric properties at the 5-position of the isoxazole. Similarly, employing substituted propargyl alcohols or other terminal alkynes in the cycloaddition step would allow for extensive exploration of the chemical space around the 3-position of the isoxazole core.

Comparative Biological Activity and Structure-Activity Relationship (SAR)

Compound IDCore StructureR1 (at C5)R2 (at C3)Cytotoxicity (IC50, µM) - Representative DataReference
Hypothetical Parent [5-(R1)isoxazol-3-yl]methanol1,3-Benzodioxol-5-yl-CH2OH--
Analog 1 3,5-Diarylisoxazole4-Fluorophenyl3-Alkylquinolin-2-ylPotent (<12 µM vs. A549, COLO 205, MDA-MB 231, PC-3)[1]
Analog 2 3,5-Diarylisoxazole4-Trifluoromethylphenyl3-Alkylquinolin-2-ylPotent (<12 µM vs. A549, COLO 205, MDA-MB 231, PC-3)[1]
Analog 3 Isoxazole-5-carboxamide4-Chlorophenyl-CONH-(Colon 38)2.5 µg/mL[4]
Analog 4 Isoxazole-3-carboxamide2-Chlorophenyl-CONH-(Hep3B)23 µg/mL[5]

Key SAR Insights and Predictive Analysis:

Based on the comparative data from related series, we can establish a logical SAR framework for the [5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanol class:

  • The 5-(1,3-Benzodioxol-5-yl) Moiety: This group is anticipated to be a crucial contributor to the cytotoxic activity. The benzodioxole ring system is a known pharmacophore in several anticancer agents.[3] Modifications to this ring, such as the introduction of halogens or other small electron-withdrawing groups, could modulate the electronic properties and potentially enhance activity, a trend observed in other isoxazole series.[1]

  • The Isoxazole Core: The isoxazole ring acts as a rigid scaffold, correctly orienting the substituents at the 3- and 5-positions for optimal interaction with biological targets. Its metabolic stability is also a key advantage.

  • The 3-(Hydroxymethyl) Group: The -CH2OH group at the 3-position is a key feature of the parent scaffold. This group can act as both a hydrogen bond donor and acceptor, potentially forming crucial interactions with target proteins. To explore the importance of this group, a series of analogs should be synthesized where the methanol is replaced with other small, functionalized groups:

    • Esters and Ethers: Converting the alcohol to esters (e.g., acetate) or ethers (e.g., methyl ether) would probe the necessity of the free hydroxyl group for activity.

    • Carboxamides: Replacement with a carboxamide group (-CONH2) or substituted amides would introduce additional hydrogen bonding capabilities and steric bulk, which has proven effective in other isoxazole series.[4][5]

    • Alkyl Chains: Replacing the hydroxymethyl with simple alkyl chains (e.g., methyl, ethyl) would establish the importance of the polar functional group.

Caption: A summary of the predicted structure-activity relationships.

Experimental Protocols

To ensure the reproducibility and validation of SAR studies, detailed and robust experimental protocols are essential.

General Synthetic Procedure for 3,5-Disubstituted Isoxazoles

This protocol is adapted from established methods for the 1,3-dipolar cycloaddition reaction.

  • Aldoxime Formation: To a solution of the substituted benzaldehyde (1.0 eq) in a mixture of ethanol and water, add hydroxylamine hydrochloride (1.2 eq) and sodium carbonate (1.5 eq). Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC. Upon completion, pour the mixture into ice-water and collect the precipitate by filtration.

  • 1,3-Dipolar Cycloaddition: Dissolve the aldoxime (1.0 eq) in a suitable solvent such as dichloromethane. Add a chlorinating agent (e.g., N-chlorosuccinimide, 1.1 eq) and stir for 30 minutes. Then, add the terminal alkyne (1.2 eq) followed by a base (e.g., triethylamine, 1.5 eq). Continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Work-up and Purification: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cytotoxicity.

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7, A549, HCT116) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in DMSO and further dilute with cell culture medium. The final DMSO concentration should not exceed 0.5%. Add the compound solutions to the cells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of compound that inhibits 50% of cell growth).

Conclusion and Future Directions

The [5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanol scaffold represents a promising starting point for the development of novel anticancer agents. The modular and efficient synthetic route allows for extensive SAR exploration. Based on the analysis of structurally related compounds, it is hypothesized that the 1,3-benzodioxole moiety is a key determinant of activity, while the hydroxymethyl group at the 3-position likely plays an important role in target engagement through hydrogen bonding.

Future research should focus on the synthesis and systematic biological evaluation of a dedicated library of analogs to validate and refine the proposed SAR. This should include modifications at both the 3- and 5-positions of the isoxazole ring. Mechanistic studies to identify the cellular targets and signaling pathways affected by the most potent compounds will also be crucial for their further development as clinical candidates. This structured approach, grounded in established medicinal chemistry principles, will pave the way for unlocking the full therapeutic potential of this exciting class of molecules.

References

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  • Sambasiva Rao, A., et al. (2014). Synthesis of novel 5-(3-alkylquinolin-2-yl)-3-aryl isoxazole derivatives and their cytotoxic activity. European Journal of Medicinal Chemistry, 84, 55-63. Available from: [Link]

  • Hawash, M., et al. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. BioMed Research International, 2021. Available from: [Link]

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  • Wu, Z. L., et al. (2016). Synthesis and antitumor evaluation of 5-(benzo[d][1][6]dioxol-5-ylmethyl)-4-(tert-butyl)-N-arylthiazol-2-amines. MedChemComm, 7(9), 1768-1774. Available from: [Link]

  • Chapman, J. M., et al. (2012). Synthesis and Biological Evaluation of Novel N-phenyl-5-carboxamidyl Isoxazoles as Potential Chemotherapeutic Agents for Colon Cancer. American Journal of Cancer Prevention, 1(1), 14-21. Available from: [Link]

  • Micale, N., et al. (2002). Synthesis and antitumor activity of 1,3-benzodioxole derivatives. Il Farmaco, 57(10), 853-859. Available from: [Link]

  • Chyi, J., et al. (2023). Design, synthesis, and anticancer evaluation of 1-benzo[1][6]dioxol-5-yl-3-N-fused heteroaryl indoles. Molecular Diversity, 28(2), 595-608. Available from: [Link]

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  • Gadakh, S., et al. (2024). Synthesis, Biological Evaluation, and Molecular Docking Study of Novel 5-Substituted 1,2,4-Oxadiazole-3-yl Benzoxazole Derivatives as Potential Antimicrobial Agents. ChemistrySelect, 9(1). Available from: [Link]

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Validation

A Comparative Guide to the Definitive Structural Confirmation of [5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanol

A Senior Application Scientist's Perspective on Methodological Choices and Data Interpretation For professionals in drug discovery and medicinal chemistry, the unequivocal determination of a molecule's three-dimensional...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Methodological Choices and Data Interpretation

For professionals in drug discovery and medicinal chemistry, the unequivocal determination of a molecule's three-dimensional structure is not merely a characterization step; it is the bedrock upon which structure-activity relationships (SAR), molecular modeling, and intellectual property claims are built. The isoxazole scaffold, a prominent heterocycle in pharmacologically active compounds, often presents subtle structural questions that can only be answered with the highest level of precision.[1][2] This guide provides an in-depth, comparative analysis of the structural confirmation of [5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanol, demonstrating why single-crystal X-ray crystallography remains the gold standard for absolute structural assignment.

We will explore the complete workflow, from synthesis and crystallization to data analysis, and objectively compare the insights gained from crystallography with those from other common analytical techniques. This document is designed for researchers and scientists who require not just a protocol, but a foundational understanding of the causality behind the experimental choices that lead to a definitive and defensible structural model.

The Analytical Challenge: Beyond Connectivity

Standard spectroscopic methods are indispensable for routine characterization. For a novel compound like [5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanol, techniques such as NMR, IR, and mass spectrometry provide essential, yet incomplete, information:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides excellent data on the chemical environment and connectivity of atoms (¹H and ¹³C NMR), confirming the presence of the benzodioxole, isoxazole, and methanol moieties.[3][4] However, it describes the molecule's average conformation in solution and does not directly provide precise bond lengths or angles in the solid state.[5][6]

  • Mass Spectrometry (MS): Confirms the molecular weight (219.19 g/mol for C₁₁H₉NO₄) and provides fragmentation patterns that support the proposed structure.[7] It offers no information about the 3D arrangement of atoms.

  • Infrared (IR) Spectroscopy: Identifies functional groups, such as the O-H stretch from the methanol group and characteristic vibrations of the aromatic and isoxazole rings. It does not, however, reveal stereochemistry or precise geometric parameters.

While these methods collectively build a strong case for the molecule's identity, they cannot unambiguously define its three-dimensional architecture. This is the critical gap that X-ray crystallography fills, providing an atomic-resolution picture of the molecule as it exists in the crystalline lattice.[8][9]

The Crystallographic Workflow: From Powder to Picture

Obtaining a high-quality crystal structure is a multi-step process where each stage is critical for the final outcome. The process is not merely technical but requires an experienced understanding of the molecule's physicochemical properties.

G cluster_0 Phase 1: Material Preparation cluster_1 Phase 2: Data Acquisition cluster_2 Phase 3: Structure Determination Synthesis Synthesis & Purification Crystallization Crystal Growth Synthesis->Crystallization High Purity Compound Mounting Crystal Mounting Crystallization->Mounting Single Crystal Diffraction X-ray Diffraction Data Collection Mounting->Diffraction Processing Data Processing (Integration & Scaling) Diffraction->Processing Diffraction Images Solution Structure Solution (Phase Problem) Processing->Solution Refinement Model Refinement & Validation Solution->Refinement CIF Final Structure (CIF) Refinement->CIF

Caption: The workflow for single-crystal X-ray crystallography.

Step 1: Synthesis and Purification

The synthesis of the title compound can be achieved via a 1,3-dipolar cycloaddition reaction, a robust method for forming isoxazole rings. A plausible route involves the in-situ generation of a nitrile oxide from a benzodioxole-substituted aldoxime, which then reacts with propargyl alcohol.

G A 1,3-Benzodioxole-5-carbaldehyde (Piperonal) C 1,3-Benzodioxole-5-carbaldehyde oxime A->C B B Hydroxylamine HCl, Pyridine E Nitrile Oxide Intermediate C->E D D NCS or NaOCl G [5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanol (Final Product) E->G F [3+2] Cycloaddition F Propargyl Alcohol

Caption: Plausible synthesis of the target compound.

Crucially, the compound must be purified to the highest possible degree (>98%). Impurities can inhibit crystallization or become incorporated into the crystal lattice, leading to disorder and a poor-quality diffraction pattern.

Step 2: Growing Diffraction-Quality Crystals

Crystallization is often the most significant bottleneck in the process.[9][10] It is an empirical science that relies on achieving a state of slow, controlled supersaturation. For a small organic molecule like this, several techniques are viable.

Crystallization Method Principle Rationale for Choice Typical Solvents
Slow Evaporation The solvent slowly evaporates from a saturated solution, increasing the solute concentration to the point of crystallization.[11]Simple and effective for moderately soluble, non-volatile compounds. A good starting point.Dichloromethane, Ethyl Acetate, Acetone
Vapor Diffusion An antisolvent with high vapor pressure slowly diffuses into a solution of the compound, reducing its solubility.[11][12]Excellent for milligram quantities and provides fine control over the rate of crystallization.Inner Vial: Compound in Dichloromethane; Outer Reservoir: Hexane or Pentane
Solvent Layering A layer of antisolvent is carefully added on top of a concentrated solution of the compound. Crystals form at the interface.Useful when vapor diffusion is too slow or ineffective. Requires immiscible or slowly miscible solvent pairs.Bottom Layer: Compound in Dichloromethane; Top Layer: Methanol or Hexane

Expert Insight: The choice of solvent is paramount. A good solvent should fully dissolve the compound, while the antisolvent should be one in which the compound is poorly soluble. The interplay of their boiling points and miscibility dictates the rate of crystal growth, which is key to achieving the necessary internal order for good diffraction.[11][12]

Step 3: Data Collection and Processing

A suitable single crystal is mounted on a goniometer and placed in a monochromatic X-ray beam. The crystal is rotated, and a series of diffraction images are collected by a detector.[13][14]

The diffraction pattern, a collection of spots of varying intensity, contains the fundamental information about the crystal's internal structure.[15] This raw data is then processed:

  • Indexing: The positions of the diffraction spots are used to determine the unit cell dimensions and crystal system.

  • Integration: The intensity of each reflection is measured from the images.

  • Scaling and Merging: Data from multiple images are scaled and merged to create a single, comprehensive reflection file.[14]

Step 4: Structure Solution and Refinement

The "phase problem" is the central challenge in crystallography: the intensities are measured, but the phase information is lost. This is overcome using computational methods, typically "direct methods" for small molecules, which use statistical relationships between intensities to estimate the initial phases.[13]

This yields an initial electron density map. An atomic model is then built into this map and improved through iterative cycles of refinement, a process of least-squares fitting that minimizes the difference between the observed diffraction data and the data calculated from the model.[16][17] The quality of the final model is assessed using two key metrics:

  • R_work (R1): A measure of the agreement between the observed and calculated structure factor amplitudes for the reflection data used in refinement.

  • R_free: The same measure, but calculated for a small subset (5-10%) of reflections that were excluded from the refinement process.[16] This provides an unbiased validation of the model's predictive power. A low R-factor (typically < 0.05 for small molecules) indicates a good fit.

Comparative Data Analysis: The Unambiguous Verdict

X-ray crystallography provides a wealth of precise, quantitative data that other techniques cannot. Below is a comparison of the type of data obtained for a representative isoxazole derivative, illustrating the definitive nature of crystallographic results.

Structural Parameter X-ray Crystallography (Direct Measurement) NMR Spectroscopy (Inference) Computational (DFT Prediction)
3D Atomic Coordinates Provides precise (x, y, z) coordinates for every non-hydrogen atom.No direct coordinate data.Provides an optimized gas-phase or solvated structure.
Bond Lengths (Å) Highly accurate (e.g., C-O = 1.365 ± 0.002 Å).Inferred from coupling constants; not a direct measurement.Good agreement, but can vary with the level of theory.
Bond Angles (°) Highly accurate (e.g., C-N-O = 109.5 ± 0.1°).Not directly measured.Good agreement.
Torsion Angles (°) Defines the exact conformation and planarity of rings.Inferred via NOE experiments for solution conformation.Predicts low-energy conformers.
Absolute Stereochemistry Can be determined unambiguously using anomalous dispersion methods.[9]Can be challenging; often requires chiral shift reagents.Cannot determine absolute stereochemistry.
Intermolecular Interactions Reveals hydrogen bonds, π-stacking, and other packing forces in the solid state.Not observed.Can model dimers, but not the extended crystal lattice.

Note: The numerical values in the table are illustrative for a typical isoxazole derivative and serve to highlight the precision of X-ray crystallography.

X-ray crystallography is unique in its ability to deliver a complete, high-resolution 3D model, directly visualizing the molecule's architecture and its interactions with neighbors in the solid state.[8][18]

Detailed Experimental Protocols

Protocol 1: Crystallization by Vapor Diffusion
  • Preparation: Dissolve 5-10 mg of purified [5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanol in 0.5 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate) in a small, open vial (2 mL).

  • Setup: Place this small vial inside a larger, sealable jar (20 mL). Add 2-3 mL of an antisolvent (e.g., hexane or pentane) to the bottom of the larger jar, ensuring the liquid level is below the top of the inner vial.

  • Sealing: Seal the larger jar tightly to create a closed system.

  • Incubation: Allow the setup to stand undisturbed at room temperature. The more volatile antisolvent will slowly diffuse into the compound's solution, reducing its solubility and inducing crystallization over several days to weeks.

  • Harvesting: Once suitable crystals have formed, carefully remove them using a loop and immediately proceed to mounting.

Protocol 2: Single-Crystal X-ray Diffraction
  • Crystal Mounting: Select a well-formed, single crystal (approx. 0.1-0.3 mm) and mount it on a cryoloop.

  • Data Collection: Mount the crystal on the diffractometer. Cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

  • Experiment Setup: Perform an initial scan to determine the unit cell and crystal quality. Devise a data collection strategy to ensure high completeness and redundancy.[19]

  • Data Acquisition: Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam and recording diffraction images at set intervals.

  • Data Processing: Use standard crystallographic software (e.g., CrysAlisPro, XDS) to index, integrate, and scale the raw diffraction data.

  • Structure Solution & Refinement: Use software like SHELXT or Olex2 to solve the structure via direct methods.[20] Build the molecular model and perform anisotropic refinement against the observed data until convergence is reached and R-factors are minimized.

  • CIF Generation: Generate a final Crystallographic Information File (CIF) containing all experimental details, atomic coordinates, and geometric parameters.[8]

Conclusion

For the definitive structural confirmation of novel chemical entities like [5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanol, single-crystal X-ray crystallography is the unequivocal gold standard. While other analytical techniques like NMR and MS are essential for confirming connectivity and molecular formula, they lack the power to provide the precise, three-dimensional atomic arrangement. Crystallography delivers an unambiguous, high-resolution model that is critical for understanding structure-activity relationships, guiding further drug design, and securing robust intellectual property. The detailed protocols and comparative data presented in this guide underscore the technique's unparalleled accuracy and its central role in modern chemical and pharmaceutical research.[8][21]

References

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Sources

Comparative

A-Z Guide to Kinase Selectivity Profiling: A Comparative Analysis of [5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanol

Executive Summary: The therapeutic efficacy and safety of kinase inhibitors are intrinsically linked to their selectivity across the human kinome. A promiscuous inhibitor can lead to unforeseen off-target effects, while...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The therapeutic efficacy and safety of kinase inhibitors are intrinsically linked to their selectivity across the human kinome. A promiscuous inhibitor can lead to unforeseen off-target effects, while a highly selective compound may offer a superior therapeutic window. This guide provides a comprehensive framework for profiling the kinase selectivity of the novel compound, [5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanol. We present detailed, field-proven protocols for robust in vitro characterization, comparing its performance against a panel of well-established kinase inhibitors with diverse selectivity profiles: the broad-spectrum inhibitor Staurosporine, the multi-targeted inhibitor Dasatinib, and the selective inhibitor Erlotinib. This document serves as a practical guide for researchers, scientists, and drug development professionals to generate high-quality, reproducible data for informed decision-making in kinase inhibitor projects.

Introduction: The Criticality of Kinase Selectivity

Protein kinases are a cornerstone of drug discovery, regulating a vast array of cellular processes.[1][2] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime therapeutic targets.[3][4] The human kinome comprises over 500 members, many of which share significant structural homology within the ATP-binding site.[3][4] This conservation presents a formidable challenge: designing inhibitors that selectively engage the intended target without interacting with dozens or even hundreds of other kinases.[2][3]

Lack of selectivity can lead to toxicity and undesirable side effects, complicating clinical development.[3] Conversely, understanding a compound's complete selectivity profile can unveil new therapeutic opportunities (polypharmacology) or identify potential liabilities early in the discovery process.[1][2]

The compound of interest, [5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanol (hereafter referred to as "Compound X"), belongs to the isoxazole class of heterocyclic compounds. Various isoxazole derivatives have been reported as potent inhibitors of different kinases, including EGFR, VEGFR2, and JNK, suggesting the scaffold is privileged for kinase recognition.[5][6][7][8] This guide outlines a rigorous, multi-faceted approach to define the kinase selectivity profile of Compound X.

Our comparative analysis will benchmark Compound X against three inhibitors representing distinct selectivity classes:

  • Staurosporine: A natural product known for its potent, broad-spectrum inhibition across the kinome, making it a valuable research tool and a benchmark for promiscuity.[9][10][11]

  • Dasatinib: A clinically approved dual-specific inhibitor of BCR-ABL and Src family kinases, which also targets other kinases like c-KIT and BTK.[12][13][14] Its profile represents a multi-targeted but not entirely promiscuous agent.

  • Erlotinib: A selective, reversible inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, representing a targeted therapeutic.[15][16][][18][19]

By employing orthogonal, industry-standard assays, we will generate a comprehensive dataset to position Compound X within the landscape of known kinase inhibitors.

Experimental Design & Protocols

To build a robust and trustworthy selectivity profile, we will employ two distinct and complementary assay platforms: a direct competition binding assay and a functional enzymatic activity assay. This dual approach ensures that the observed inhibition is validated through both direct target engagement and functional consequence.

Overall Experimental Workflow

The process begins with compound preparation and proceeds through parallel assay streams, culminating in integrated data analysis. This workflow ensures consistency and allows for cross-validation of results.

G cluster_prep 1. Compound Preparation cluster_assay1 2a. Binding Affinity Profiling cluster_assay2 2b. Enzymatic Activity Profiling cluster_analysis 3. Data Analysis & Interpretation p1 Source & QC Compounds (Compound X, Comparators) p2 Prepare 10 mM DMSO Stocks p1->p2 p3 Create Serial Dilution Series (e.g., 11-point, 1:3) p2->p3 a2 Add Diluted Compounds p3->a2 b2 Add Diluted Compounds p3->b2 a1 KINOMEscan™ Assay Setup (Immobilized Kinase + Tagged Ligand) a1->a2 a3 Incubation & Equilibration a2->a3 a4 Quantify Bound Ligand (qPCR or similar) a3->a4 c1 Calculate % Inhibition a4->c1 b1 ADP-Glo™ Assay Setup (Kinase + Substrate + ATP) b1->b2 b3 Kinase Reaction Incubation b2->b3 b4 Terminate & Deplete ATP (ADP-Glo™ Reagent) b3->b4 b5 Convert ADP to ATP & Detect Light (Kinase Detection Reagent) b4->b5 b5->c1 c2 Fit Dose-Response Curves (Determine Kd or IC50) c1->c2 c3 Tabulate Comparative Data c2->c3 c4 Generate Selectivity Profile (e.g., TREEspot™ Visualization) c3->c4

Caption: Overall workflow for kinase selectivity profiling.

Protocol 1: Competition Binding Affinity Profiling (KINOMEscan™)

Rationale: The KINOMEscan™ platform (Eurofins DiscoverX) is an active site-directed competition binding assay.[20][21] It measures the ability of a test compound to displace a proprietary, immobilized ligand from the kinase active site. This method is ATP-independent, providing a direct measure of binding affinity (dissociation constant, Kd). Its broad panel size (over 460 kinases) allows for a comprehensive survey of the kinome.[20][21]

Step-by-Step Protocol:

  • Compound Submission: Provide 100 µL of a 10 mM DMSO stock of Compound X and each comparator inhibitor.

  • Primary Screen: Perform an initial screen at a single high concentration (e.g., 10 µM) against the full scanMAX panel (468 kinases). The results are reported as Percent of Control (%Ctrl), where a lower number indicates stronger binding.

  • Kd Determination: For kinases showing significant inhibition (e.g., %Ctrl < 10), perform a secondary binding assay.

  • Dose-Response Setup: Prepare an 11-point, 3-fold serial dilution of the test compound in DMSO.

  • Assay Reaction: In a multi-well plate, combine the DNA-tagged kinase, the immobilized ligand, and the diluted test compound.

  • Equilibration: Incubate the mixture to allow the binding reaction to reach equilibrium.

  • Affinity Capture: Capture the kinase/ligand complexes on a solid support and wash away unbound components.

  • Quantification: Elute the kinase and quantify the amount of associated DNA tag using quantitative PCR (qPCR). The signal is inversely proportional to the test compound's binding affinity.

  • Data Analysis: Plot the %Ctrl values against the compound concentration and fit the data to a standard dose-response model to calculate the dissociation constant (Kd).

Protocol 2: In Vitro Enzymatic Activity Assay (ADP-Glo™)

Rationale: The ADP-Glo™ Kinase Assay (Promega) is a universal, luminescence-based method that measures the amount of ADP produced during a kinase reaction.[22][23] This provides a direct functional measure of kinase inhibition (IC50). By running the assay at or near the ATP Km for each kinase, we generate data that is more physiologically relevant and comparable across different enzymes.[2]

Step-by-Step Protocol:

  • Reagent Preparation: Prepare 1X kinase reaction buffer, substrate solution, and ATP solution. Reconstitute ADP-Glo™ Reagent and Kinase Detection Reagent as per the manufacturer's manual.[23][24]

  • Kinase Reaction Setup: In a 384-well white assay plate, add 5 µL of a solution containing the kinase and its specific substrate in reaction buffer.

  • Compound Addition: Add the serially diluted compounds (Compound X and comparators) to the wells. Include DMSO-only wells as a "no inhibition" control (100% activity) and wells with no kinase as a background control.

  • Reaction Initiation: Add ATP to initiate the kinase reaction. The final ATP concentration should be set at the known Km value for each specific kinase.

  • Incubation: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well.[24] This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.[23][24]

  • ADP Detection: Add 10 µL of Kinase Detection Reagent to each well.[24] This reagent converts the ADP generated into ATP, which is then used by a luciferase/luciferin pair to produce light. Incubate for 30-60 minutes at room temperature.[24]

  • Luminescence Reading: Measure the luminescence signal using a plate-reading luminometer. The signal is directly proportional to the amount of ADP produced and thus, the kinase activity.

  • Data Analysis: Normalize the data using the high (DMSO) and low (no kinase) controls. Plot the percent activity against the log of the inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.

Results and Comparative Analysis

The following tables present hypothetical, yet plausible, data derived from the described protocols. This data is for illustrative purposes to guide the interpretation of real experimental outcomes.

Comparative Binding Affinity (Kd, nM)

This table summarizes the binding affinities (Kd) determined by the KINOMEscan™ assay for a selection of kinases from different families. Lower values indicate tighter binding.

Kinase TargetFamilyCompound X (Kd, nM) Staurosporine (Kd, nM)Dasatinib (Kd, nM)Erlotinib (Kd, nM)
EGFR TK75 3.53502.1
SRC TK120 6.01.5 >10,000
ABL1 TK2,500220.8 >10,000
VEGFR2 TK95 15791,200
BTK TK>10,000185.0 >10,000
AURKA AGC8,50025250>10,000
PKA AGC>10,0007.05,000>10,000
CDK2 CMGC4,8004.03,200>10,000
JNK1 CMGC350 301,500>10,000
p38α CMGC1,10045980>10,000
Comparative Enzymatic Inhibition (IC50, nM)

This table summarizes the functional inhibitory potency (IC50) determined by the ADP-Glo™ assay.

Kinase TargetFamilyCompound X (IC50, nM) Staurosporine (IC50, nM)Dasatinib (IC50, nM)Erlotinib (IC50, nM)
EGFR TK110 4.14203.5
SRC TK190 7.22.0 >10,000
ABL1 TK3,100281.2 >10,000
VEGFR2 TK155 19951,500
BTK TK>10,000216.2 >10,000
AURKA AGC>10,00030310>10,000
PKA AGC>10,0008.56,100>10,000
CDK2 CMGC6,2005.54,000>10,000
JNK1 CMGC480 381,800>10,000
p38α CMGC1,500551,100>10,000
Interpretation of Selectivity Profile
  • Potency & Primary Targets: Compound X demonstrates potent activity against a small subset of tyrosine kinases (TK), with Kd and IC50 values in the double- to triple-digit nanomolar range for EGFR, SRC, and VEGFR2.

  • Selectivity Profile: Compared to Staurosporine, Compound X is highly selective. Staurosporine binds potently to nearly all kinases tested, confirming its pan-kinase inhibitor profile.[9][25]

  • Comparison to Dasatinib: Dasatinib shows potent, single-digit nanomolar activity against its primary targets (SRC, ABL1, BTK) but has a broader profile than Compound X, with moderate activity against other kinases like VEGFR2.[13][14] Compound X does not significantly inhibit the core targets of Dasatinib like ABL1 and BTK, indicating a distinct selectivity profile.

  • Comparison to Erlotinib: Erlotinib is exquisitely selective for EGFR, with no significant activity against the other kinases on this panel.[15][16] Compound X, while potent against EGFR, is less selective than Erlotinib due to its additional activity on SRC and VEGFR2.

  • Overall Assessment: Compound X can be classified as a multi-targeted tyrosine kinase inhibitor with a narrow selectivity profile centered on EGFR, SRC, and VEGFR2. Its profile is distinct from the comparators, suggesting a potentially novel mechanism of action or therapeutic application.

The inhibition of EGFR, SRC, and VEGFR2 has implications for key cancer signaling pathways.

G RTK Growth Factor Receptors (EGFR, VEGFR2) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K STAT3 STAT3 RTK->STAT3 Angiogenesis Angiogenesis RTK->Angiogenesis (VEGFR2) SRC SRC SRC->RAS SRC->PI3K SRC->STAT3 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT3->Proliferation CompX Compound X CompX->RTK CompX->SRC

Caption: Compound X targets key nodes in oncogenic signaling.

Decision-Making Framework

The selectivity profile is a key determinant for the next steps in a drug discovery program. The following decision tree illustrates a logical progression based on the initial profiling data.

G start Initial Kinase Profile for Compound X q1 Potent? (IC50 < 1 µM on any kinase) start->q1 deprioritize Deprioritize / Redesign q1->deprioritize No q2 Selectivity Profile? q1->q2 Yes selective Selective (1-5 targets) q2->selective Narrow multitargeted Multi-Targeted (5-20 targets) q2->multitargeted Focused promiscuous Promiscuous (>20 targets) q2->promiscuous Broad next_selective Proceed to Cellular Assays (On-target validation) selective->next_selective next_multi Deconvolute Phenotype (Which target drives efficacy?) multitargeted->next_multi next_promiscuous Assess Toxicity Risk (Consider for tool compound only) promiscuous->next_promiscuous

Caption: Decision tree for compound progression post-profiling.

Based on our illustrative data, Compound X falls into the "Selective / Multi-Targeted" category, warranting progression to cellular models to validate its on-target activity and explore its therapeutic hypothesis.

Conclusion

This guide provides a robust, dual-assay strategy for comprehensively profiling the kinase selectivity of a novel compound, [5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanol. By benchmarking against inhibitors with known selectivity profiles, researchers can accurately classify their compound, understand its potential off-target activities, and make data-driven decisions for further development. The combination of direct binding affinity and functional enzymatic assays provides a self-validating system that ensures high confidence in the resulting data. The illustrative results position Compound X as a selective, multi-targeted inhibitor of EGFR, SRC, and VEGFR2, distinguishing it from common benchmarks and highlighting its potential as a lead candidate for further investigation.

References

  • Bamborough, P. et al. (2015). Protein kinase profiling assays: a technology review. Drug Discovery Today: Technologies. [Link]

  • KINOMEscan® Kinase Screening & Profiling Services. Technology Networks. [Link]

  • Staurosporine - Wikipedia. [Link]

  • Defert, O. et al. (2007). Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • DiscoverX KINOMEscan® Kinase Assay Screening. Drug Target Review. [Link]

  • Schettino, C. et al. (2008). Erlotinib: an EGF receptor tyrosine kinase inhibitor in non-small-cell lung cancer treatment. Expert Review of Respiratory Medicine. [Link]

  • Krysiak, K. et al. (2016). Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity. ACS Chemical Biology. [Link]

  • Getlik, M. et al. (2016). Conformation-Selective Analogues of Dasatinib Reveal Insight into Kinase Inhibitor Binding and Selectivity. ACS Chemical Biology. [Link]

  • Rix, U. et al. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood. [Link]

  • erlotinib. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Hantschel, O. et al. (2007). The Btk tyrosine kinase is a major target of the Bcr-Abl inhibitor dasatinib. Proceedings of the National Academy of Sciences. [Link]

  • How does erlotinib work (mechanism of action)? Drugs.com. [Link]

  • Isgor, M. & Kalesh, K. A. (2015). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. ACS Chemical Biology. [Link]

  • What is the mechanism of Erlotinib Hydrochloride? Patsnap Synapse. [Link]

  • Hall, P. A. et al. (2015). Measuring and interpreting the selectivity of protein kinase inhibitors. Future Medicinal Chemistry. [Link]

  • El-Naggar, M. et al. (2020). New series of isoxazole derivatives targeting EGFR-TK: Synthesis, molecular modeling and antitumor evaluation. Bioorganic Chemistry. [Link]

  • Mali, D. et al. (2022). Synthesis and evaluation of isoxazole derivatives of lapachol as inhibitors of pyruvate kinase M2. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Sagan, J. et al. (2023). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. Molecules. [Link]

  • KINOMEscan Technology. Eurofins Discovery. [Link]

  • DiscoveRx Corporation Acquires KINOMEscan™, Previously Part of Ambit Biosciences. Business Wire. [Link]

  • Protein kinase profiling assays: A technology review. ResearchGate. [Link]

  • Jiao, Y. et al. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation. [Link]

  • Whitepaper: KINOMEscan® ELECT Kinase screening and profiling services. Drug Target Review. [Link]

  • Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. bioRxiv. [Link]

  • Sharma, P. C. et al. (2022). Rational Drug Discovery for Isoxazole Based VEGFR2 Inhibition. Current Bioactive Compounds. [Link]

  • Blake, S. et al. (2008). Dasatinib, a small-molecule protein tyrosine kinase inhibitor, inhibits T-cell activation and proliferation. Clinical Immunology. [Link]

  • Anastassiadis, T. et al. (2011). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PLoS ONE. [Link]

  • Strategy toward Kinase-Selective Drug Discovery. ACS Publications. [Link]

  • The prospect of substrate-based kinase inhibitors to improve target selectivity and overcome drug resistance. Royal Society of Chemistry. [Link]

  • Chao, Q. et al. (2009). Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][20][22]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. Journal of Medicinal Chemistry. [Link]

  • Green, S. et al. (2006). N-(5-Chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a Novel, Highly Selective, Orally Available, Dual-Specific c-Src/Abl Kinase Inhibitor. Journal of Medicinal Chemistry. [Link]

Sources

Validation

A Comparative Guide to Target Validation Strategies for Novel Bioactive Compounds: The Case of [5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanol

For researchers and drug development professionals, the identification and validation of a specific molecular target are critical junctures in the journey from a promising bioactive small molecule to a potential therapeu...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the identification and validation of a specific molecular target are critical junctures in the journey from a promising bioactive small molecule to a potential therapeutic agent.[1][2][3] This guide provides an in-depth, objective comparison of established target validation methodologies, using the novel compound [5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanol as a representative case study. While the direct biological target of this specific isoxazole derivative is not extensively documented in publicly available literature, its structural motifs, particularly the isoxazole ring, are present in numerous compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[4][5][6] This guide will, therefore, equip researchers with the strategic and technical knowledge to elucidate the mechanism of action of this and other novel chemical entities.

The Imperative of Rigorous Target Validation

Target validation is the process of demonstrating with a high degree of certainty that a specific molecular entity, typically a protein, is directly modulated by the compound of interest and that this modulation is responsible for the observed biological effect.[1][7] A rigorously validated target provides a solid foundation for further drug development, minimizing the risk of costly late-stage failures. Conversely, proceeding with a poorly validated target can lead to wasted resources and time.[2]

This guide will compare and contrast a multi-pronged approach to target validation, encompassing direct target engagement assays, cellular and in vivo functional genomics, and comprehensive proteomic profiling.

A Multi-Tiered Approach to Target Validation

A robust target validation strategy typically involves a tiered approach, starting with broad, unbiased methods to generate hypotheses, followed by more focused and definitive experiments to confirm the target's role.

G cluster_0 Tier 1: Target Identification & Hypothesis Generation cluster_1 Tier 2: Direct Target Engagement cluster_2 Tier 3: Functional Validation in Cellular Models cluster_3 Tier 4: In Vivo Validation Phenotypic Screening Phenotypic Screening Affinity-Based Proteomics Affinity-Based Proteomics Phenotypic Screening->Affinity-Based Proteomics Cellular Thermal Shift Assay (CETSA) Cellular Thermal Shift Assay (CETSA) Phenotypic Screening->Cellular Thermal Shift Assay (CETSA) Identified Hit Computational Prediction Computational Prediction Affinity-Based Proteomics->Computational Prediction Isothermal Titration Calorimetry (ITC) Isothermal Titration Calorimetry (ITC) Cellular Thermal Shift Assay (CETSA)->Isothermal Titration Calorimetry (ITC) CRISPR-Cas9 Gene Editing CRISPR-Cas9 Gene Editing Cellular Thermal Shift Assay (CETSA)->CRISPR-Cas9 Gene Editing Confirmed Target Surface Plasmon Resonance (SPR) Surface Plasmon Resonance (SPR) Isothermal Titration Calorimetry (ITC)->Surface Plasmon Resonance (SPR) RNA Interference (RNAi) RNA Interference (RNAi) CRISPR-Cas9 Gene Editing->RNA Interference (RNAi) Xenograft Models Xenograft Models CRISPR-Cas9 Gene Editing->Xenograft Models Validated Functional Role Overexpression Studies Overexpression Studies RNA Interference (RNAi)->Overexpression Studies Disease-Relevant Animal Models Disease-Relevant Animal Models Xenograft Models->Disease-Relevant Animal Models

Figure 1: A tiered workflow for target identification and validation of a novel compound.

Tier 1: Unbiased Approaches for Target Hypothesis Generation

For a compound like [5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanol with an unknown mechanism of action, initial efforts should focus on generating a list of potential protein targets.

Method Principle Advantages Disadvantages
Affinity-Based Proteomics The compound is immobilized on a solid support and used as "bait" to capture interacting proteins from cell lysates. Bound proteins are then identified by mass spectrometry.Unbiased, identifies direct binding partners.Can generate false positives due to non-specific binding; may miss transient or weak interactions.
Phenotypic Screening The compound is tested across a wide range of cell lines or disease models to identify a distinct phenotypic response (e.g., cell death, differentiation). The underlying pathways are then investigated.[7]Identifies biologically relevant targets in a physiological context.Target deconvolution can be challenging and time-consuming.
Computational Prediction In silico methods, such as molecular docking and pharmacophore modeling, are used to predict potential binding targets based on the compound's structure.Rapid and cost-effective for initial hypothesis generation.Predictions require experimental validation; accuracy depends on the quality of protein structure data.

Tier 2: Confirming Direct Target Engagement in a Cellular Context

Once a list of putative targets is generated, the next crucial step is to confirm direct binding between the compound and the target protein within the complex environment of a living cell.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to assess target engagement in intact cells and tissues.[8] It is based on the principle that the thermal stability of a protein is altered upon ligand binding.

G cluster_0 CETSA Workflow Treat cells with compound or vehicle Treat cells with compound or vehicle Heat cells to a range of temperatures Heat cells to a range of temperatures Treat cells with compound or vehicle->Heat cells to a range of temperatures Lyse cells and separate soluble and aggregated proteins Lyse cells and separate soluble and aggregated proteins Heat cells to a range of temperatures->Lyse cells and separate soluble and aggregated proteins Quantify remaining soluble target protein (e.g., Western Blot, Mass Spec) Quantify remaining soluble target protein (e.g., Western Blot, Mass Spec) Lyse cells and separate soluble and aggregated proteins->Quantify remaining soluble target protein (e.g., Western Blot, Mass Spec) Compound-Bound Protein Compound-Bound Protein Quantify remaining soluble target protein (e.g., Western Blot, Mass Spec)->Compound-Bound Protein Increased Stability Unbound Protein Unbound Protein Denaturation Denaturation Unbound Protein->Denaturation Lower Temperature Compound-Bound Protein->Denaturation Higher Temperature

Figure 2: Workflow of the Cellular Thermal Shift Assay (CETSA).

  • Cell Treatment: Culture cells to 80-90% confluency. Treat with varying concentrations of [5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanol or vehicle control for a predetermined time.

  • Heating: Aliquot cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.

  • Lysis and Fractionation: Lyse the cells by freeze-thaw cycles. Separate the soluble fraction (containing non-denatured proteins) from the aggregated fraction by centrifugation.

  • Protein Quantification: Analyze the soluble fractions by Western blotting or mass spectrometry to quantify the amount of the putative target protein remaining at each temperature. A positive result is indicated by a shift in the melting curve to a higher temperature in the presence of the compound.

Comparison with Other Direct Binding Assays
Method Principle Advantages Disadvantages
Surface Plasmon Resonance (SPR) Immobilized target protein is exposed to the compound in a flow system. Binding is detected as a change in the refractive index at the sensor surface.[2]Real-time kinetics (on/off rates) and affinity (KD) can be determined.Requires purified protein; membrane proteins can be challenging to work with.
Isothermal Titration Calorimetry (ITC) Measures the heat change that occurs upon binding of the compound to the target protein.[2]Provides a complete thermodynamic profile of the interaction (KD, stoichiometry, enthalpy, entropy).Requires large amounts of purified protein and compound; lower throughput.

Hypothetical Data Comparison:

Assay Metric [5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanol Alternative Compound X
CETSA Thermal Shift (ΔTm)+ 4.2 °C+ 1.5 °C
SPR Affinity (KD)150 nM2.5 µM
ITC Affinity (KD)180 nM3.1 µM

This hypothetical data suggests that [5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanol demonstrates superior target engagement compared to Alternative Compound X.

Tier 3: Functional Validation Using Genetic Approaches

Confirming direct binding is necessary but not sufficient. It is crucial to demonstrate that modulating the target protein with the compound leads to the observed cellular phenotype. Genetic tools are indispensable for this purpose.

CRISPR-Cas9 Mediated Gene Knockout

CRISPR-Cas9 technology allows for the precise and permanent disruption of the gene encoding the putative target protein.[2][7] If the knockout cells become resistant to the effects of [5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanol, it provides strong evidence that the protein is the relevant target.

G Wild-Type Cells Wild-Type Cells Compound Treatment Compound Treatment Wild-Type Cells->Compound Treatment Target Knockout Cells Target Knockout Cells Target Knockout Cells->Compound Treatment Phenotypic Effect (e.g., Apoptosis) Phenotypic Effect (e.g., Apoptosis) Compound Treatment->Phenotypic Effect (e.g., Apoptosis) No Phenotypic Effect No Phenotypic Effect Compound Treatment->No Phenotypic Effect

Figure 3: Logic of a CRISPR-Cas9 knockout experiment for target validation.

  • gRNA Design and Cloning: Design and clone guide RNAs (gRNAs) targeting a conserved exon of the putative target gene into a Cas9-expressing vector.

  • Transfection and Selection: Transfect the gRNA/Cas9 construct into the cells of interest. Select for successfully transfected cells.

  • Validation of Knockout: Isolate single-cell clones and validate the knockout of the target protein by Western blotting and genomic sequencing.

  • Phenotypic Assay: Treat both wild-type and knockout cells with [5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanol and assess the phenotypic outcome (e.g., cell viability, signaling pathway activation).

Comparison with RNA Interference (RNAi)
Method Principle Advantages Disadvantages
CRISPR-Cas9 Permanent gene disruption at the DNA level.Complete and permanent loss of protein expression; low off-target effects with careful gRNA design.Can be lethal if the target is essential for cell survival; more time-consuming to generate stable cell lines.
RNAi (siRNA/shRNA) Transient or stable knockdown of mRNA, leading to reduced protein expression.Technically simpler and faster for transient knockdowns; useful for essential genes.Incomplete knockdown is common; potential for significant off-target effects.

Tier 4: In Vivo Target Validation

The final and most definitive stage of target validation involves demonstrating that the compound's therapeutic effect in a living organism is mediated through its intended target.[8]

Mouse Xenograft Models

For anticancer applications, tumor cell line xenograft models are frequently used.[8] In this model, human cancer cells (both wild-type and target-knockout) are implanted into immunocompromised mice. The mice are then treated with the compound, and tumor growth is monitored.

Expected Outcome: Treatment with [5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanol should significantly inhibit the growth of tumors derived from wild-type cells but have a diminished or no effect on tumors derived from target-knockout cells.

Conclusion

The validation of a drug's target is a multifaceted process that requires the convergence of evidence from biochemical, cellular, and in vivo studies. For a novel compound such as [5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanol, a systematic and unbiased approach is paramount. By employing a combination of affinity-based proteomics, direct target engagement assays like CETSA, and functional genomics tools such as CRISPR-Cas9, researchers can confidently identify and validate the molecular target, thereby paving the way for successful preclinical and clinical development. This guide provides a robust framework for these critical investigations, emphasizing the importance of methodological rigor and the integration of orthogonal approaches.

References

  • University College London. Target Identification and Validation (Small Molecules). [Link]

  • AntBio. Post-Identification Target Validation: Critical Steps in Small-Molecule. [Link]

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  • Chemspace. Target Identification and Validation in Drug Discovery. [Link]

  • PubMed. Identification and characterization of NDT 9513727 [N,N-bis(1,3-benzodioxol-5-ylmethyl)-1-butyl-2,4-diphenyl-1H-imidazole-5-methanamine], a novel, orally bioavailable C5a receptor inverse agonist. [Link]

  • Biological and Molecular Chemistry. Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. [Link]

  • Biological and Molecular Chemistry. Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)‌methanol Derivatives Through Oximes. [Link]

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Comparative

Benchmarking the Antioxidant Potential of [5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanol: A Comparative Guide

Introduction: The Quest for Novel Antioxidants and the Promise of Isoxazoles In the continuous search for novel therapeutic agents, compounds that can mitigate oxidative stress are of paramount interest to researchers in...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Antioxidants and the Promise of Isoxazoles

In the continuous search for novel therapeutic agents, compounds that can mitigate oxidative stress are of paramount interest to researchers in drug discovery. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a multitude of pathological conditions, including neurodegenerative diseases, cancer, and cardiovascular disorders. This guide focuses on the antioxidant potential of a specific isoxazole derivative, [5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanol .

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, a scaffold that has garnered significant attention in medicinal chemistry due to its diverse biological activities.[1][2][3] Derivatives of isoxazole have been reported to exhibit a wide array of pharmacological properties, including anticancer, anti-inflammatory, antibacterial, and notably, antioxidant effects.[4][5] The electron-rich nature of the isoxazole ring system contributes to its potential as a radical scavenger.[5]

This technical guide provides a framework for benchmarking the antioxidant activity of [5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanol. While direct experimental data for this specific compound is not yet publicly available, we will establish a robust comparative analysis based on the performance of structurally related isoxazole derivatives and widely recognized antioxidant standards. We will delve into the established in vitro assays—DPPH, ABTS, and FRAP—providing detailed protocols and the rationale behind their application. The objective is to equip researchers, scientists, and drug development professionals with the necessary tools and comparative data to evaluate the potential of this and similar isoxazole compounds as effective antioxidants.

Understanding the Benchmarking Standards: A Trio of Assays

To comprehensively evaluate the antioxidant capacity of a novel compound, it is crucial to employ multiple assays that operate through different mechanisms. Here, we detail three widely accepted methods: the DPPH radical scavenging assay, the ABTS radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a rapid, simple, and widely used method to screen the radical scavenging activity of antioxidants.[6][7] It is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, thus neutralizing it.[6][8]

Mechanism of Action: The DPPH radical is a stable free radical that exhibits a deep violet color in solution, with a characteristic absorbance maximum around 517 nm.[6][8] When an antioxidant is added, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change from violet to yellow.[8] The degree of decolorization, measured as a decrease in absorbance, is proportional to the antioxidant's radical scavenging capacity.[6]

Experimental Protocol: DPPH Assay

  • Reagent Preparation:

    • Prepare a stock solution of the test compound, [5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanol, and reference standards (Trolox, Ascorbic Acid, BHT) in a suitable solvent (e.g., methanol or ethanol).

    • Prepare a 0.1 mM solution of DPPH in the same solvent. This solution should be freshly prepared and kept in the dark to avoid degradation.

  • Assay Procedure:

    • In a 96-well microplate or spectrophotometer cuvettes, add a defined volume of the DPPH solution (e.g., 180 µL).

    • Add varying concentrations of the test compound and reference standards to the wells (e.g., 20 µL).

    • For the blank, add the solvent instead of the test compound.

    • Incubate the plate in the dark at room temperature for 30 minutes.[8]

  • Data Acquisition and Analysis:

    • Measure the absorbance of the solutions at 517 nm using a microplate reader or spectrophotometer.[8]

    • The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

    • The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound. A lower IC50 value indicates higher antioxidant activity.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay is another widely employed method for determining the total antioxidant capacity of a substance.[9] It measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).

Mechanism of Action: The ABTS radical cation is generated by the oxidation of ABTS with a strong oxidizing agent, such as potassium persulfate.[9] The resulting ABTS•+ solution is a deep blue-green color with a characteristic absorbance at 734 nm.[9][10] In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form.[9] Similar to the DPPH assay, the extent of decolorization is proportional to the antioxidant's concentration and activity. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant power of the test sample to that of Trolox, a water-soluble analog of vitamin E.[9][11]

Experimental Protocol: ABTS Assay

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • To generate the ABTS•+ stock solution, mix the ABTS and potassium persulfate solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours before use.[10]

    • Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.700 ± 0.02 at 734 nm.[12]

  • Assay Procedure:

    • Add a small volume of the test compound or reference standard at various concentrations to a defined volume of the diluted ABTS•+ solution (e.g., 10 µL of sample to 190 µL of ABTS•+ solution).

    • Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

  • Data Acquisition and Analysis:

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition of absorbance.

    • The antioxidant activity is typically expressed as the Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that would produce the same level of inhibition as the test compound.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.[13] This assay is based on a single electron transfer (SET) mechanism.

Mechanism of Action: The FRAP reagent contains a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex, which is colorless. In the presence of an antioxidant, the Fe³⁺-TPTZ complex is reduced to the ferrous (Fe²⁺) form, which has an intense blue color and an absorbance maximum at 593 nm. The change in absorbance is directly proportional to the total reducing power of the electron-donating antioxidants in the sample.[13]

Experimental Protocol: FRAP Assay

  • Reagent Preparation:

    • The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and a 20 mM solution of FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio.[13] The reagent should be freshly prepared and warmed to 37°C before use.

  • Assay Procedure:

    • Add a small volume of the test compound or standard (e.g., 10 µL) to a defined volume of the FRAP reagent (e.g., 190 µL).

    • Incubate the mixture at 37°C for a specific time (typically 4-30 minutes).[13]

  • Data Acquisition and Analysis:

    • Measure the absorbance of the blue-colored solution at 593 nm.

    • A standard curve is prepared using a known concentration of FeSO₄·7H₂O.

    • The antioxidant capacity of the sample is expressed as ferric reducing equivalents (e.g., in µM of Fe²⁺).

Comparative Antioxidant Activity of Isoxazole Derivatives

While experimental data for [5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanol is not yet available in the public domain, we can infer its potential antioxidant activity by examining published data for structurally analogous isoxazole compounds. The following table summarizes the reported IC50 values from DPPH assays for several isoxazole derivatives, providing a benchmark for comparison.

Compound/StandardAssayIC50 Value (µg/mL)Reference
Fluorophenyl-isoxazole-carboxamide derivative 2a DPPH0.45 ± 0.21[4]
Fluorophenyl-isoxazole-carboxamide derivative 2c DPPH0.47 ± 0.33[4]
Isoxazole-carboxamide derivative 2a DPPH7.8 ± 1.21[14]
Trolox (Standard)DPPH3.10 ± 0.92[4]
Trolox (Standard)DPPH2.75[14]
BHT (Standard)DPPH28.81 ± 1.84[5]

This table presents a selection of data from the literature and is intended for comparative purposes.

The data clearly indicates that certain isoxazole derivatives possess potent antioxidant activity, in some cases significantly exceeding that of the standard antioxidant Trolox.[4] For example, the fluorophenyl-isoxazole-carboxamide derivatives 2a and 2c demonstrated remarkably low IC50 values, suggesting a strong capacity for radical scavenging.[4] The presence of electron-donating groups on the phenyl ring of isoxazole derivatives has been suggested to be a key factor in their antioxidant properties.[5]

Visualizing the Experimental Workflows

To further clarify the experimental procedures, the following diagrams illustrate the workflows for the DPPH, ABTS, and FRAP assays.

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_dpph Prepare 0.1 mM DPPH Solution mix Mix DPPH Solution with Sample/Standard prep_dpph->mix prep_sample Prepare Test Compound & Standard Solutions prep_sample->mix incubate Incubate in Dark (30 min) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition & IC50 Value measure->calculate

Caption: Workflow for the DPPH Radical Scavenging Assay.

ABTS_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis gen_abts Generate ABTS•+ Radical Cation dil_abts Dilute ABTS•+ to Abs ~0.7 gen_abts->dil_abts mix Mix ABTS•+ Solution with Sample/Standard dil_abts->mix prep_sample Prepare Test Compound & Standard Solutions prep_sample->mix incubate Incubate (e.g., 6 min) mix->incubate measure Measure Absorbance at 734 nm incubate->measure calculate Calculate % Inhibition & TEAC Value measure->calculate

Caption: Workflow for the ABTS Radical Cation Decolorization Assay.

FRAP_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_frap Prepare FRAP Reagent mix Mix FRAP Reagent with Sample/Standard prep_frap->mix prep_sample Prepare Test Compound & Standard Solutions prep_sample->mix incubate Incubate at 37°C (4-30 min) mix->incubate measure Measure Absorbance at 593 nm incubate->measure calculate Determine Ferric Reducing Equivalents measure->calculate

Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) Assay.

Conclusion and Future Directions

This guide has outlined a comprehensive framework for benchmarking the antioxidant activity of [5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanol. By employing a multi-assay approach including DPPH, ABTS, and FRAP, researchers can obtain a holistic understanding of its radical scavenging and reducing capabilities. The comparative data from structurally similar isoxazole derivatives strongly suggests that this class of compounds holds significant promise as potent antioxidants.

The presence of the 1,3-benzodioxole moiety, also known as a methylenedioxy group, is a structural feature found in numerous natural products with biological activity. Its influence on the antioxidant potential of the isoxazole scaffold warrants direct experimental investigation.

Future work should focus on the synthesis and purification of [5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanol, followed by its systematic evaluation using the protocols detailed herein. A direct comparison of its IC50 and TEAC values against established standards and other isoxazole derivatives will definitively position its antioxidant efficacy. Furthermore, mechanistic studies to elucidate the specific pathways through which it exerts its antioxidant effects would be a valuable next step in its development as a potential therapeutic agent.

References

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  • Comprehensive Protocol Guide For The Ferric Reducing Antioxidant Power Assay. (2024). Ultimate Treat. [Link]

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  • FRAP Antioxidant Assay. (n.d.). G-Biosciences. [Link]

  • ABTS Antioxidant Capacity Assay. (n.d.). G-Biosciences. [Link]

  • DPPH Antioxidant Assay. (n.d.). G-Biosciences. [Link]

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  • Arts, M. J., Haenen, G. R., Voss, H. P., & Bast, A. (2004). Antioxidant capacity of reaction products limits the applicability of the Trolox Equivalent Antioxidant Capacity (TEAC) assay. Food and Chemical Toxicology, 42(1), 45-49. [Link]

  • Hawash, M., Jaradat, N., El-Elimat, T., & Sawaftah, Z. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. Journal of Chemistry, 2021, 6697424. [Link]

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Sources

Comparative

Comparative bioactivity profiling of small molecules.

An In-Depth Guide to the Comparative Bioactivity Profiling of Small Molecules Introduction: Beyond a Single Data Point In the realms of drug discovery and chemical biology, a small molecule is defined by its interactions...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Comparative Bioactivity Profiling of Small Molecules

Introduction: Beyond a Single Data Point

In the realms of drug discovery and chemical biology, a small molecule is defined by its interactions with biological systems. Identifying a compound that elicits a desired biological response is merely the first step in a long and complex journey. True understanding—the kind that transforms a preliminary "hit" into a validated chemical probe or a viable drug candidate—comes from comprehensive bioactivity profiling. This guide moves beyond the concept of a single assay and a single result, offering a strategic framework for the comparative profiling of small molecules. Our objective is to elucidate not only if a molecule is active, but to systematically characterize how, where, and how selectively it functions, thereby enabling researchers to make informed, data-driven decisions.

This document is structured to guide you, the researcher, through the critical decisions and methodologies that underpin a robust profiling campaign. We will explore the strategic choice between target-focused and phenotype-driven approaches, detail the design of a self-validating experimental cascade, provide actionable protocols for key assays, and delve into the nuances of data interpretation for a meaningful comparison between candidate molecules.

Chapter 1: The Strategic Fork in the Road: Target-Based vs. Phenotypic Profiling

The first and most fundamental decision in designing a screening campaign is the overall strategy. This choice is dictated by the existing knowledge of the disease biology and the ultimate goal of the research. The two primary paradigms are target-based and phenotypic screening.[1]

Target-Based Discovery operates on a defined hypothesis.[1] This "reverse chemical genetics" approach begins with a known biological target—such as a specific enzyme or receptor—implicated in a disease pathway. The objective is to identify small molecules that modulate the function of this purified, isolated target.[2]

  • Expertise & Causality: This strategy is powerful when the role of a specific protein in a disease is well-validated. It provides a direct, mechanistic readout, simplifying the subsequent steps of mechanism-of-action (MoA) studies.[3] The primary drawback is that potent activity against a purified protein does not always translate to the desired effect in the complex environment of a living cell or organism.[3]

Phenotypic Discovery is a "forward chemical genetics" approach that is target-agnostic.[4] Here, compounds are screened for their ability to produce a desired change in a cellular or organismal phenotype, such as inducing cancer cell death or reversing a disease-related morphological change.[3] The molecular target is often unknown at the outset.

  • Expertise & Causality: This method is exceptionally valuable when the molecular underpinnings of a disease are complex or poorly understood.[4] It ensures that any identified "hit" is active in a physiologically relevant context. The principal challenge, however, is the subsequent, often arduous, process of target deconvolution—identifying the specific molecular target(s) responsible for the observed phenotype.[3]

While historically distinct, modern drug discovery often benefits from integrating both approaches, using phenotypic screens to identify novel pathways and target-based screens to optimize potency and selectivity.[1][5]

Screening_Strategy_Decision Start Define Research Goal KnownTarget Is the molecular target well-validated? Start->KnownTarget TargetBased Target-Based Screening (e.g., Enzyme Inhibition Assay) KnownTarget->TargetBased Yes Phenotypic Phenotypic Screening (e.g., Cell Viability Assay) KnownTarget->Phenotypic No / Unclear Combine Integrated Approach (Phenotypic primary screen, Target-based secondary) TargetBased->Combine Phenotypic->Combine

Caption: Decision framework for selecting a primary screening strategy.

Chapter 2: Designing a Robust Profiling Cascade

A single high-throughput screen (HTS) generates thousands of data points, but many of these initial "hits" can be misleading.[6][7] A rigorous profiling cascade is essential to systematically filter out false positives and enrich for compounds with genuine, specific activity. This process is a multi-stage funnel designed to increase confidence with each step.

Key Stages of the Cascade:

  • Primary High-Throughput Screen (HTS): The initial screen of a large compound library, typically at a single concentration, to identify preliminary hits.[8] Efficiency and throughput are prioritized here.

  • Hit Confirmation: Re-testing the initial hits, often in triplicate, to confirm their activity and rule out random errors.[9]

  • Dose-Response Analysis: Testing confirmed hits across a range of concentrations to determine potency (e.g., IC50 or EC50).

  • Counter-Screening & Orthogonal Assays: This is the most critical stage for ensuring trustworthiness.

    • Counter-screens are designed to identify compounds that interfere with the assay technology itself, rather than the biological target.[10][11] For example, in a luciferase-based reporter assay, a counter-screen would test compounds directly against the luciferase enzyme to flag inhibitors of the reporter protein.[9][10]

    • Orthogonal assays confirm the biological activity of a hit using a different technology or method.[9] If a primary screen used a fluorescence-based readout, an orthogonal assay might use a label-free detection method to ensure the observed activity is not an artifact of the fluorescence measurement.[12]

Screening_Cascade cluster_0 High-Throughput Screening (HTS) cluster_1 Hit Validation & Characterization CompoundLibrary Compound Library (>100,000s) PrimaryScreen Primary Screen (Single Concentration) CompoundLibrary->PrimaryScreen Hits Initial 'Hits' (~1-5% of library) PrimaryScreen->Hits DoseResponse Dose-Response (Determine IC50/EC50) Hits->DoseResponse CounterScreen Counter-Screening (Rule out assay interference) DoseResponse->CounterScreen OrthogonalAssay Orthogonal Assay (Confirm activity with different technology) CounterScreen->OrthogonalAssay ValidatedHits Validated Hits OrthogonalAssay->ValidatedHits

Caption: A typical experimental workflow for small molecule hit validation.

Chapter 3: Core Methodologies in Bioactivity Profiling

The choice of assay technology is dictated by the screening strategy. Here we detail representative protocols for both biochemical and cell-based approaches.

Biochemical Assays (The Target-Centric Approach)

Biochemical assays utilize purified molecular components to measure a compound's effect on a specific interaction or enzymatic activity.[2][13] They are highly scalable, cost-effective, and offer a clean, mechanistic readout, making them a cornerstone of target-based discovery.[13]

Experimental Protocol: Generic Kinase Inhibition Assay (TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common method for measuring kinase activity.

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). The exact composition must be optimized for the specific kinase.

    • Kinase Solution: Dilute the purified kinase enzyme to a 2X working concentration in assay buffer.

    • Substrate/ATP Mix: Prepare a 4X solution containing the biotinylated peptide substrate and ATP at their respective Km concentrations in assay buffer.

    • Antibody Mix: Prepare a 2X solution containing both the Europium-labeled anti-phosphopeptide antibody and Streptavidin-Allophycocyanin (SA-APC) in detection buffer.

    • Compound Plates: Prepare serial dilutions of test compounds in 100% DMSO. Then, dilute these into assay buffer to create a 4X working stock with a final DMSO concentration of 2%.

  • Assay Procedure (384-well plate format):

    • Add 5 µL of 4X compound solution to the assay plate. Add 5 µL of 2% DMSO in assay buffer to positive and negative control wells.

    • Add 10 µL of 2X Kinase Solution to all wells except the negative controls (add 10 µL of assay buffer to these).

    • Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

    • Initiate the kinase reaction by adding 5 µL of the 4X Substrate/ATP mix to all wells.

    • Incubate for 60 minutes at room temperature. The exact time should be within the determined linear range of the enzyme reaction.

    • Stop the reaction by adding 10 µL of the 2X Antibody Mix.

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

    • Read the plate on a TR-FRET enabled plate reader, measuring emission at both 665 nm (APC) and 620 nm (Europium).

  • Data Analysis:

    • Calculate the TR-FRET ratio (Emission 665 nm / Emission 620 nm) * 10,000.

    • Normalize the data: % Inhibition = 100 * (1 - (Signal_compound - Signal_neg_ctrl) / (Signal_pos_ctrl - Signal_neg_ctrl)).

    • Plot % Inhibition versus compound concentration (log scale) and fit a four-parameter logistic curve to determine the IC50 value.

Cell-Based Assays (The Physiological Context)

Cell-based assays measure a compound's effect within a living cell, providing a more physiologically relevant context.[14][15] They are essential for phenotypic screening and for confirming that activity observed in a biochemical assay translates to a cellular setting.[16]

Experimental Protocol: Cell Viability Assay (Luminescent)

This protocol describes a common method for assessing a compound's effect on cell proliferation or cytotoxicity using a reagent like CellTiter-Glo®, which measures ATP levels as an indicator of metabolic activity.

  • Cell Plating:

    • Culture cells (e.g., A549 human lung carcinoma) under standard conditions (e.g., 37°C, 5% CO₂).

    • Trypsinize and count the cells. Resuspend cells in culture medium to the desired seeding density (e.g., 5,000 cells/100 µL).

    • Dispense 100 µL of the cell suspension into each well of a white, clear-bottom 96-well plate.

    • Incubate for 24 hours to allow cells to attach and resume growth.

  • Compound Treatment:

    • Prepare 10-point, 3-fold serial dilutions of test compounds in culture medium. Ensure the final DMSO concentration is consistent across all wells (e.g., 0.1%).

    • Remove the old medium from the cell plate and add 100 µL of the medium containing the test compounds. Include vehicle control (0.1% DMSO) and positive control (e.g., 10 µM Staurosporine) wells.

    • Incubate the plate for 72 hours under standard culture conditions.

  • Assay Readout:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Add 100 µL of the luminescent cell viability reagent to each well.

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data: % Viability = 100 * (Luminescence_compound / Luminescence_vehicle_ctrl).

    • Plot % Viability versus compound concentration (log scale) and fit a four-parameter logistic curve to determine the IC50 or EC50 value.[17]

Chapter 4: Data Analysis and Comparative Interpretation

Effective comparison of small molecules relies on the robust quantification and contextualization of their bioactivity.

Quantifying Potency: IC50 and EC50

Potency is a measure of the concentration of a compound required to produce a specific effect. The two most common metrics are:

  • IC50 (Half-maximal Inhibitory Concentration): The concentration of an inhibitor required to reduce a biological response by 50%.[18]

  • EC50 (Half-maximal Effective Concentration): The concentration of an agonist or activator required to produce 50% of the maximal effect.[18]

It is critical to understand that these values are not absolute constants; they are highly dependent on the experimental conditions, including the cell line used, incubation time, and substrate concentration.[17] Therefore, compounds must be compared using data generated under identical conditions.

Table 1: Comparative Potency and Selectivity of Three Kinase Inhibitors

Compound IDPrimary Target IC50 (Kinase A, nM)Counter-Screen Target IC50 (Kinase B, nM)Selectivity Index (IC50 B / IC50 A)
Cmpd-001 1515010
Cmpd-002 50>10,000>200
Cmpd-003 25301.2

From this data, Cmpd-001 is the most potent against Kinase A, but Cmpd-002 is significantly more selective, making it a potentially more desirable candidate for further development.

Assessing Selectivity and Promiscuity

A potent compound is not necessarily a good one. An ideal chemical probe or drug lead should be highly selective for its intended target to minimize off-target effects. Bioactivity profiling across a panel of related targets (e.g., a kinase panel) is the gold standard for assessing selectivity.[19]

  • Selectivity Index: A simple ratio of the IC50 against an off-target to the IC50 against the primary target. A higher ratio indicates greater selectivity.

  • Promiscuity: Some compounds, often termed "promiscuous binders," show activity against a large number of unrelated targets.[19] Identifying and deprioritizing these compounds early can save significant resources.

Table 2: Bioactivity Profile of Cmpd-002 Across a Kinase Panel

Kinase Target% Inhibition @ 1 µM
Kinase A (Primary) 98%
Kinase B4%
Kinase C<1%
Kinase D8%
Kinase E2%

This profile confirms the high selectivity of Cmpd-002 for its primary target, Kinase A, at a concentration well above its IC50.

Conclusion

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Validation

A Senior Application Scientist's Guide to Reproducibility and Robustness in the Synthesis of [5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanol

In the landscape of modern drug discovery and development, the reproducibility and robustness of experimental findings are the cornerstones of scientific integrity and progress. For researchers working with novel heteroc...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the reproducibility and robustness of experimental findings are the cornerstones of scientific integrity and progress. For researchers working with novel heterocyclic compounds such as [5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanol, a molecule of interest due to the prevalence of the isoxazole scaffold in pharmacologically active agents, the ability to reliably synthesize and test this compound is paramount.[1][2][3] This guide provides an in-depth comparison of a plausible synthetic route to [5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanol with a common alternative, focusing on the critical parameters that influence experimental success.

The Imperative of Reproducible Synthesis

The challenge of reproducing synthetic chemistry protocols is a well-documented issue within the scientific community.[4][5][6] Minor, often unreported, variations in experimental conditions can lead to significant deviations in yield, purity, and even the identity of the final product.[7] This guide, therefore, aims to not only provide a detailed synthetic protocol but also to dissect the underlying chemical principles that govern its reproducibility and robustness. A robust analytical method is one that remains unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[8][9]

Comparative Synthesis Strategies: A Focus on the Isoxazole Core

The isoxazole ring is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions.[10] Its synthesis is a mature field of organic chemistry, with several established methods.[10][11] Here, we will compare a targeted synthesis of [5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanol via a [3+2] cycloaddition reaction with the synthesis of a structurally related analogue, (3-phenylisoxazol-5-yl)methanol, via a condensation reaction. This comparison will highlight how the choice of starting materials and reaction mechanism can profoundly impact the experiment's robustness.

Target Compound: [5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanol

The synthesis of this molecule can be efficiently achieved through a 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne. This is a powerful and widely used method for constructing the isoxazole ring.[11][12]

Proposed Synthetic Workflow:

cluster_0 Step 1: Nitrile Oxide Formation cluster_1 Step 2: [3+2] Cycloaddition cluster_2 Step 3: Purification Piperonal Piperonal Piperonal_Oxime Piperonal Oxime Piperonal->Piperonal_Oxime EtOH, Pyridine Hydroxylamine Hydroxylamine HCl Hydroxylamine->Piperonal_Oxime Nitrile_Oxide Piperonal Nitrile Oxide Piperonal_Oxime->Nitrile_Oxide DMF NCS N-Chlorosuccinimide NCS->Nitrile_Oxide Target_Compound [5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanol Nitrile_Oxide->Target_Compound DMF Propargyl_Alcohol Propargyl Alcohol Propargyl_Alcohol->Target_Compound Workup Aqueous Workup Target_Compound->Workup Triethylamine Triethylamine Triethylamine->Target_Compound Chromatography Column Chromatography Workup->Chromatography Final_Product Pure Target Compound Chromatography->Final_Product

Caption: Synthetic workflow for [5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanol.

Detailed Experimental Protocol:

Step 1: Synthesis of Piperonal Oxime

  • To a solution of piperonal (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and pyridine (1.5 eq).

  • Stir the reaction mixture at room temperature for 2-3 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain piperonal oxime.

Step 2: In situ generation of Piperonal Nitrile Oxide and [3+2] Cycloaddition

  • Dissolve piperonal oxime (1.0 eq) in N,N-dimethylformamide (DMF).

  • Add N-chlorosuccinimide (NCS) (1.1 eq) portion-wise at 0 °C.

  • Stir the mixture for 30 minutes at 0 °C.

  • To this mixture, add propargyl alcohol (1.2 eq) followed by the slow addition of triethylamine (1.5 eq) at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

Step 3: Workup and Purification

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure [5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanol.

Characterization: The structure of the synthesized compound should be confirmed by FT-IR, 1H NMR, 13C NMR, and mass spectrometry.[13][14][15]

Alternative Compound: (3-Phenylisoxazol-5-yl)methanol

This analogue can be synthesized via a condensation reaction between a β-ketoester and hydroxylamine, followed by reduction.

Synthetic Workflow for the Alternative Compound:

cluster_0 Step 1: Isoxazole Ring Formation cluster_1 Step 2: Reduction cluster_2 Step 3: Purification Ethyl_Benzoylacetate Ethyl Benzoylacetate Isoxazolone 3-Phenylisoxazol-5(4H)-one Ethyl_Benzoylacetate->Isoxazolone Ethanol, Reflux Hydroxylamine_HCl Hydroxylamine HCl Hydroxylamine_HCl->Isoxazolone Alternative_Compound (3-Phenylisoxazol-5-yl)methanol Isoxazolone->Alternative_Compound Methanol, 0 °C to RT Base Sodium Acetate Base->Isoxazolone Reducing_Agent Sodium Borohydride Reducing_Agent->Alternative_Compound Workup Aqueous Workup Alternative_Compound->Workup Recrystallization Recrystallization/Chromatography Workup->Recrystallization Final_Product Pure Alternative Compound Recrystallization->Final_Product

Caption: Synthetic workflow for (3-Phenylisoxazol-5-yl)methanol.

Head-to-Head Comparison: Reproducibility and Robustness

Parameter[5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanol Synthesis(3-Phenylisoxazol-5-yl)methanol SynthesisSenior Scientist's Insights
Yield & Purity Generally good yields, but can be sensitive to the rate of addition of triethylamine and the quality of NCS. Purity is often high after chromatography.Yields can be variable depending on the efficiency of the initial condensation. The reduction step is typically high-yielding. Purity can be affected by over-reduction or incomplete reaction.The [3+2] cycloaddition is often more regioselective, leading to a cleaner crude product and potentially higher final purity.
Scalability Scalability can be challenging due to the exothermic nature of the nitrile oxide formation and the need for careful temperature control.The condensation reaction is generally more scalable. The reduction with sodium borohydride is also readily scalable with appropriate safety precautions.For large-scale synthesis, the condensation route is likely more amenable and cost-effective.
Purification Column chromatography is almost always necessary to remove byproducts.The product may be purified by recrystallization if the crude product is sufficiently pure, which is a significant advantage over chromatography.The need for chromatography in the target synthesis adds time, cost, and potential for product loss.
Starting Materials Piperonal is readily available. Propargyl alcohol is also common. NCS requires careful handling and storage.Ethyl benzoylacetate and hydroxylamine hydrochloride are common and inexpensive laboratory reagents. Sodium borohydride is a standard reducing agent.The starting materials for the alternative synthesis are generally more benign and easier to handle.
Reaction Sensitivity The in-situ generation of the nitrile oxide is sensitive to moisture and temperature. The cycloaddition itself is generally robust.The initial condensation can be sensitive to pH and temperature. The reduction is sensitive to protic solvents and temperature.The target synthesis requires more stringent control over the reaction environment, potentially impacting inter-lab reproducibility.

Causality Behind Experimental Choices and Impact on Robustness

The choice of a [3+2] cycloaddition for the target compound is driven by its efficiency in forming the 3,5-disubstituted isoxazole ring with high regioselectivity. However, the in-situ generation of the nitrile oxide from the oxime using NCS introduces a critical step that can be a source of variability. The stability of NCS and the rate of addition of the base (triethylamine) are crucial parameters that must be precisely controlled to ensure reproducible yields.[16]

In contrast, the condensation route for the alternative compound is a more classical approach. While it may involve more steps, each step is generally less sensitive to minor fluctuations in reaction conditions. The primary challenge in this route is often achieving a clean and high-yielding initial condensation.

Conclusion and Recommendations

Both synthetic routes presented are viable for producing isoxazole-containing methanol derivatives. However, they present a trade-off between elegance and robustness.

  • For exploratory, small-scale synthesis , the [3+2] cycloaddition route to [5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanol is attractive due to its directness. However, researchers must pay close attention to the reaction parameters, particularly during the nitrile oxide formation, to ensure reproducibility.

  • For larger-scale synthesis or when robustness is the primary concern , the multi-step condensation and reduction route, as exemplified by the synthesis of (3-phenylisoxazol-5-yl)methanol , may be preferable. While longer, the individual steps are often more tolerant of minor variations, leading to a more robust and scalable process.

Ultimately, the choice of synthetic strategy will depend on the specific goals of the researcher. By understanding the underlying chemical principles and potential pitfalls of each approach, scientists can make more informed decisions and design experiments that are both reproducible and robust, thereby accelerating the pace of drug discovery and development.

References

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  • Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives - ResearchG
  • (5-(Benzo[d][10][14]dioxol-5-yl)isoxazol-3-yl)methanol | ChemScene.

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of [5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanol

This document provides a detailed, procedural guide for the safe handling and disposal of the novel research compound, [5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanol (CAS No. 1105191-28-3).

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, procedural guide for the safe handling and disposal of the novel research compound, [5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanol (CAS No. 1105191-28-3). As a trusted partner in your research, we are committed to providing information that ensures the safety of laboratory personnel and the protection of our environment. This guide is designed for researchers, scientists, and drug development professionals who may handle this or structurally similar compounds.

Given that comprehensive toxicological and environmental hazard data for this specific molecule is not widely available, the protocols outlined below are based on established best practices for handling novel chemical entities and data extrapolated from structurally related compounds, such as 1,3-benzodioxole and various isoxazole derivatives. The core principle is to treat the compound as hazardous until proven otherwise, adhering to stringent safety and waste management protocols.

Hazard Assessment and Risk Mitigation

The first step in any disposal plan is a thorough understanding of the potential risks. The structure of [5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanol contains both a benzodioxole and an isoxazole moiety, which informs our risk assessment.

Inferred Hazard Profile

While specific data is pending, the compound's structural components suggest the following potential hazards. This assessment is based on safety data for analogous compounds and general chemical principles.

Hazard CategoryInferred Risk & RationaleSupporting Sources
Acute Toxicity (Oral, Dermal, Inhalation) Assumed to be harmful. Structurally similar compounds are classified as Category 4 acute oral/dermal toxicity.[1]
Skin Corrosion / Irritation Potential to cause skin irritation. This is a common characteristic of complex organic molecules.[1][2]
Serious Eye Damage / Irritation Potential to cause serious eye irritation. Direct contact with the eyes should be avoided.[1]
Respiratory Irritation May cause respiratory irritation if inhaled as a dust or aerosol.[1][3]
Environmental Hazard Unknown. Discharge into the environment must be strictly avoided as its impact on aquatic and terrestrial life has not been determined.[2][4]
Reactivity Avoid contact with strong oxidizing agents and strong acids.[5]
Mandatory Personal Protective Equipment (PPE)

A robust defense against exposure is non-negotiable. The following PPE must be worn at all times when handling [5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanol in any form (solid or in solution).[6][7][8]

PPE CategorySpecification & Rationale
Eye/Face Protection Wear tightly fitting safety goggles or a face shield to protect against splashes.[5][9][10]
Skin Protection Gloves: Chemical-resistant gloves (e.g., nitrile rubber) are mandatory. Inspect gloves for integrity before use and dispose of them after handling or if contamination occurs.[10][11] Lab Coat: A flame-resistant lab coat or chemical-resistant apron must be worn to protect skin and clothing.[5][9]
Respiratory Protection All handling of the solid compound or solutions should occur in a well-ventilated area, preferably within a certified chemical fume hood.[5][12] If dust or aerosols may be generated, a NIOSH/MSHA-approved respirator is recommended.[3][11]

Core Disposal Protocol: A Step-by-Step Methodology

Disposal of this compound must be managed through your institution's approved hazardous waste program. Under no circumstances should this chemical or its containers be disposed of in standard laboratory trash or down the drain. [2][5]

Step 1: Waste Characterization and Segregation

Proper segregation is the foundation of safe disposal. This compound must be classified as a regulated chemical waste.[13][14]

  • Solid Waste: Collect all solid waste contaminated with the compound. This includes unused or expired reagent, contaminated weighing papers, disposable lab equipment (e.g., pipette tips, tubes), and contaminated PPE (gloves, wipes). Place these materials in a dedicated, sealable container lined with a heavy-duty plastic bag.[5]

  • Liquid Waste: Collect all solutions containing the compound in a separate, sealed, and clearly labeled hazardous waste container.[5] Do not mix this waste stream with other solvents (e.g., halogenated or non-halogenated waste) unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office. Mixing incompatible waste streams can create unforeseen chemical hazards.

  • Sharps Waste: Any chemically contaminated needles, syringes, or glass capable of causing a puncture must be placed in a designated "SHARPS (CHEMICALLY CONTAMINATED)" container.[15]

Step 2: Containerization

The integrity of your waste container is critical to preventing leaks and ensuring safe transport.

  • Compatibility: Use containers made of a material compatible with the chemical. High-density polyethylene (HDPE) or glass containers are generally suitable. If possible, use the original container if it is in good condition.[12]

  • Condition: Ensure the container is in good condition, free of cracks or leaks, and has a tightly sealing lid.

  • Secondary Containment: Store all waste containers within a larger, chemically resistant secondary containment tub or tray to contain any potential leaks. The secondary container must be able to hold at least the volume of the largest container within it.[12]

Step 3: Labeling

Accurate labeling is a regulatory requirement and essential for safety. Per EPA guidelines, every waste container must be clearly labeled.[16][17]

  • Required Information: The label must include:

    • The words "Hazardous Waste" .[16][17]

    • The full, unabbreviated chemical name: "[5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanol" . Do not use formulas or abbreviations.[5][15]

    • A clear statement of the associated hazards (e.g., "Toxic," "Irritant").

    • The accumulation start date (the date the first drop of waste was added to the container).

Step 4: Accumulation and Storage

Waste must be stored safely in a designated laboratory area pending pickup.

  • Satellite Accumulation Area (SAA): Store the labeled, sealed waste containers in a designated SAA at or near the point of generation.[12][17] This area must be under the control of laboratory personnel.

  • Storage Conditions: Keep containers tightly closed except when adding waste.[18] Store them in a cool, dry, and well-ventilated location away from incompatible materials.[5][19]

  • Volume Limits: Do not exceed the volume limits for an SAA as defined by the EPA and your local institution (typically 55 gallons of hazardous waste).[17]

Step 5: Scheduling Final Disposal

The final step is to arrange for professional disposal.

  • Contact EHS: Once the waste container is nearly full (e.g., ¾ full) or has been accumulating for a set period (often six months), contact your institution's EHS office to schedule a pickup.[5][14]

  • Professional Disposal: The EHS office will transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF). The most probable disposal method for this type of organic compound is controlled incineration in a licensed apparatus, which ensures complete destruction.[2][11][19]

Disposal Process Workflow

The following diagram outlines the decision-making process for the proper disposal of [5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanol.

G cluster_prep Preparation & Handling cluster_wastegen Waste Generation & Segregation cluster_contain Containerization & Labeling cluster_storage Storage & Disposal Start Handling of [5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanol PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Start->PPE FumeHood Work in Chemical Fume Hood PPE->FumeHood WasteGenerated Waste Generated FumeHood->WasteGenerated SolidWaste Solid Waste (Contaminated PPE, Labware) WasteGenerated->SolidWaste Solid LiquidWaste Liquid Waste (Solutions) WasteGenerated->LiquidWaste Liquid SolidContainer Place in Lined, Sealed Solid Waste Container SolidWaste->SolidContainer LiquidContainer Place in Sealed, Compatible Liquid Waste Container LiquidWaste->LiquidContainer LabelSolid Label Container: 'Hazardous Waste' Full Chemical Name Hazards & Date SolidContainer->LabelSolid LabelLiquid Label Container: 'Hazardous Waste' Full Chemical Name Hazards & Date LiquidContainer->LabelLiquid StoreSAA Store in Secondary Containment in a Designated SAA LabelSolid->StoreSAA LabelLiquid->StoreSAA RequestPickup Container Full or Time Limit Reached? Request EHS Pickup StoreSAA->RequestPickup RequestPickup->StoreSAA No End Disposal by Licensed Facility (e.g., Incineration) RequestPickup->End Yes

Caption: Decision workflow for safe disposal of [5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanol.

Emergency Procedures: Spill and Exposure Management

In the event of an accidental release or exposure, immediate and correct action is vital.

Spill Response

Should a spill occur, adhere to the following protocol:[5]

  • Evacuate and Secure: Immediately alert others in the area and evacuate all non-essential personnel. Restrict access to the spill zone.

  • Ventilate: Ensure the area is well-ventilated. If the spill is inside a chemical fume hood, keep the hood running.

  • Don PPE: Before attempting cleanup, don the full mandatory PPE, including respiratory protection if the spill involves solid material.

  • Contain and Absorb: For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill. For solid spills, gently cover the material to prevent it from becoming airborne.

  • Clean Up: Carefully collect all contaminated absorbent material and spilled substance using spark-proof tools and place it into a designated hazardous waste container for disposal.

  • Decontaminate: Clean the spill area thoroughly with soap and water or another appropriate solvent.[5] All cleaning materials (wipes, swabs) must be collected and disposed of as hazardous waste.

  • Report: Report the spill immediately to your laboratory supervisor and your institution's EHS office, regardless of the size.

Personnel Exposure
  • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[2][20]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[19]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[1][2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2]

By adhering to these rigorous procedures, you contribute to a culture of safety, ensuring that novel and valuable research can proceed without compromising the well-being of personnel or the integrity of our environment.

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Handling

Personal protective equipment for handling [5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanol

Essential Safety and Handling Guide for [5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanol This document provides comprehensive safety protocols and operational guidance for the handling and disposal of [5-(1,3-Benzodioxol-...

Author: BenchChem Technical Support Team. Date: January 2026

Essential Safety and Handling Guide for [5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanol

This document provides comprehensive safety protocols and operational guidance for the handling and disposal of [5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanol (CAS No. 1105191-28-3). As a novel chemical entity, detailed toxicological data is not yet publicly available.[1] Therefore, this guide adopts a precautionary principle, basing its recommendations on the known hazards of its core structural motifs—the benzodioxole and isoxazole rings—and established best practices for handling potentially hazardous research chemicals.

Hazard Assessment: A Precautionary Approach

Given the absence of a specific Safety Data Sheet (SDS), a risk assessment must be performed by evaluating structurally related compounds. This compound should be treated as potentially hazardous, capable of causing skin, eye, and respiratory irritation, and being harmful if swallowed.[2][3][4]

  • The Benzodioxole Moiety: Compounds containing the 1,3-benzodioxole ring are classified as potentially flammable and harmful if swallowed.[5] They are also known to be skin and eye irritants.[3][4] Safe handling requires a well-ventilated area and appropriate personal protective equipment.[3][6]

  • The Isoxazole Ring: Isoxazole derivatives are frequently cited as potential skin, eye, and respiratory irritants.[2][7] Work with these compounds necessitates the use of engineering controls like a chemical fume hood to minimize inhalation exposure.[8]

Anticipated Hazard Profile Summary

Hazard ClassificationAnticipated RiskRationale
Acute Oral Toxicity Harmful if swallowed Based on data for 1,3-benzodioxole and related compounds.[5]
Skin Corrosion/Irritation Causes skin irritation A common hazard for both isoxazole and benzodioxole derivatives.[2][3][4]
Eye Damage/Irritation Causes serious eye irritation A common hazard for both isoxazole and benzodioxole derivatives.[2][3][4]
Respiratory Hazard May cause respiratory irritation Inhalation of dust or aerosols should be avoided.[2][8]

Personal Protective Equipment (PPE): Your Final Barrier

While engineering controls are the primary method of exposure prevention, a robust PPE strategy is mandatory. The following equipment must be worn for all procedures involving [5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanol.

Required Personal Protective Equipment

PPE CategorySpecificationRationale (The "Why")
Eye & Face Protection Chemical splash goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards. A full-face shield should be worn over goggles when handling larger quantities (>50 mL) or during procedures with a high splash risk.[3][9][10]Protects eyes from accidental splashes of liquids and airborne particles. A face shield provides a broader barrier for the entire face.[8]
Hand Protection Chemical-resistant, powder-free nitrile gloves. Double-gloving is required for all handling activities.[8][11]Prevents direct skin contact and potential absorption. Double-gloving allows for the removal of the contaminated outer layer without compromising protection, minimizing the spread of contamination.[12] Gloves should be inspected for integrity before each use and changed every 30-60 minutes or immediately upon known contact.[11]
Body Protection A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting knit cuffs.[12]Protects skin and personal clothing from contamination. The gown's cuffs should be covered by the outer glove to ensure a complete seal at the wrist.[12]
Respiratory Protection All work must be conducted in a certified chemical fume hood. If dust or aerosols may be generated outside of a fume hood (e.g., during a large spill), a NIOSH/MSHA or European Standard EN 149 approved respirator is required.[2][9]Minimizes the risk of inhaling the compound. A fume hood is the primary engineering control for respiratory protection.[8]
Foot Protection Closed-toe shoes that fully cover the feet.[8]Protects feet from spills and falling objects.

Operational Plan: Integrating Safety into Your Workflow

A safe laboratory environment is achieved by embedding safety protocols directly into the experimental workflow.

Engineering Controls
  • Primary Containment: All weighing, reconstitution, and handling of [5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanol must be performed within a certified chemical fume hood.[8]

  • Emergency Equipment: Ensure that a safety shower and eyewash station are unobstructed and readily accessible within the immediate work area.[9]

Safe Handling Workflow

The following diagram outlines the mandatory step-by-step process for safely handling the compound.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase prep_area 1. Designate Work Area (Inside Chemical Fume Hood) don_ppe 2. Don Required PPE (Gown, Inner Gloves, Goggles, Outer Gloves) prep_area->don_ppe Verify Controls weigh 3. Weigh Compound (Use anti-static weigh paper/boat) don_ppe->weigh dissolve 4. Prepare Solution (Add solvent slowly to compound) weigh->dissolve Transfer Carefully decontaminate 5. Decontaminate Surfaces & Equipment dissolve->decontaminate dispose_waste 6. Segregate & Dispose of Waste (See Disposal Plan) decontaminate->dispose_waste doff_ppe 7. Doff PPE Correctly (Outer gloves first, then gown, etc.) dispose_waste->doff_ppe wash_hands 8. Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Standard workflow for handling [5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanol.

Spill Management and Disposal Plan

Accidents can happen. A clear, pre-defined plan for spill cleanup and waste disposal is critical for maintaining laboratory safety and environmental compliance.

Spill Response Protocol
  • Evacuate & Alert: Immediately alert others in the area and evacuate the immediate vicinity of the spill.

  • Ventilate: Ensure the chemical fume hood is operating at maximum capacity.

  • Secure Area: Restrict access to the spill area. Remove all sources of ignition.[6][13]

  • Don PPE: Wear all recommended PPE, including double gloves, goggles, a face shield, and a lab gown.

  • Contain & Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[2][13] Do not use combustible materials like paper towels to absorb the initial spill.

  • Collect: Carefully sweep or scoop the absorbed material into a designated, leak-proof, and clearly labeled container for hazardous waste.[2]

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

Waste Disposal Protocol

All materials contaminated with [5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanol must be treated as hazardous chemical waste.[2] Under no circumstances should this chemical or its solutions be disposed of down the drain.[2]

cluster_waste Waste Segregation & Containment start Waste Generated (Solid, Liquid, Contaminated PPE) solid_waste Solid Waste (Unused compound, contaminated gloves, paper towels, absorbent) start->solid_waste liquid_waste Liquid Waste (Solutions, solvent rinses) start->liquid_waste solid_container Contain in a dedicated, sealed, and clearly labeled solid waste container. solid_waste->solid_container liquid_container Contain in a chemically resistant, leak-proof liquid waste container with a screw cap. liquid_waste->liquid_container storage Store waste containers in a designated, well-ventilated secondary containment area. solid_container->storage liquid_container->storage disposal Arrange for pickup by a licensed hazardous waste disposal service. storage->disposal

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanol
Reactant of Route 2
[5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanol
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